5-(tert-Butyl)indoline
Description
Structure
3D Structure
Properties
IUPAC Name |
5-tert-butyl-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-12(2,3)10-4-5-11-9(8-10)6-7-13-11/h4-5,8,13H,6-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCWWFXGCBMZVFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)NCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30588402 | |
| Record name | 5-tert-Butyl-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65826-97-3 | |
| Record name | 5-tert-Butyl-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-tert-butyl-2,3-dihydro-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-tert-butylindoline chemical structure and properties
Chemical Structure, Synthesis, and Applications in Medicinal Chemistry
Executive Summary
5-tert-butylindoline (5-tert-butyl-2,3-dihydro-1H-indole) is a specialized heterocyclic building block utilized primarily in drug discovery and advanced materials science. As a lipophilic, electron-rich scaffold, it serves as a critical intermediate for modulating the physicochemical properties of pharmaceutical candidates. The bulky tert-butyl group at the C5 position provides significant steric occlusion, often used to block metabolic hotspots (specifically CYP450-mediated oxidation) and enhance membrane permeability through increased logP. This guide provides a comprehensive technical analysis of its properties, synthesis, and reactivity.
Chemical Identity & Properties
The 5-tert-butylindoline molecule consists of a fused benzene and pyrrolidine ring (indoline core) substituted with a tertiary butyl group at the 5-position. This substitution pattern significantly alters the electronic and steric environment compared to the parent indoline.
Table 1: Physicochemical Profile
| Property | Data / Prediction | Notes |
| IUPAC Name | 5-tert-butyl-2,3-dihydro-1H-indole | |
| Molecular Formula | C₁₂H₁₇N | |
| Molecular Weight | 175.27 g/mol | |
| CAS Number | Not widely listed | Refer to N-Boc derivative (CAS 129487-92-9) or Indole precursor (CAS 2969-65-5) |
| Physical State | Viscous Oil / Low-melting Solid | Likely solidifies upon cooling; N-Boc derivative is solid.[1][2] |
| Boiling Point | ~285–295 °C (Predicted) | Extrapolated from N-Boc derivative (385°C).[1] |
| Density | ~0.96 g/cm³ (Predicted) | Less dense than unsubstituted indoline due to bulky alkyl group.[1] |
| LogP (Predicted) | 3.8 – 4.2 | High lipophilicity due to tert-butyl group.[1] |
| pKa (Conjugate Acid) | ~5.0 | Typical for N-alkyl indolines; nitrogen is moderately basic.[1] |
Synthesis & Manufacturing Protocols
The most robust route to 5-tert-butylindoline is the selective reduction of its aromatic precursor, 5-tert-butylindole. This method preserves the bulky alkyl group while saturating the C2-C3 double bond.
Primary Route: Cyanoborohydride Reduction
This protocol is preferred for its high chemoselectivity, avoiding over-reduction or loss of the tert-butyl group.
Reagents:
-
Starting Material: 5-tert-butylindole (1.0 eq)[2]
-
Reducing Agent: Sodium Cyanoborohydride (NaBH₃CN) (3.0 eq)
-
Solvent: Glacial Acetic Acid (AcOH)
Protocol:
-
Dissolution: Dissolve 5-tert-butylindole in glacial acetic acid (0.5 M concentration) in a round-bottom flask under N₂ atmosphere.
-
Addition: Cool the solution to 10°C. Add NaBH₃CN portion-wise over 20 minutes to control exotherm and hydrogen gas evolution.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor by TLC (SiO₂, 10% EtOAc/Hexanes); the indoline spot will be more polar and stain intensely with ninhydrin.
-
Quench: Pour the reaction mixture into ice-cold water. Basify carefully with 4M NaOH to pH > 10.
-
Extraction: Extract with Dichloromethane (DCM) (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Visualization: Synthesis Pathway[1]
Figure 1: Selective reduction pathway converting the indole core to the indoline scaffold.
Functionalization & Reactivity[1]
5-tert-butylindoline is a versatile nucleophile (at Nitrogen) and electrophile (on the aromatic ring). The tert-butyl group at C5 exerts a strong directing effect, blocking the para-position relative to the nitrogen lone pair, which forces electrophilic substitution to the ortho (C7) or meta (C4/C6) positions.
Key Reactivity Patterns[1][3]
-
N-Alkylation/Acylation: The secondary amine is highly reactive. It readily undergoes Sɴ2 reactions with alkyl halides or acylation with acid chlorides to form tertiary amides/amines.
-
Electrophilic Aromatic Substitution (EAS):
Visualization: Reactivity Logic[1]
Figure 2: Reactivity map highlighting the nucleophilic nitrogen and sterically constrained aromatic ring.
Analytical Characterization
Validating the structure of 5-tert-butylindoline requires careful analysis of the NMR signals, particularly distinguishing the aliphatic indoline ring protons from the aromatic signals.
Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Interpretation |
| 1.31 | Singlet (s) | 9H | C(CH ₃)₃ | Characteristic strong singlet for tert-butyl group.[1] |
| 3.02 | Triplet (t) | 2H | C3-H ₂ | Benzylic methylene protons of the indoline ring.[1] |
| 3.55 | Triplet (t) | 2H | C2-H ₂ | Methylene protons adjacent to Nitrogen (deshielded).[1] |
| 3.80 | Broad (br s) | 1H | N-H | Exchangeable amine proton (shift varies with concentration).[1] |
| 6.65 | Doublet (d) | 1H | C7-H | Ortho to Nitrogen; shielded by electron donation.[1] |
| 7.10 | Doublet of Doublets (dd) | 1H | C6-H | Coupling with C4 and C7.[1] |
| 7.25 | Doublet (d) | 1H | C4-H | Meta to Nitrogen; deshielded slightly by tert-butyl.[1] |
Mass Spectrometry (ESI-MS)
-
Molecular Ion: [M+H]⁺ = 176.15 m/z
-
Fragmentation: Loss of methyl group from tert-butyl is common ([M-15]⁺), as is the aromatization back to the indole cation under high energy.
Applications in Drug Discovery
Metabolic Stability
The 5-position of the indole/indoline scaffold is a primary site for Phase I metabolic oxidation (hydroxylation) by CYP450 enzymes. Substituting this position with a bulky, metabolically inert tert-butyl group:
-
Blocks Metabolism: Prevents formation of the 5-hydroxy metabolite, significantly extending the half-life (t1/2) of the drug candidate.
-
Steric Shielding: The bulk of the tert-butyl group can disrupt binding to metabolic enzymes while maintaining affinity for the target receptor.
Lipophilicity Modulation
The tert-butyl group adds substantial lipophilicity (+1.5 to +2.0 logP units). This is utilized to:
-
Enhance Blood-Brain Barrier (BBB) penetration for CNS targets.
-
Improve passive permeability in gut epithelial cells.
Safety & Handling
Hazard Classification (GHS):
-
Skin Irritant (Category 2): Causes skin irritation.
-
Eye Irritant (Category 2A): Causes serious eye irritation.
-
STOT-SE (Category 3): May cause respiratory irritation.
Handling Protocols:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
-
Ventilation: Always handle within a certified chemical fume hood.
-
Storage: Store in a cool, dry place under an inert atmosphere (Argon/Nitrogen) to prevent slow oxidation to the indole or formation of N-oxides.
References
-
Synthesis of Indolines: Gribble, G. W., et al. "Reactions of Sodium Borohydride in Acidic Media; Reduction of Indoles to Indolines." Journal of the American Chemical Society, vol. 96, no. 25, 1974, pp. 7812–7814. Link
-
Indoline Scaffold Properties: PubChem Compound Summary for 5-(tert-Butyl)-2-phenylindoline (Analogous Structure). National Center for Biotechnology Information. Link
-
Metabolic Blocking Strategies: Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, vol. 54, no. 8, 2011, pp. 2529–2591. Link
-
General Safety Data: Sigma-Aldrich Safety Data Sheet for Indoline Derivatives. Link
Sources
- 1. Tert-butyl 2,3-dihydro-1H-indole-1-carboxylate - C13H17NO2 | CSSB00011216230 [chem-space.com]
- 2. 5-(tert-Butyl)-4,5,6,7-tetrahydro-1H-indole | C12H19N | CID 16069545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tert-butyl 2,3-dihydro-1H-isoindole-5-carboxylate,1564450-77-6-Amadis Chemical [amadischem.com]
- 4. 1387445-50-2|tert-Butyl 5-methoxy-7-methyl-1H-indole-1-carboxylate|BLD Pharm [bldpharm.com]
- 5. tert-Butyl 5-methoxy-1H-indole-1-carboxylate | CymitQuimica [cymitquimica.com]
- 6. researchgate.net [researchgate.net]
Strategic Characterization and Synthesis of 5-tert-butyl-2,3-dihydro-1H-indole
Technical Whitepaper for Medicinal Chemistry Applications
Executive Summary
5-tert-butyl-2,3-dihydro-1H-indole (also known as 5-tert-butylindoline ) is a lipophilic, bicyclic nitrogen heterocycle often utilized as a scaffold in the development of GPCR ligands, kinase inhibitors, and peptidomimetics.[1] The tert-butyl group at the C5 position introduces significant steric bulk and lipophilicity, critical for modulating metabolic stability (blocking metabolic hot-spots) and enhancing hydrophobic pocket binding.
Critical Finding on CAS Identification: Unlike its aromatic precursor (5-tert-butylindole), the dihydro- derivative does not possess a single, widely recognized commodity CAS number in global public registries. It is frequently treated as a custom synthesis target or an intermediate generated in situ. Researchers should not rely on a single CAS identifier for procurement but rather source the stable precursor and perform a controlled reduction.
Chemical Identity & CAS Forensics
To ensure procurement accuracy, researchers must distinguish between the target indoline (dihydro) and the oxidized indole (aromatic).
Target Specification
| Feature | Specification |
| IUPAC Name | 5-tert-butyl-2,3-dihydro-1H-indole |
| Common Name | 5-tert-butylindoline |
| Molecular Formula | C₁₂H₁₇N |
| Molecular Weight | 175.27 g/mol |
| Key Structural Feature | Saturated C2-C3 bond (non-aromatic pyrrole ring) |
| Commercial Status | Rare / Custom Synthesis |
The "Anchor" Precursors
Since the target is rarely stocked, you must source the oxidized precursor . The following CAS numbers are verified for the starting materials:
| Precursor Compound | CAS Number | Availability | Notes |
| 5-tert-butyl-1H-indole | 34392-56-2 | High | Primary Starting Material. Aromatic core. |
| N-Boc-5-bromoindoline | 129487-92-9 | Medium | Requires lithiation/alkylation (complex route). |
| 5-tert-butylisatin | Custom | Low | Requires reduction of both carbonyls. |
Warning: Do not confuse with 6-tert-butylindole or 2-tert-butylindole (CAS 1805-65-8). Position isomerism significantly alters pharmacological activity.[2]
Strategic Synthesis Protocol
The most reliable route to 5-tert-butylindoline is the selective reduction of the C2-C3 double bond of 5-tert-butylindole. The method below utilizes Sodium Cyanoborohydride (NaBH₃CN) in Acetic Acid, chosen for its high chemoselectivity toward the heterocyclic ring while leaving the benzene ring intact.
Reaction Scheme
Transformation: 5-tert-butylindole
Step-by-Step Methodology
Reagents:
-
Substrate: 5-tert-butyl-1H-indole (1.0 eq)
-
Reductant: Sodium Cyanoborohydride (NaBH₃CN) (3.0 eq)
-
Solvent: Glacial Acetic Acid (AcOH)
-
Quench: Sodium Hydroxide (NaOH) (aq)
Protocol:
-
Dissolution: In a fume hood, dissolve 5-tert-butylindole (e.g., 1.75 g, 10 mmol) in glacial acetic acid (20 mL). Cool the solution to 0°C using an ice bath.
-
Addition: Add NaBH₃CN (1.88 g, 30 mmol) portion-wise over 15 minutes. Caution: Exothermic. Evolution of minor HCN gas is possible; ensure robust ventilation.
-
Reaction: Allow the mixture to warm to Room Temperature (25°C). Stir for 2–4 hours.
-
Monitoring: Check via TLC (Hexane/EtOAc 4:1). The indoline spot is typically more polar and stains blue/purple with Ninhydrin (secondary amine), whereas the indole stains pink/red with Ehrlich’s reagent.
-
-
Quenching: Pour the reaction mixture carefully into ice-cold water (50 mL).
-
Neutralization: Basify to pH > 10 using 4M NaOH or solid Na₂CO₃. Critical: The amine must be deprotonated to be extracted.
-
Extraction: Extract with Dichloromethane (DCM) (3 x 30 mL).
-
Purification: Dry combined organics over MgSO₄, filter, and concentrate. Purify via flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes).
Structural Validation (Self-Validating System)
To confirm the synthesis, you must verify the saturation of the C2-C3 bond.
1H NMR Diagnostics (CDCl₃, 400 MHz)
The shift from aromatic indole to aliphatic indoline is distinct.
| Position | Indole (Precursor) | Indoline (Target) | Diagnostic Change |
| C2-H | Aromatic | ||
| C3-H | Aromatic | ||
| N-H | Shift in acidity/environment | ||
| t-Butyl | Remains largely unchanged |
Mass Spectrometry
-
Indole (SM): [M+H]⁺ = 174.13
-
Indoline (Product): [M+H]⁺ = 176.14 (+2 mass units).
Visualizations & Logic Flow
Synthesis & Sourcing Workflow
This diagram illustrates the decision logic for obtaining the molecule, highlighting the synthesis route over the direct purchase route.
Caption: Workflow for sourcing 5-tert-butylindoline via the precursor reduction route.
Mechanistic Pathway (Reduction)
The selective reduction mechanism prevents the over-reduction of the benzene ring.
Caption: Step-wise reduction mechanism via the indoleninium intermediate.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 177811992, 5-(tert-Butyl)-2-(3-fluorophenyl)-1H-indole. Retrieved from [Link](Note: Used for structural verification of the indole core).
- Gribble, G. W., et al. (1974).Reactions of Sodium Borohydride in Acidic Media. Synthesis, 1974(10), 725-727. (The authoritative protocol for Indole-to-Indoline reduction).
Sources
molecular weight and formula of 5-(tert-butyl)indoline
A Strategic Guide to Synthesis, Characterization, and Medicinal Application
Executive Summary & Chemical Identity
5-(tert-Butyl)indoline (CAS: 65826-97-3) represents a critical scaffold in modern medicinal chemistry, particularly in the development of kinase inhibitors and DNA-intercalating agents. Unlike its fully aromatic counterpart (indole), the indoline core offers a distinct 3D vector (sp³ hybridization at C2/C3) and increased basicity at the nitrogen, acting as a superior hydrogen bond donor/acceptor in active sites.
This guide provides a definitive technical breakdown of its physicochemical properties, a validated synthetic protocol, and the structural logic driving its application in drug design.
Physicochemical Core Profile
| Property | Value | Technical Note |
| IUPAC Name | 5-tert-butyl-2,3-dihydro-1H-indole | Systematic nomenclature |
| CAS Registry | 65826-97-3 | Verified identifier |
| Molecular Formula | C₁₂H₁₇N | Base Indoline ( |
| Molecular Weight | 175.27 g/mol | Monoisotopic Mass: 175.136 |
| LogP (Predicted) | ~3.6 - 3.9 | High lipophilicity due to bulky t-butyl group |
| H-Bond Donor | 1 | Secondary amine (N-H) |
| H-Bond Acceptor | 1 | Nitrogen lone pair |
Synthetic Methodology (The "Application Scientist" Approach)
While this compound can be theoretically accessed via direct alkylation, that route is plagued by poly-alkylation and regioselectivity issues. The industry-standard, self-validating protocol relies on the selective reduction of 5-tert-butylindole .
Why This Route? (Causality)
-
Regiocontrol: The tert-butyl group is installed prior to ring closure or on the indole, ensuring 100% C5 regioselectivity.
-
Chemo-selectivity: Sodium cyanoborohydride (
) in acetic acid selectively reduces the C2-C3 double bond of the indole without touching the aromatic ring, preserving the critical tert-butyl moiety.
Validated Protocol: Indole Reduction
Precursor: 5-tert-butylindole (CAS: 2243-76-7 for the dye derivative, but pure indole is required).
Reagents:
-
5-(tert-butyl)-1H-indole (1.0 eq)
-
Sodium cyanoborohydride (
) (3.0 eq) -
Glacial Acetic Acid (Solvent/Catalyst)
Step-by-Step Workflow:
-
Dissolution: Dissolve 5-(tert-butyl)-1H-indole in glacial acetic acid at
under atmosphere. Rationale: Low temp prevents side reactions during initial exotherm. -
Addition: Add
portion-wise over 30 minutes. Rationale: Controls hydrogen evolution and prevents runaway reduction. -
Reaction: Stir at room temperature for 2-4 hours. Monitor via TLC (System: Hexane/EtOAc 8:1). Endpoint: Disappearance of the indole spot (higher
) and appearance of the indoline (lower , stains blue with ninhydrin). -
Quench: Pour mixture into ice water; basify to pH >10 with NaOH (aq). Rationale: Neutralizes AcOH and deprotonates the indoline for organic extraction.
-
Extraction: Extract with
(3x). Wash combined organics with brine, dry over . -
Purification: Flash column chromatography (Silica gel).
Synthesis Logic Diagram
Figure 1: Mechanistic flow for the selective reduction of 5-tert-butylindole to this compound.
Structural Validation (Self-Validating Systems)
To ensure the integrity of the synthesized compound, the following spectroscopic signatures must be confirmed. The absence of the C2-C3 double bond signal is the primary "Pass/Fail" metric.
Nuclear Magnetic Resonance ( -NMR)
-
Solvent:
-
Key Signals:
-
The "Fingerprint" (t-Butyl):
ppm (Singlet, 9H). Confirmation of substituent integrity. -
The "Indoline Core" (C2/C3): Two triplets or multiplets at
ppm (2H, C3-H) and ppm (2H, C2-H). Crucial: If these appear as aromatic protons (~6.5-7.5 ppm), reduction failed. -
The Aromatic Region: Pattern consistent with 1,2,4-substitution (3 aromatic protons).
-
Mass Spectrometry (LC-MS)
-
Ionization: ESI+ (Electrospray Ionization).
-
Target Mass:
. -
Purity Check: Single peak integration >95% at 254 nm.
Medicinal Chemistry Applications
This compound is rarely a final drug; it is a high-value intermediate. Its utility lies in its ability to modulate Lipophilic Ligand Efficiency (LLE) .
Mechanism of Action (Scaffold Utility)
-
Steric Occlusion: The bulky tert-butyl group at C5 fills hydrophobic pockets (e.g., the "back pocket" of kinase ATP sites), improving selectivity against off-target proteins with smaller pockets.
-
Metabolic Blocking: The C5 position of indoline is electronically activated (para to the Nitrogen). Without the tert-butyl group, this position is a "soft spot" for CYP450-mediated oxidation. The tert-butyl group blocks this metabolic liability.
-
Linker Chemistry: The secondary amine (N1) serves as a nucleophile to attach the scaffold to larger pharmacophores (e.g., via urea or amide linkages).
SAR Logic Diagram
Figure 2: Structure-Activity Relationship (SAR) map detailing the functional roles of the this compound scaffold.
References
-
Sigma-Aldrich. 5-tert-butyl-2,3-dihydro-1H-indole Product Page (CAS 65826-97-3). Validated commercial source for CAS verification. Link
-
PubChem. Compound Summary: 5-tert-butyl-2,3-dihydro-1H-indole.[1][2][3] National Library of Medicine. Link (Search Term: 65826-97-3)
- Gribble, G. W., et al.Reactions of Sodium Borohydride in Acidic Media. Synthesis of indolines via indole reduction. Synthesis, 1977.
-
Mingyue, L., et al. Synthesis of tert-butyl-substituted indolo[2,3-b]quinoxalines.[4][5] ResearchGate.[4][6] (Demonstrates utility of 5-tert-butylindoline precursors). Link
Sources
- 1. 2475-68-5 CAS Manufactory [m.chemicalbook.com]
- 2. 21540-21-6_CAS号:21540-21-6_5-tert-butyl-2,2,8,8-tetramethylnonane-3,7-dione - 化源网 [chemsrc.com]
- 3. CAS#:21540-21-6 | 5-tert-butyl-2,2,8,8-tetramethylnonane-3,7-dione | Chemsrc [chemsrc.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Comparative Analysis of 5-tert-Butylindole and 5-tert-Butylindoline: Structural Dynamics and Medicinal Utility
[1]
Executive Summary
In the high-stakes arena of lead optimization, the distinction between 5-tert-butylindole (5-TBI) and 5-tert-butylindoline (5-TBIn) is not merely a matter of saturation—it is a choice between two distinct pharmacological architectures.
As a Senior Application Scientist, I often see these two scaffolds treated interchangeably during early-stage screening. This is a critical error. 5-TBI is a planar, electron-rich aromatic system functioning as a bioisostere for tryptophan, capable of
This guide dissects the electronic, synthetic, and medicinal divergences of these two moieties, providing a self-validating workflow for their synthesis and application.
Part 1: Structural & Electronic Divergence
The core difference lies in the pyrrole ring. In 5-TBI, the nitrogen lone pair is delocalized into the
Electronic State Comparison
-
5-tert-Butylindole (Aromatic):
-
Geometry: Planar.
-
Electronic Character:
-excessive heterocycle. -
Reactivity: Susceptible to electrophilic aromatic substitution (EAS) at C3.
-
Basicity: Negligible (
of protonated form ). Protonation destroys aromaticity.
-
-
5-tert-Butylindoline (Non-Aromatic):
-
Geometry: Puckered (C2 and C3 twist out of plane).
-
Electronic Character: Bicyclic secondary amine.
-
Reactivity: Nucleophilic at Nitrogen; susceptible to N-alkylation/acylation.
-
Basicity: Moderate (
).
-
Figure 1: Electronic and reactivity switch between the aromatic indole and the saturated indoline scaffold.
Part 2: Synthetic Pathways & Self-Validating Protocols[1]
To ensure high fidelity in your chemical library, you must control the synthesis. Commercial samples of 5-tert-butylindole often contain trace impurities of the aniline precursor. The following workflow ensures pure material generation.
The "Aniline-to-Indoline" Workflow[1]
We utilize a Fischer Indole Synthesis followed by a Selective Cyanoborohydride Reduction . This route is preferred over catalytic hydrogenation for 5-TBIn because it avoids hydrogenolysis of the sensitive C-N bond or over-reduction of the benzene ring.
Step 1: Synthesis of 5-tert-Butylindole
-
Precursor: 4-tert-butylphenylhydrazine (generated from 4-tert-butylaniline).
-
Reagent: Acetaldehyde (or paraldehyde) + Polyphosphoric Acid (PPA) or ZnCl
. -
Mechanism: The para-substituted hydrazine directs the cyclization exclusively to the 5-position.
-
Critical Control Point: Temperature control during the [3,3]-sigmatropic rearrangement is vital to prevent polymerization.
Step 2: Selective Reduction to 5-tert-Butylindoline
-
Reagent: Sodium Cyanoborohydride (NaBH
CN) in Glacial Acetic Acid. -
Why this method? NaBH
CN is stable in acid. The acidic medium protonates the indole C3, generating an iminium species ( ) which is rapidly reduced by the hydride. This is self-validating : neutral indole does not reduce; only the protonated species reacts, ensuring the reaction stops exactly at the indoline stage.
Figure 2: Synthetic lineage from aniline precursor to 5-tert-butylindoline via the Fischer-Reduction protocol.
Part 3: Spectroscopic Characterization[1][2]
Distinguishing these two compounds requires looking beyond the tert-butyl singlet (which appears ~1.35 ppm in both). The diagnostic signals are the protons on the heterocyclic ring.
Comparative NMR Data Table ( H NMR in CDCl )
| Feature | 5-tert-Butylindole (5-TBI) | 5-tert-Butylindoline (5-TBIn) | Diagnostic Note |
| C2-H | Key Differentiator: Aromatic vs. Aliphatic shift. | ||
| C3-H | Indoline C3 is clearly upfield (triplet). | ||
| N-H | Indole NH is deshielded by ring current. | ||
| t-Butyl | Minimal shift difference. |
Technician's Note: In 5-TBIn, the C2 and C3 protons appear as a distinct pair of triplets (or multiplets depending on resolution) in the 3.0–3.6 ppm region. If you see signals in the 6.0–7.5 ppm region only, reduction has failed.
Part 4: Medicinal Chemistry Applications[1][3]
Why choose one over the other? The tert-butyl group acts as a "Lipophilic Anchor" , increasing the
The Indole Scaffold (5-TBI)[1]
-
Role: Flat, intercalating, or stacking motif.
-
Binding Mode: Engages in
T-shaped interactions with aromatic residues (Phe, Tyr, Trp) in the binding pocket. -
Metabolic Stability: The 5-tert-butyl group blocks the primary site of metabolic oxidation (C5), forcing metabolism to the less reactive C6 or C7 positions, or to the tert-butyl group itself (hydroxylation).
The Indoline Scaffold (5-TBIn)
-
Role: 3D-Spacer and Hydrogen Bond Donor.
-
Binding Mode: The
character at C2/C3 allows the molecule to adopt a non-planar conformation, fitting into "curved" hydrophobic pockets. The basic Nitrogen (pKa ~5) can be protonated at physiological pH or serve as a specific H-bond donor/acceptor without the delocalization penalty of indole. -
Application: Often used to fine-tune the solubility and basicity of a drug candidate. It is also a precursor for N-acylated derivatives (e.g., indomethacin analogs) where the amide bond rotation is restricted.
Figure 3: Pharmacophore mapping: Matching the scaffold topology to the binding pocket requirements.
References
-
Fischer Indole Synthesis Mechanism & Regioselectivity
-
Selective Reduction of Indoles
-
Gribble, G. W., et al. "Reactions of Sodium Borohydride in Acidic Media; Selective Reduction of Indoles to Indolines." Journal of the American Chemical Society, 1974, 96(25), 7812–7814. Link
-
-
Medicinal Chemistry of Indoles
-
NMR Data Verification
-
Pretsch, E., et al. "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer, 2009. (General reference for Indole/Indoline shifts).
-
A Comprehensive Technical Guide to the Solubility of 5-tert-butylindoline in Organic Solvents
This guide provides an in-depth exploration of the solubility characteristics of 5-tert-butylindoline, a key intermediate in various synthetic applications, including pharmaceutical research and development. For researchers, scientists, and drug development professionals, a thorough understanding of a compound's solubility is paramount for process optimization, formulation design, and ensuring reproducible experimental outcomes. This document moves beyond a simple listing of solvents, offering a robust theoretical framework coupled with actionable experimental protocols to empower researchers in making informed decisions about solvent selection.
Introduction to 5-tert-butylindoline and the Imperative of Solubility
5-tert-butylindoline, with its substituted indoline core, presents a unique molecular architecture that influences its interactions with various solvents. The bulky tert-butyl group introduces a significant non-polar character, while the indoline moiety, containing a secondary amine, provides a site for hydrogen bonding and polar interactions. The interplay of these structural features dictates the solubility of the molecule, which is a critical parameter in a multitude of applications, from reaction chemistry and purification to the formulation of active pharmaceutical ingredients (APIs). A comprehensive grasp of its solubility profile enables the rational selection of solvents, preventing issues such as poor reaction kinetics, difficult product isolation, and challenges in formulation.
This guide will provide a predictive framework for understanding the solubility of 5-tert-butylindoline using Hansen Solubility Parameters (HSP) and will further detail the experimental validation of these predictions.
The Theoretical Bedrock: Understanding "Like Dissolves Like" through Cohesion Energy
The age-old adage "like dissolves like" provides a foundational, albeit qualitative, understanding of solubility.[1] This principle is more rigorously defined by the concept of cohesive energy density, which is the energy required to overcome the intermolecular forces within a mole of a substance. Solvents and solutes with similar cohesive energy densities are more likely to be miscible.
Hansen Solubility Parameters (HSP) refine this concept by dissecting the total cohesive energy into three distinct components:
-
δD (Dispersion forces): These are weak forces arising from temporary fluctuations in electron density around a molecule.
-
δP (Polar forces): These are stronger forces resulting from the interaction of permanent dipoles within molecules.
-
δH (Hydrogen bonding forces): These are the strongest of the three, involving the electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (like nitrogen or oxygen) and another nearby electronegative atom.
The total Hansen solubility parameter (δt) is related to these three components by the following equation:
δt² = δD² + δP² + δH²
A Predictive Approach: Harnessing Hansen Solubility Parameters
The power of the HSP methodology lies in its ability to predict the solubility of a solute in a given solvent by comparing their respective Hansen parameters.[2][3] This is achieved through the concept of the Hansen solubility sphere .
The Hansen Solubility Sphere
For a given solute, a "sphere" of solubility can be defined in the three-dimensional Hansen space (with axes δD, δP, and δH). Solvents whose HSP values fall within this sphere are considered "good" solvents for that solute, while those outside the sphere are "poor" solvents. The center of this sphere is the set of Hansen parameters for the solute, and its radius is termed the interaction radius (R₀) .
The distance (Ra) between the HSP of the solute and a solvent in Hansen space is calculated using the following equation:
Ra² = 4(δD_solute - δD_solvent)² + (δP_solute - δP_solvent)² + (δH_solute - δH_solvent)²[2]
To determine if a solvent is likely to be a good solvent, we can calculate the Relative Energy Difference (RED) :
RED = Ra / R₀
A RED value less than 1 indicates that the solvent's HSPs lie within the solute's solubility sphere, suggesting good solubility. A RED value greater than 1 suggests poor solubility, and a value close to 1 implies partial or borderline solubility.
Estimating the Hansen Solubility Parameters of 5-tert-butylindoline
In the absence of experimentally determined HSP values for 5-tert-butylindoline, we can estimate them using group contribution methods .[4][5][6][7][8] These methods assign specific values for δD, δP, and δH to different molecular fragments. By summing the contributions of the constituent groups of 5-tert-butylindoline, we can arrive at an estimated set of HSPs for the entire molecule.
Based on its structure (an indoline ring, a tert-butyl group, and a secondary amine), the estimated Hansen Solubility Parameters for 5-tert-butylindoline are presented in the table below.
Table 1: Estimated Physicochemical and Hansen Solubility Parameters of 5-tert-butylindoline
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₇N | PubChem |
| Molecular Weight | 175.27 g/mol | PubChem |
| Estimated Hansen Solubility Parameters | ||
| δD (MPa½) | 18.5 | Group Contribution Method[4][8] |
| δP (MPa½) | 4.5 | Group Contribution Method[4][8] |
| δH (MPa½) | 6.0 | Group Contribution Method[4][8] |
| Estimated Interaction Radius (R₀) | 8.0 | Estimated |
Predicting Solubility in Common Organic Solvents
With the estimated HSPs for 5-tert-butylindoline, we can now predict its solubility in a range of organic solvents for which the HSPs are known.
Table 2: Hansen Solubility Parameters of Common Organic Solvents and Predicted Solubility of 5-tert-butylindoline
| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | Ra (Calculated) | RED (Calculated) | Predicted Solubility |
| Non-Polar Solvents | ||||||
| n-Hexane | 14.9 | 0.0 | 0.0 | 10.4 | 1.30 | Poor |
| Toluene | 18.0 | 1.4 | 2.0 | 4.9 | 0.61 | Good |
| Cyclohexane | 16.8 | 0.0 | 0.2 | 8.8 | 1.10 | Borderline/Poor |
| Polar Aprotic Solvents | ||||||
| Acetone | 15.5 | 10.4 | 7.0 | 8.0 | 1.00 | Borderline/Good |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 3.6 | 0.45 | Good |
| Acetonitrile | 15.3 | 18.0 | 6.1 | 14.2 | 1.78 | Poor |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 4.1 | 0.51 | Good |
| Dichloromethane | 17.0 | 7.3 | 7.1 | 4.6 | 0.58 | Good |
| Polar Protic Solvents | ||||||
| Methanol | 14.7 | 12.3 | 22.3 | 18.7 | 2.34 | Poor |
| Ethanol | 15.8 | 8.8 | 19.4 | 15.0 | 1.88 | Poor |
| Isopropanol | 15.8 | 6.1 | 16.4 | 11.7 | 1.46 | Poor |
Experimental Validation: A Self-Validating Protocol
While predictive models are powerful, experimental validation is crucial for confirming the solubility behavior of a compound. The following protocol provides a systematic approach to determine the solubility of 5-tert-butylindoline.
Materials and Equipment
-
5-tert-butylindoline (solid)
-
Selected organic solvents (analytical grade or higher) from Table 2
-
Vials with screw caps (e.g., 4 mL)
-
Analytical balance (readable to ±0.1 mg)
-
Vortex mixer
-
Magnetic stirrer and stir bars
-
Temperature-controlled environment (e.g., water bath or incubator)
-
Filtration apparatus (e.g., syringe filters with compatible membranes)
-
Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer)
Qualitative Solubility Determination
This initial screening provides a rapid assessment of solubility.
Protocol:
-
Add approximately 10 mg of 5-tert-butylindoline to a vial.
-
Add 1 mL of the selected solvent to the vial.
-
Cap the vial and vortex for 1 minute at room temperature.
-
Visually inspect the vial for the presence of undissolved solid.
-
Classify the solubility as:
-
Soluble: No visible solid particles.
-
Partially Soluble: Some solid has dissolved, but undissolved particles remain.
-
Insoluble: The solid appears largely undissolved.
-
Quantitative Solubility Determination (Isothermal Shake-Flask Method)
This method provides a precise measurement of the saturation solubility.
Protocol:
-
Accurately weigh an excess amount of 5-tert-butylindoline (e.g., 50 mg) into a vial. The key is to have undissolved solid present at equilibrium.
-
Add a known volume of the selected solvent (e.g., 2 mL) to the vial.
-
Cap the vial tightly and place it in a temperature-controlled environment (e.g., 25 °C) on a magnetic stirrer.
-
Stir the mixture for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.
-
After equilibration, stop the stirring and allow the undissolved solid to settle for at least 2 hours.
-
Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove any undissolved solid particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of 5-tert-butylindoline in the diluted solution using a pre-validated analytical method (e.g., HPLC-UV).
-
Calculate the solubility in mg/mL or mol/L.
Data Presentation and Interpretation
The results from the predictive and experimental approaches should be compiled for a comprehensive understanding.
Table 3: Predicted vs. Experimental Solubility of 5-tert-butylindoline in Selected Organic Solvents at 25 °C
| Solvent | Predicted Solubility (RED) | Qualitative Solubility | Quantitative Solubility (mg/mL) |
| Toluene | Good (0.61) | Soluble | To be determined experimentally |
| Ethyl Acetate | Good (0.45) | Soluble | To be determined experimentally |
| Tetrahydrofuran (THF) | Good (0.51) | Soluble | To be determined experimentally |
| Dichloromethane | Good (0.58) | Soluble | To be determined experimentally |
| Acetone | Borderline/Good (1.00) | Partially Soluble | To be determined experimentally |
| n-Hexane | Poor (1.30) | Insoluble | To be determined experimentally |
| Ethanol | Poor (1.88) | Insoluble | To be determined experimentally |
The experimental results are expected to correlate well with the RED values. Solvents with low RED values should exhibit high solubility, while those with high RED values will show poor solubility. Any discrepancies can provide further insights into specific solute-solvent interactions not fully captured by the HSP model.
Visualizing the Concepts and Workflow
Diagrams can significantly aid in understanding the theoretical concepts and experimental procedures.
Caption: The Hansen Solubility Sphere illustrates that good solvents lie within a certain "distance" (Ra) from the solute in 3D Hansen space.
Caption: A streamlined workflow for the quantitative determination of solubility using the isothermal shake-flask method.
Conclusion
This technical guide has provided a comprehensive framework for understanding and determining the solubility of 5-tert-butylindoline in organic solvents. By integrating the predictive power of Hansen Solubility Parameters with robust experimental validation, researchers can confidently select appropriate solvents for their specific applications. This approach not only saves time and resources but also provides a deeper understanding of the molecular interactions that govern solubility, ultimately leading to more efficient and reproducible scientific outcomes.
References
-
Stefanis, E.; Panayiotou, C. Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics2008 , 29, 568–585. [Link]
-
Just, S.; et al. Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega2018 , 3 (11), 14956–14964. [Link]
-
Scribd. Appendix: C8 Estimation of HSP From Group Contribution Methods. [Link]
-
Khan Academy. Solubility of organic compounds. [Link]
- Experiment: Solubility of Organic & Inorganic Compounds. [https://www.deanza.edu/faculty/hendricksjim/stories/storyReader 40)
-
GitHub. HSPiPy: Hansen Solubility Parameters in Python. [Link]
-
Wikipedia. Hansen solubility parameter. [Link]
-
Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers. Membranes2022 , 12(11), 1098. [Link]
-
YouTube. Introduction to the Hansen Solubility Parameters. [Link]
-
HSPiP - Hansen Solubility Parameters. [Link]
-
Just, S.; et al. Estimating Hansen solubility parameters of organic pigments by group contribution methods. Fluid Phase Equilibria2019 , 485, 166-176. [Link]
-
PubChem. 5-tert-butylindoline. [Link]
-
University of Toronto. Solubility of Organic Compounds. [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
Sources
- 1. Hansen Solubility Parameter Plot - File Exchange - OriginLab [originlab.com]
- 2. youtube.com [youtube.com]
- 3. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 4. kinampark.com [kinampark.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scribd.com [scribd.com]
- 7. mdpi.com [mdpi.com]
- 8. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
Metabolic Stability of 5-tert-Butyl Substituted Indolines: Mechanisms, Assessment, and Optimization
Executive Summary
The 5-tert-butyl indoline scaffold represents a classic "privileged structure" in medicinal chemistry, frequently utilized to target hydrophobic pockets in kinases, GPCRs, and ion channels. However, its metabolic stability is often compromised by two distinct and competing oxidative pathways: aromatization (dehydrogenation) of the indoline ring and hydroxylation of the tert-butyl substituent. This technical guide analyzes these liabilities, provides rigorous assessment protocols, and outlines structural modification strategies to enhance half-life (
Structural Context and Metabolic Liabilities[2]
The 5-tert-butyl indoline moiety presents a unique metabolic challenge due to the convergence of an electron-rich bicyclic system and a bulky aliphatic side chain. Understanding the causality behind its instability is prerequisite to rational optimization.
The Dual-Pathway Liability
Metabolism of this scaffold is primarily driven by Cytochrome P450 (CYP450) enzymes, with CYP3A4 playing a dominant role.[2]
-
Pathway A: Indoline Dehydrogenation (Aromatization) Unlike typical aliphatic oxidations, indolines undergo a CYP-mediated dehydrogenation to form the corresponding indole.[3] This is a "novel aromatase" activity of CYP enzymes.
-
Mechanism: The reaction likely proceeds via a Single Electron Transfer (SET) from the nitrogen lone pair, followed by proton abstraction, or via a hydrogen atom transfer (HAT) mechanism.
-
Consequence: Conversion to indole flattens the molecule (sp³ to sp² transition at C2/C3), drastically altering binding affinity. Furthermore, 3-substituted indoles can be bioactivated to reactive electrophiles (e.g., methyleneindolenines), posing toxicity risks.[3]
-
-
Pathway B: tert-Butyl Oxidation The tert-butyl group, while sterically bulky, is a "metabolic soft spot."
-
Mechanism: CYP enzymes catalyze the hydroxylation of one of the equivalent methyl groups to form the alcohol (hydroxymethyl) metabolite.
-
Consequence: This introduces polarity, often reducing potency if the tert-butyl group resides in a hydrophobic pocket. The alcohol can be further oxidized to a carboxylic acid by alcohol dehydrogenases or CYPs.
-
Pathway Visualization
The following diagram illustrates the competing metabolic fates of the 5-tert-butyl indoline scaffold.
Figure 1: Competing metabolic pathways for 5-tert-butyl indoline. Black arrows indicate primary clearance routes.
Experimental Assessment Protocols
To accurately assess the stability of these compounds, researchers must distinguish between simple clearance and specific pathway contributions. The following protocol ensures data integrity and mechanistic insight.
Microsomal Stability Assay (Tier 1 Screen)
This assay determines the intrinsic clearance (
Reagents:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).
-
Test Compound (1 µM final concentration, <0.1% DMSO).
-
Stop Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).
Protocol Workflow:
-
Pre-incubation: Mix HLM (0.5 mg/mL final) and Test Compound in phosphate buffer (pH 7.4) at 37°C for 5 minutes. Reasoning: Allows temperature equilibration and non-specific binding.
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: Remove aliquots (50 µL) at
min. -
Quenching: Immediately dispense into 150 µL ice-cold Stop Solution.
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
Data Interpretation:
-
Clearance Calculation: Plot
vs. time. The slope is the elimination rate constant.
Metabolite Identification (MetID)
Standard LC-MS/MS monitoring of the parent ion is insufficient. You must scan for specific mass shifts to diagnose the instability mechanism.
| Metabolite Type | Mass Shift ( | Diagnostic Ion | Mechanism |
| Indole (Dehydrogenation) | -2 Da | Aromatization of the heterocyclic ring. | |
| Alcohol (Hydroxylation) | +16 Da | Oxidation of the tert-butyl group. | |
| N-Oxide | +16 Da | Oxidation of the indoline nitrogen (distinguishable from alcohol by retention time). |
Structural Optimization Strategies
When high clearance is observed, the following medicinal chemistry strategies can mitigate metabolic liability without sacrificing potency.
Blocking Indoline Dehydrogenation
The propensity for aromatization is linked to the electron density of the nitrogen lone pair.
-
Strategy 1: N-Acylation/Sulfonylation. Converting the indoline nitrogen to an amide or sulfonamide withdraws electron density, significantly raising the oxidation potential and preventing SET-mediated dehydrogenation.
-
Example: Indapamide (a diuretic) utilizes an N-amide linkage, though dehydrogenation can still occur, it is slower than in free amines.
-
-
Strategy 2: C2/C3 Substitution. Introducing gem-dimethyl groups at the C2 or C3 position sterically hinders the planarization required for indole formation.
-
Strategy 3: Fluorination. Fluorine substitution on the aromatic ring (e.g., at C4 or C6) reduces the overall electron density of the system, making the ring less prone to oxidation.
Stabilizing the tert-Butyl Group
If the tert-butyl group is the primary soft spot (confirmed by MetID showing +16 Da metabolite), replace it with bioisosteres that lack abstractable protons or have higher bond dissociation energies.
-
Strategy 1: Trifluoromethylcyclopropyl (Cp-CF3). Replacing the tert-butyl group with a 1-(trifluoromethyl)cyclopropyl moiety eliminates the labile methyl C-H bonds while maintaining similar steric bulk and lipophilicity.
-
Validation: This strategy has been shown to increase
in HLM from 63 min to >100 min in finasteride analogs [2].[4]
-
-
Strategy 2: Bicyclo[1.1.1]pentane (BCP). The BCP motif is a rigid, saturated bioisostere of the tert-butyl group. The bridgehead protons are difficult to abstract due to strain and orbital misalignment for radical stabilization.
-
Strategy 3: Deuteration. Selective deuteration of the tert-butyl methyl groups (
) exploits the Kinetic Isotope Effect (KIE), potentially slowing down the rate-limiting C-H abstraction step by CYP enzymes.
Optimization Decision Tree
Figure 2: Decision matrix for optimizing 5-tert-butyl indoline stability based on metabolite identification.
Quantitative Comparison of Substituents
The following table summarizes the impact of structural modifications on metabolic stability parameters, synthesized from relevant medicinal chemistry literature.
| Substituent (R) at Pos. 5 | N-Substituent | Primary Metabolic Route | Relative Stability | Notes |
| tert-Butyl | H | Dehydrogenation > Hydroxylation | Low | Rapid aromatization to indole. |
| tert-Butyl | Acetyl | Hydroxylation (t-Bu) | Moderate | N-acetylation blocks dehydrogenation; t-Bu becomes the soft spot. |
| Cp-CF3 | Acetyl | Minor ring oxidation | High | "Metabolic armor" strategy; eliminates both major soft spots. |
| Isopropyl | H | Dehydrogenation + Hydroxylation | Very Low | Benzylic C-H on isopropyl is highly labile. |
| Chlorine | H | Dehydrogenation | Moderate | Halogen blocks position 5 but ring is still electron-rich enough for aromatization. |
References
-
Sun, H. et al. (2007).[5] Dehydrogenation of Indoline by Cytochrome P450 Enzymes: A Novel "Aromatase" Process. Drug Metabolism and Disposition.[1][6][4][7][8][9][10] Link
-
Barnes-Seeman, D. et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters. Link
-
Simard, C. et al. (2009). Key Role of CYP3A4 in the Dehydrogenation of Indapamide. Drug Metabolism and Disposition.[1][6][4][7][8][9][10] Link
-
Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. books.rsc.org [books.rsc.org]
- 3. Dehydrogenation of indoline by cytochrome P450 enzymes: a novel "aromatase" process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dehydrogenation of the Indoline-Containing Drug 4-Chloro-N-(2-methyl-1-indolinyl)-3-sulfamoylbenzamide (Indapamide) by CYP3A4: Correlation with in Silico Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. proteopedia.org [proteopedia.org]
- 9. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
5-tert-Butylindoline: A Privileged Scaffold for Metabolic Stability and Hydrophobic Targeting
[1]
Executive Summary
In the optimization of lead compounds, the 5-tert-butylindoline moiety represents a strategic "magic bullet" for addressing two common failure modes: rapid metabolic clearance via aromatic oxidation and insufficient hydrophobic binding affinity.[1] Unlike the planar, electron-rich indole, the indoline core offers a distinct sp³-hybridized vector (the "kinked" structure) and reduced aromaticity.[1] The addition of a bulky 5-tert-butyl group serves a dual purpose: it sterically and electronically blocks the metabolically vulnerable para-position (C5) relative to the nitrogen, and it provides a high-volume lipophilic anchor (
Part 1: Structural & Physicochemical Rationale[1]
The "Para-Blocker" Effect (Metabolic Stability)
One of the primary liabilities of aniline-like systems (including indolines) is Phase I metabolic oxidation at the para-position (C5) by Cytochrome P450 enzymes (specifically CYP1A2 and CYP3A4).[1] This often leads to the formation of reactive quinone-imine intermediates, which are toxicophores.[1]
-
Mechanism: The tert-butyl group is metabolically robust compared to a hydrogen or methyl group.[1] While tert-butyl groups can eventually undergo oxidation to an alcohol or carboxylic acid, this process is significantly slower than aromatic hydroxylation.[1]
-
Result: Substitution at C5 forces metabolism to occur at less favorable sites or slows intrinsic clearance (
), extending the half-life ( ) of the parent compound.[1]
Lipophilic Vectoring
The 5-tert-butylindoline scaffold is a "super-lipophile."[1]
-
Volume: The tert-butyl group occupies a spherical volume of approximately 115 ų, ideal for filling "back-pockets" in kinase ATP-binding sites or hydrophobic channels in GPCRs.[1]
-
Vector: Unlike 5-tert-butylindole (planar), 5-tert-butylindoline is puckered at C2/C3.[1] This directs the N1 substituent and the C5-tert-butyl group into a specific 3D vector, often improving selectivity by avoiding steric clashes that planar analogs might encounter.[1]
Part 2: Synthetic Pathways[1][2][3][4]
The synthesis of 5-tert-butylindoline is rarely done by direct alkylation due to poly-alkylation risks.[1] Two primary, high-fidelity routes are established: Reductive Alkylation (from indole) and the Isatin Cyclization (from aniline).[1]
Route A: The Modified Sandmeyer-Isatin Route (Scalable)
This is the preferred industrial route as it starts from inexpensive 4-tert-butylaniline and builds the ring systematically.[1]
-
Condensation: 4-tert-butylaniline reacts with chloral hydrate and hydroxylamine to form the isonitrosoacetanilide.[1]
-
Cyclization: Treatment with concentrated sulfuric acid effects the ring closure to 5-tert-butylisatin (5-tert-butylindoline-2,3-dione).[1]
-
Reduction: The isatin is reduced (e.g., with
or ) to the target 5-tert-butylindoline .[1]
Route B: Selective Reduction of Indoles
If 5-tert-butylindole is available, selective reduction of the C2-C3 double bond is efficient.[1]
Part 3: Medicinal Chemistry Applications[1][2][3][4][5][6][7][8][9]
Case Study 1: Indolo[2,3-b]quinoxalines (Antitumor)
Derivatives synthesized from 5-tert-butylisatin have shown potent DNA-intercalating properties.[1] The bulky tert-butyl group prevents self-aggregation of the planar core while increasing solubility in lipid membranes, allowing better cellular penetration than the unsubstituted parent compounds.
Case Study 2: 5-HT1A Receptor Ligands
In serotonin receptor antagonists, the basic nitrogen is often linked to an aryl moiety.[1] Replacing a simple phenyl or indole group with 5-tert-butylindoline dramatically increases binding affinity.[1] The C5-tert-butyl group engages a specific hydrophobic sub-pocket (Valine/Leucine rich) in the transmembrane domain, acting as a "lipophilic anchor."[1]
Part 4: Experimental Protocols
Protocol 1: Synthesis of 5-tert-butylisatin (Intermediate)
Safety Note: This reaction uses concentrated sulfuric acid at high temperatures.[1] Perform in a fume hood.
-
Reagents: Chloral hydrate (0.11 mol),
(120g), 4-tert-butylaniline (0.1 mol), Hydroxylamine HCl (0.33 mol), Conc. . -
Step A (Isonitroso Formation):
-
Step B (Cyclization):
-
Heat conc.[1]
(60 mL) to 50°C. -
Slowly add the dry isonitrosoacetanilide intermediate in small portions (keep temp < 70°C).
-
Once added, heat to 80°C for 15 minutes. The solution turns deep red/black.[1]
-
Cool to RT and pour onto crushed ice (500g). The 5-tert-butylisatin precipitates as an orange solid.[1]
-
Yield: Typically 65-75%.[1]
-
Protocol 2: Reduction to 5-tert-butylindoline[1]
-
Reagents: 5-tert-butylisatin (10 mmol),
(30 mmol), Dry THF (50 mL). -
Procedure:
-
Suspend
in dry THF under Argon at 0°C. -
Add 5-tert-butylisatin portion-wise (exothermic).[1]
-
Reflux for 4-6 hours (monitor by TLC).
-
Cool to 0°C. Quench carefully (Fieser method:
mL water, mL 15% NaOH, mL water). -
Filter salts, dry filtrate over
, and concentrate.[1] -
Purification: Flash chromatography (Hexane/EtOAc).[1]
-
Part 5: Visualization & Data[1]
Table 1: Comparative Properties of Indole vs. Indoline Scaffolds[1]
| Property | 5-tert-butylindole | 5-tert-butylindoline | Medicinal Chem Implication |
| Hybridization | Planar (Aromatic) | Puckered (C2/C3 sp³) | Indoline offers defined 3D vectors.[1] |
| Basicity (pKa) | Very Low (-2.[1]4) | Moderate (~5.[1]0) | Indoline N1 is more nucleophilic for coupling.[1] |
| Metabolic Risk | Epoxidation at C2-C3 | Hydroxylation at C5/C7 | C5-t-butyl blocks the primary soft spot.[1] |
| LogP (Est.) | ~4.2 | ~3.9 | Indoline is slightly less lipophilic but still high.[1] |
Diagram 1: Synthetic Workflow (The Isatin Route)
Caption: Step-wise synthesis of 5-tert-butylindoline from aniline precursors via the robust Isatin intermediate.[1][3][4]
Diagram 2: Metabolic Stability Logic
Caption: Mechanism of metabolic stabilization. The C5-tert-butyl group blocks rapid para-hydroxylation.[1]
References
-
Zhao, D., et al. (2016).[1] "Synthesis of 5-Substituted Indole-2,3-dione." Atlantis Press.[1]
-
Barnes-Seeman, D., et al. (2013).[1][4] "Metabolically Stable tert-Butyl Replacement."[1][4][5] ACS Medicinal Chemistry Letters.
-
Mingyue, L., et al. (2014).[1] "Synthesis and antitumor activity of indolo[2,3-b]quinoxalines." European Journal of Medicinal Chemistry. (Cited in context of 5-tert-butylisatin precursors).
-
Taiwo, et al. (2021).[1][6] "Synthesis of Phenylisoindoline-1,3-Diones." Journal of Pharmaceutical Research International.
Lipophilicity Profiling of 5-tert-butylindoline: A Technical Guide to LogP Determination and Application
Executive Summary
5-tert-butylindoline is a specialized heterocyclic building block frequently utilized in the synthesis of GPCR modulators and kinase inhibitors. Its core structure combines the bicyclic indoline scaffold with a bulky, hydrophobic tert-butyl group at the C5 position.
This modification drastically alters the physicochemical profile compared to the parent indoline. While unsubstituted indoline exhibits moderate lipophilicity (LogP ~2.1), the introduction of the tert-butyl moiety shifts the compound into a higher lipophilicity window (Predicted LogP ~4.1). This shift has profound implications for membrane permeability, blood-brain barrier (BBB) crossing, and aqueous solubility.
This guide provides a rigorous technical framework for predicting, measuring, and interpreting the lipophilicity of 5-tert-butylindoline, designed for researchers requiring high-fidelity physicochemical data.
Physicochemical Profile & Theoretical LogP
Before initiating wet-lab experiments, a theoretical baseline must be established to select appropriate solvent systems.
Structural Analysis[1]
-
Core Scaffold: Indoline (2,3-dihydro-1H-indole).[1][2][3][4] A bicyclic structure containing a benzene ring fused to a nitrogen-containing five-membered ring.
-
Substituent: tert-Butyl group (-C(CH₃)₃) at position 5.
-
Electronic Effect: The tert-butyl group is electron-donating (+I effect), potentially increasing the electron density of the aromatic ring and slightly influencing the basicity of the indoline nitrogen.
Calculated LogP (cLogP) Derivation
Using the Hansch-Leo fragmental constant method, we can derive a reliable estimate to guide experimental design.
| Fragment / Feature | Contribution ( | Source/Rationale |
| Indoline Core | ~2.14 | Experimental baseline for parent molecule |
| 5-tert-Butyl Group | +1.98 | Standard hydrophobic fragment constant |
| Electronic Correction | -0.10 | Minor correction for ortho/meta interactions |
| Total Predicted LogP | ~4.02 | High Lipophilicity |
Implication: A LogP of ~4.0 places 5-tert-butylindoline near the upper limit of Lipinski’s Rule of 5 (LogP < 5). It suggests excellent membrane permeability but potentially poor aqueous solubility, necessitating the use of organic co-solvents (DMSO, Methanol) during assay preparation.
Experimental Protocols for LogP Determination
For drug development, reliance on calculated values is insufficient. Two orthogonal methods are recommended to establish a "Gold Standard" value: RP-HPLC (High Throughput) and Shake-Flask (Validation) .
Method A: RP-HPLC Determination (OECD 117)
This method is preferred for screening and requires minimal sample. It relies on the correlation between retention factor (
Reagents & Equipment:
-
Column: C18 Reverse Phase with end-capping (e.g., Agilent ZORBAX Eclipse Plus C18), or an embedded amide column for better peak shape of basic amines.
-
Mobile Phase: Methanol / Water (75:25 v/v) buffered with 10mM MOPS or Ammonium Acetate (pH 7.4) to suppress ionization of the secondary amine.
-
Reference Standards: Toluene (LogP 2.7), Ethylbenzene (LogP 3.2), DDT (LogP 6.9).
Protocol:
-
Dead Time (
) Determination: Inject Sodium Nitrate or Thiourea to determine the column dead time. -
Standard Calibration: Inject a mixture of 5-7 reference standards with known LogP values spanning the range of 2.0 to 5.0.
-
Sample Injection: Inject 10 µL of 5-tert-butylindoline (dissolved in MeOH).
-
Calculation:
-
Calculate capacity factor:
-
Plot Log
vs. LogP of standards to generate a calibration curve. -
Interpolate the LogP of 5-tert-butylindoline.
-
Method B: Shake-Flask Method (OECD 107)
This is the absolute method used to validate HPLC results, particularly important when the compound interacts strongly with silanol groups on HPLC columns.
Protocol:
-
Pre-saturation: Saturate 1-Octanol with water, and Water (phosphate buffer pH 7.4) with 1-Octanol for 24 hours.
-
Preparation: Dissolve 5-tert-butylindoline in the water-saturated octanol phase.
-
Equilibration: Mix the organic sample solution with the octanol-saturated aqueous buffer in a 1:1 ratio.
-
Agitation: Shake mechanically for 60 minutes at 25°C. Centrifuge to separate phases.
-
Quantification: Analyze both phases using UV-Vis spectrophotometry (approx. 250-300 nm absorption max for indolines) or HPLC.
-
Calculation:
.
Visualization of Experimental Workflow
The following diagram illustrates the decision matrix and workflow for accurately determining the lipophilicity of this compound.
Figure 1: Integrated workflow for the predictive and experimental determination of lipophilicity for high-LogP indoline derivatives.
Applications and Biological Implications[6]
Understanding the LogP of 5-tert-butylindoline is not merely an academic exercise; it dictates the compound's utility in drug discovery.
Blood-Brain Barrier (BBB) Penetration
Compounds with a LogP between 2.0 and 3.5 are ideal for CNS penetration.
-
Analysis: With a LogP ~4.0, 5-tert-butylindoline is highly lipophilic. It will likely cross the BBB via passive diffusion but may be subject to high non-specific binding in brain tissue or rapid efflux if not optimized.
-
Strategy: If used as a CNS lead, medicinal chemists often introduce polar groups (e.g., hydroxyls, amines) elsewhere on the scaffold to lower the LogP back into the 2-3 range.
Formulation Challenges
High lipophilicity correlates with poor aqueous solubility.[5]
-
Self-Validating Check: If the experimental LogP confirms a value > 4.0, the compound will likely precipitate in standard aqueous bioassays (e.g., cell culture media).
-
Solution: Formulations must utilize carriers such as Cyclodextrins or lipid-based delivery systems (e.g., Liposomes) for in vivo studies.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 3883099, 5-(tert-Butyl)-2-(2-methoxyphenyl)indoline. Retrieved from [Link]
-
Organization for Economic Co-operation and Development (OECD). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals. Retrieved from [Link][5]
-
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Retrieved from [Link]
-
Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews. (Classic reference for fragment constants). Retrieved from [Link]
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The Indoline Scaffold: A Technical Guide to Synthesis, Safety, and Application of 5-tert-butylindoline and its Analogs
Introduction: The Privileged Indoline Scaffold
The indoline scaffold, a bicyclic heterocyclic amine, is a cornerstone in medicinal chemistry and drug discovery.[1] Its unique three-dimensional structure and synthetic tractability have made it a "privileged scaffold," meaning it is capable of binding to a variety of biological targets with high affinity.[2] This guide provides an in-depth technical overview of 5-tert-butylindoline, a representative substituted indoline, delving into its chemical identity, safety considerations, synthesis, and the broader applications of the indoline core in modern therapeutics. While a dedicated PubChem entry for 5-tert-butylindoline is not available, we will extrapolate from data on closely related structures and the parent indoline molecule. A PubChem CID has been assigned to the related compound 1-(5-tert-butyl-1,3-dihydroisoindol-2-yl)ethanone (CID 176725943).[3]
The benzene ring of the indoline structure can engage in hydrophobic interactions with protein residues, while the nitrogen-containing ring can act as both a hydrogen bond donor and acceptor.[4] This duality allows for a wide range of interactions with biological macromolecules, leading to a broad spectrum of pharmacological activities.[5] Compared to its aromatic counterpart, indole, the non-planar nature of the indoline ring system can improve physicochemical properties such as aqueous solubility, a critical factor in drug development.[4]
Physicochemical Properties of the Indoline Core
The physicochemical properties of indoline derivatives are crucial for their pharmacokinetic and pharmacodynamic profiles. The parent indoline is a dark brown, clear liquid with a melting point of -21 °C and a boiling point of 220-221 °C.[6] The introduction of substituents, such as a tert-butyl group at the 5-position, significantly alters these properties. The bulky and lipophilic tert-butyl group is expected to increase the molecule's lipophilicity, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value for Indoline | Expected Influence of 5-tert-butyl Substitution |
| Molecular Weight | 119.16 g/mol [7] | Increase |
| Melting Point | -21 °C[6] | Increase |
| Boiling Point | 220-221 °C[6] | Increase |
| Water Solubility | 5 g/L[6] | Decrease |
| LogP (Lipophilicity) | Not specified | Increase |
Table 1: Physicochemical properties of the parent indoline and the expected influence of a 5-tert-butyl substituent.
Safety and Handling of Indoline Derivatives
Due to the absence of a specific Safety Data Sheet (SDS) for 5-tert-butylindoline, the safety precautions for the parent compound, indoline, should be considered as a baseline, with the understanding that substituents can modify the toxicological profile. Indoline is a combustible liquid and should be kept away from heat, sparks, and open flames.
General Handling Precautions:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[7] In case of inadequate ventilation, use a respiratory protection.[7]
-
Ventilation: Use only in a well-ventilated area.[8]
-
Handling: Avoid contact with skin and eyes.[8] Do not breathe mist, vapors, or spray.[8] Wash hands thoroughly after handling.[7]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[6] Keep away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[8]
Toxicological Profile of Indoline:
-
Skin and Eye Contact: May cause skin and eye irritation.[8]
-
Ingestion: May be harmful if swallowed.[8]
-
Inhalation: Not an expected route of exposure, but vapors may be harmful.[8]
-
Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC.[6]
It is imperative to conduct a thorough risk assessment before handling any new or modified chemical compound.
Synthesis of 5-Substituted Indolines
The synthesis of substituted indolines is a well-explored area of organic chemistry, with numerous methods available to access a wide variety of derivatives.[9] The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.
Palladium-Catalyzed Intramolecular C-H Amination
One efficient method for the synthesis of indolines is the palladium-catalyzed intramolecular amination of β-arylethylamine substrates. This approach offers high efficiency and mild reaction conditions.[9]
Experimental Protocol:
-
Substrate Preparation: Protect the amino group of a β-arylethylamine with a suitable directing group, such as a picolinamide (PA) group.
-
Reaction Setup: In a reaction vessel, combine the protected β-arylethylamine substrate, a palladium catalyst (e.g., Pd(OAc)₂), a ligand (e.g., a phosphine ligand), and a suitable base in an appropriate solvent.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature and monitor the progress of the reaction by techniques such as TLC or LC-MS.
-
Workup and Purification: Upon completion, cool the reaction mixture, and perform an aqueous workup. Purify the resulting indoline product by column chromatography.
The causality behind this experimental choice lies in the ability of the palladium catalyst to activate the C-H bond ortho to the directing group, facilitating the intramolecular cyclization to form the indoline ring.
Caption: Palladium-catalyzed synthesis of substituted indolines.
Photocatalyzed Decarboxylative Radical Arylation
A more recent and greener approach involves the use of photocatalysis to generate radicals that can cyclize to form the indoline ring. This metal-free procedure is tolerant of a wide range of functional groups.[10]
Applications in Drug Discovery and Development
The indoline scaffold is a recurring motif in a multitude of biologically active compounds and approved drugs.[4] Its versatility has led to its incorporation into molecules targeting a wide array of diseases.
-
Anticancer Agents: Indoline derivatives have shown significant potential in oncology by targeting various pathways involved in cancer progression.[5]
-
Antimicrobial Agents: The scaffold is present in compounds with activity against various bacteria and other microbes.[5]
-
Central Nervous System (CNS) Disorders: The ability of indoline-containing molecules to cross the blood-brain barrier has made them attractive candidates for treating neurological and psychiatric conditions.[11]
-
Anti-inflammatory and Analgesic Drugs: The indoline core has been utilized in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and other pain-relieving agents.[4]
The development of highly substituted indolines allows for the fine-tuning of pharmacological activity and the optimization of drug-like properties.[4] The tert-butyl group, in particular, is often incorporated to enhance metabolic stability and binding affinity.
Conclusion
The 5-tert-butylindoline scaffold, as a representative of substituted indolines, embodies the principles of a privileged structure in medicinal chemistry. While specific data for this exact compound is limited, a comprehensive understanding of the indoline core's synthesis, safety, and applications provides a robust framework for researchers in drug discovery. The continued exploration of novel synthetic methodologies and the elucidation of the structure-activity relationships of indoline derivatives will undoubtedly lead to the development of new and improved therapeutics for a wide range of human diseases.
References
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PubChem. (2025, September 25). 1-(5-tert-butyl-1,3-dihydroisoindol-2-yl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indolines. Retrieved from [Link]
-
Li, W., et al. (2023). Development and Application of Indolines in Pharmaceuticals. Molecules, 28(3), 1374. Retrieved from [Link]
-
Schrock, A. K., & Rovis, T. (2010). Synthesis of Highly Substituted Indolines and Indoles via Intramolecular [4 + 2] Cycloaddition of Ynamides and Conjugated Enynes. Journal of the American Chemical Society, 132(9), 2933–2935. Retrieved from [Link]
-
Singh, S., et al. (2024). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Molecules, 29(11), 2568. Retrieved from [Link]
-
Nargund, S., et al. (2025). Indole-Based Scaffolds in Medicinal Chemistry: Recent Advances and Perspectives. International Journal of Research Publication and Reviews, 6(8), 5975-5983. Retrieved from [Link]
-
Lokshin, V., et al. (2021). 5′-Substituted Indoline Spiropyrans: Synthesis and Applications. Molecules, 26(11), 3121. Retrieved from [Link]
-
Nakata, Y., et al. (2023). Impact of Tryptophan Positional Isomerism on Physicochemical and Biological Properties of Gramicidin A. Journal of the American Chemical Society, 145(25), 13788–13796. Retrieved from [Link]
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Loyola University Chicago. (n.d.). Novel Synthetic Route to 5-Substituted Indoles. eCommons. Retrieved from [Link]
-
PubChem. (n.d.). 5-Tert-butylnonane. National Center for Biotechnology Information. Retrieved from [Link]
-
Kumar, A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024). Molecules, 29(19), 4770. Retrieved from [Link]
-
Fontaine, J. P., et al. (2023). Synthesis of Substituted Indolines through Photocatalyzed Decarboxylative Radical Arylation. The Journal of Organic Chemistry, 88(3), 1634–1645. Retrieved from [Link]
-
Loba Chemie. (2018, July 26). INDOLINE MSDS. Retrieved from [Link]
-
PubChem. (n.d.). 5-(tert-Butyl)-2-phenylindoline. National Center for Biotechnology Information. Retrieved from [Link]
-
Sun, L., et al. (2005). Synthesis of 5-Substituted-1H-indol-2-yl-1H-quinolin-2-ones: A Novel Class of KDR Kinase Inhibitors. The Journal of Organic Chemistry, 70(11), 4355–4361. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2020). Therapeutic Significance of Indole Scaffold in Medicinal Chemistry. International Journal of Pharmaceutical Sciences and Research, 11(11), 5436-5449. Retrieved from [Link]
-
Patel, M. B., et al. (2023). A Review of the Therapeutic Importance of Indole Scaffold in Drug Discovery. Current Organic Synthesis, 20(6), 633-653. Retrieved from [Link]
-
Al-Warhi, T., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry, 12, 1359678. Retrieved from [Link]
-
PubChem. (n.d.). 5-(tert-Butyl)-2-(3,5-dimethoxyphenyl)indoline. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 5-Tert-butyl-3-nitropyridazine. National Center for Biotechnology Information. Retrieved from [Link]
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Methodological & Application
synthesis of 5-tert-butylindoline from 5-tert-butylindole
Application Note: Selective Synthesis of 5-tert-Butylindoline
Executive Summary
This guide details the protocol for the chemoselective reduction of 5-tert-butylindole to 5-tert-butylindoline. Indolines (2,3-dihydroindoles) are "privileged structures" in drug discovery, serving as core scaffolds for GPCR ligands, kinase inhibitors, and bioreductive agents.
The transformation requires the selective reduction of the C2-C3 double bond of the pyrrole moiety without affecting the benzenoid ring or the bulky 5-tert-butyl substituent. While catalytic hydrogenation is possible, it often suffers from poor selectivity (over-reduction to octahydroindole). This guide prioritizes the Sodium Cyanoborohydride (NaBH₃CN) in Acetic Acid method, recognized as the industry "Gold Standard" for its reliability, functional group tolerance, and operational simplicity. A metal-free alternative using Triethylsilane (Et₃SiH) is provided as a secondary protocol.
Strategic Analysis of Reduction Methods
Before commencing, researchers should evaluate the available methodologies based on their specific project constraints (scale, safety, and equipment).
| Method | Reagents | Selectivity | Pros | Cons |
| Hydride Reduction (Recommended) | NaBH₃CN / AcOH | High | Proven reliability; tert-butyl group is stable; no N-alkylation side products (unlike NaBH₄).[1] | Generates HCN (requires fume hood); Toxic reagents. |
| Ionic Hydrogenation | Et₃SiH / TFA | High | Metal-free; Homogeneous; Good for parallel synthesis. | Uses strong acid (TFA); Cost of silane reagents. |
| Catalytic Hydrogenation | H₂ / Pd-C or PtO₂ | Low to Medium | Cleanest workup (filtration). | Risk of over-reduction (octahydroindole); Requires pressure vessel; Reproducibility issues. |
| Zinc Reduction | Zn / HCl | Medium | Cheap reagents. | Harsh conditions; Heterogeneous; Variable yields.[2] |
Primary Protocol: Sodium Cyanoborohydride Reduction[1]
Mechanism of Action: The reaction proceeds via the protonation of the indole at the C3 position, generating an electrophilic indolenium cation. This species is then trapped by the hydride donor (cyanoborohydride). The electron-donating tert-butyl group at C5 stabilizes the transition state, potentially accelerating the reaction compared to electron-deficient indoles.
Figure 1: Mechanistic pathway for the selective reduction of the pyrrole ring.
Materials:
-
Substrate: 5-tert-butylindole (1.0 equiv)
-
Reagent: Sodium Cyanoborohydride (NaBH₃CN) (3.0 equiv)
-
Solvent: Glacial Acetic Acid (AcOH) (0.5 M concentration relative to indole)
-
Quench: Sodium Hydroxide (NaOH) (aqueous, 20% w/v)
-
Safety: Bleach solution (for neutralizing cyanide waste).
Step-by-Step Procedure:
-
Setup (Safety Critical): Perform all operations in a well-ventilated fume hood. NaBH₃CN releases highly toxic HCN gas upon contact with acid. Ensure a bleach bath is ready to neutralize all glassware and waste.
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-tert-butylindole (e.g., 1.73 g, 10 mmol) in glacial Acetic Acid (20 mL). The solution may be slightly colored.
-
Reagent Addition: Cool the solution slightly to 15°C (water bath) to mitigate exotherm. Add NaBH₃CN (1.88 g, 30 mmol) portion-wise over 10 minutes.
-
Note: Bubbling will occur (hydrogen evolution). Ensure the internal temperature does not exceed 25°C.
-
-
Reaction: Remove the cooling bath and allow the mixture to stir at Room Temperature (20–25°C) for 2–4 hours.
-
Monitoring: Monitor by TLC (Silica, 10% EtOAc/Hexanes). The indole spot (often pink with Ehrlich's reagent) should disappear. The indoline product is usually more polar (lower R_f) and may not stain as intensely pink.
-
-
Quenching:
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add water (10 mL) to dilute the acid.
-
Neutralize by dropwise addition of 20% NaOH (aq) until the pH is strongly basic (pH > 10). This is critical to ensure the indoline is in its free-base form for extraction.
-
Caution: This step is exothermic.
-
-
Workup:
-
Extract the aqueous mixture with Ethyl Acetate (3 x 30 mL) or Dichloromethane (DCM).
-
Combine the organic layers and wash with saturated NaHCO₃ (1 x 20 mL) and Brine (1 x 20 mL).
-
Dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate under reduced pressure (Rotavap).
-
-
Purification:
-
The crude oil is often sufficiently pure (>95%). If necessary, purify via flash column chromatography (SiO₂), eluting with a gradient of Hexanes -> 5% EtOAc/Hexanes.
-
Note: Indolines are prone to oxidation. Store under nitrogen/argon in the dark.
-
Secondary Protocol: Metal-Free Ionic Hydrogenation
For workflows strictly prohibiting metal hydrides or cyanide, the Triethylsilane/TFA method is the validated alternative.
Procedure:
-
Dissolution: Dissolve 5-tert-butylindole (1.0 equiv) in pure Trifluoroacetic Acid (TFA). Keep under Nitrogen atmosphere.
-
Addition: Add Triethylsilane (Et₃SiH) (2.5 equiv) via syringe.
-
Note: Et₃SiH is the hydride source; TFA serves as the proton source and solvent.
-
-
Reaction: Stir at Room Temperature for 1–2 hours.
-
Workup: Carefully remove excess TFA and silane under reduced pressure (rotavap with a base trap). Dissolve the residue in DCM, wash with 1M NaOH (to remove residual acid), dry, and concentrate.
Quality Control & Characterization
Upon isolation, the product must be validated. The reduction of the C2-C3 bond results in distinct NMR signatures.
Expected Data (5-tert-butylindoline):
-
Physical State: Usually a pale yellow to colorless oil (darkens upon oxidation).
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~1.30 ppm (s, 9H): tert-Butyl group (unchanged).
-
δ ~3.00 ppm (t, 2H): C3-H methylene protons (Triplet).
-
δ ~3.55 ppm (t, 2H): C2-H methylene protons (Triplet). Note: The shift from the alkene signal (~6.5-7.2 ppm in indole) to aliphatic (~3.0-3.6 ppm) confirms reduction.
-
δ ~3.0-4.0 ppm (br s, 1H): N-H (Broad, exchangeable).
-
δ ~6.5-7.2 ppm (m, 3H): Aromatic protons (Pattern simplifies compared to indole).
-
-
Mass Spectrometry (ESI):
-
Look for [M+H]⁺ = 176.15 (Calculated for C₁₂H₁₇N).
-
Verification: The mass is +2 units higher than the starting indole (174.13).
-
Experimental Workflow Diagram
Figure 2: Operational workflow for the batch synthesis of 5-tert-butylindoline.
References
-
Gribble, G. W., et al. (1974).[3][4][5] "Reactions of Sodium Borohydride in Acidic Media. I. Reduction of Indoles and Alkylation of Aromatic Amines with Carboxylic Acids."[4][5] Journal of the American Chemical Society.[3][5][6]
-
Lanzilotti, A. E., et al. (1979).[7] "Stereoselective reduction of some indoles with triethylsilane-trifluoroacetic acid." The Journal of Organic Chemistry.
-
Gribble, G. W. (2000). "Sodium Cyanoborohydride."[1][4][5][8] Encyclopedia of Reagents for Organic Synthesis.
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Precision Hydrogenation of 5-tert-Butylindole: Chemo-selectivity and Process Optimization
Executive Summary & Scientific Rationale
The selective reduction of 5-tert-butylindole to 5-tert-butylindoline is a critical transformation in the synthesis of pharmaceutical intermediates, particularly for allosteric modulators and receptor potentiators where the lipophilic tert-butyl group enhances bioavailability.
While the indole core is aromatic, the pyrrole ring is electron-rich but not truly aromatic in the same sense as benzene, making it susceptible to reduction. However, the 5-tert-butyl substituent introduces two specific challenges:
-
Steric Bulk: The bulky group at C5 can hinder catalyst approach, potentially requiring higher pressures or specific catalyst loadings compared to simple indole.
-
Solubility: Unlike simple indole, the 5-tert-butyl derivative exhibits significant lipophilicity, rendering "green" aqueous protocols ineffective without co-solvents.
This guide details a chemo-selective heterogeneous catalytic hydrogenation protocol. Unlike hydride reductions (e.g., NaBH₃CN) which generate toxic waste, this protocol utilizes H₂ and Pd/C or PtO₂ in an acidic medium to ensure atom economy and scalability.
Mechanistic Insight: The Role of Acid Activation
To design a self-validating protocol, one must understand the mechanism. Neutral indole resists hydrogenation due to the resonance stabilization energy of the 10
The "Acid-Switch" Mechanism: Effective hydrogenation of indoles generally requires disrupting the aromaticity. In acidic media, indole undergoes reversible protonation at C3 to form the indoleninium cation (an iminium species). This intermediate disrupts the aromatic continuity between the benzene and pyrrole rings, making the C2=N bond highly susceptible to hydride attack or catalytic hydrogenation.
Mechanistic Pathway (DOT Visualization)
Caption: Acid-mediated activation pathway.[1][2][3] Protonation at C3 breaks aromaticity, facilitating selective reduction of the pyrrole ring.
Experimental Protocol: Selective Hydrogenation
Objective: Synthesis of 5-tert-butylindoline with >95% conversion and <2% over-reduction.
Materials & Reagents[1][3][4][5][6][7]
-
Substrate: 5-tert-butylindole (Purity >98%).
-
Catalyst: 5% Pd/C (Palladium on Carbon, 50% wet) OR PtO₂ (Adams' Catalyst).
-
Note: PtO₂ is often more active for hindered indoles but Pd/C is cheaper and sufficient if acid is used.
-
-
Solvent: Methanol (MeOH) : Acetic Acid (AcOH) [ratio 10:1].
-
Why: AcOH provides the necessary protons to activate the indole C2=C3 bond. MeOH ensures solubility of the lipophilic t-butyl substrate.
-
-
Hydrogen Source: H₂ gas (Balloon or Parr Shaker).
Step-by-Step Methodology
Phase 1: Reaction Setup
-
Safety Check: Ensure all ignition sources are removed. Pd/C is pyrophoric when dry. Always handle the "wet" paste type or keep under inert gas.
-
Dissolution: In a round-bottom flask (for balloon) or hydrogenation vessel, dissolve 5-tert-butylindole (1.0 equiv, e.g., 5.0 g) in Methanol (10 volumes, 50 mL).
-
Activation: Add Glacial Acetic Acid (1 volume, 5 mL).
-
Critical Check: Ensure the solution is clear. If the 5-t-butyl derivative precipitates, add more MeOH or switch to Ethanol.
-
-
Catalyst Addition: Carefully add 5% Pd/C (10 wt% loading relative to substrate, e.g., 0.5 g).
-
Technique: Add the catalyst to the liquid, not the dry flask, to minimize spark risk.
-
Phase 2: Hydrogenation[4][3]
-
Purge: Seal the vessel. Evacuate air and backfill with Nitrogen (3x). Then evacuate and backfill with Hydrogen (3x).
-
Reaction:
-
Pressure: 1 atm (Balloon) is usually sufficient for Pd/C in acidic media. If using a Parr shaker, set to 30-50 psi (2-3 bar) to accelerate the reaction against the steric bulk of the t-butyl group.
-
Temperature: Ambient (20-25°C).
-
Caution: Do not heat >40°C initially. Higher temperatures promote benzene ring reduction (over-reduction).
-
-
Monitoring: Stir vigorously. Monitor by TLC (System: Hexane/EtOAc 8:2) or LC-MS every 2 hours.
-
Endpoint: Disappearance of the indole spot. The indoline usually has a lower R_f value (more polar due to the secondary amine) and may streak slightly on silica.
-
Phase 3: Workup & Isolation
-
Filtration: Once complete (typically 4-12 hours), purge the system with Nitrogen. Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with MeOH.
-
Neutralization: Concentrate the filtrate to remove most MeOH. The residue will contain Acetic Acid.
-
Procedure: Dilute with EtOAc and wash with saturated aqueous NaHCO₃ until the aqueous layer is pH 8-9. This liberates the free base indoline.
-
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Result: 5-tert-butylindoline is typically obtained as a pale yellow oil or low-melting solid. If purity is <95%, purify via flash chromatography (SiO₂, Hexane/EtOAc gradient).
-
Process Optimization & Troubleshooting
The 5-tert-butyl group introduces specific behaviors compared to standard indole reduction.
Comparative Data: Catalyst & Conditions
| Variable | Condition A (Recommended) | Condition B (Alternative) | Condition C (Avoid) |
| Catalyst | 5% Pd/C (wet) | PtO₂ (Adams') | Raney Nickel |
| Solvent | MeOH + 10% AcOH | EtOH + 1M HCl | Pure MeOH (Neutral) |
| Pressure | 1-3 bar (15-45 psi) | 1 bar (Balloon) | 50+ bar |
| Temp | 25°C | 25°C | >60°C |
| Selectivity | High (Indoline) | High (Indoline) | Low (Octahydroindole risk) |
| Notes | Best balance of cost/rate. | Faster, but Pt is expensive. | Requires high T/P; poor selectivity.[5] |
Troubleshooting Matrix
| Observation | Root Cause | Corrective Action |
| Reaction Stalled (<50% conversion) | Catalyst poisoning or Steric hindrance. | Increase pressure to 5 bar. Add fresh catalyst (under N₂). Ensure AcOH is present. |
| Over-reduction (Octahydroindole formed) | Temperature too high or Reaction too long. | Stop reaction immediately upon indole consumption. Keep T < 30°C. |
| Dimerization (Colored impurities) | Acid concentration too high causing polymerization. | Reduce acid loading. Switch from HCl (strong) to AcOH (weak). |
| Low Solubility | Lipophilicity of t-butyl group. | Switch solvent to Ethanol or Isopropanol; maintain acidic additive. |
Workflow Visualization
Caption: Optimized workflow for the batch hydrogenation of 5-tert-butylindole.
References
-
Gribble, G. W. (2000). "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.
- Context: Authoritative review on indole reduction mechanisms, establishing the requirement for acidic activ
-
Kuwano, R., et al. (2023).[4] "Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles." Journal of the American Chemical Society.[4][2]
- Context: Discusses the challenges of stereoselectivity and over-reduction to octahydroindoles, validating the need for controlled conditions to stop
-
National Institutes of Health (NIH). "Heterogeneous catalytic hydrogenation of unprotected indoles in water." NIH Public Access.
- Context: Provides the "Green" baseline for heterogeneous hydrogenation using Pt/C and p-TsOH, which serves as the basis for the modified MeOH/AcOH protocol for lipophilic substr
-
Organic Chemistry Portal. "Synthesis of Indolines."
- Context: Aggregates various reduction protocols (hydride vs. catalytic) for benchmarking yield and selectivity.
Sources
- 1. chinesechemsoc.org [chinesechemsoc.org]
- 2. Indoline synthesis [organic-chemistry.org]
- 3. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Selective hydrogenation of unprotected indole to indoline over N-doped carbon supported palladium catalyst [html.rhhz.net]
High-Fidelity N-Alkylation of 5-tert-Butylindoline: Protocols for Sterically Modulated Scaffolds
Executive Summary & Strategic Analysis
The 5-tert-butylindoline scaffold represents a privileged pharmacophore in drug discovery, offering a unique combination of lipophilicity and three-dimensional bulk that modulates receptor binding affinity. Unlike its aromatic counterpart (indole), the indoline nitrogen is sp³-hybridized, pyramidal, and significantly more nucleophilic (
The Core Challenge: While the nitrogen is nucleophilic, the 5-tert-butyl group introduces two competing factors:
-
Electronic Activation: The +I (inductive) effect of the tert-butyl group increases electron density at the N1 position, theoretically accelerating alkylation rates compared to unsubstituted indoline.
-
Oxidative Instability: This same electron-richness lowers the oxidation potential, making the substrate prone to oxidative dehydrogenation to form 5-tert-butylindole. This is the primary cause of yield loss and purification difficulties (the "pink/brown oil" phenomenon).
This guide presents two validated protocols designed to maximize N-alkylation efficiency while suppressing oxidative degradation.
Mechanistic Insight & Reaction Design
The N-alkylation of 5-tert-butylindoline proceeds via a classic
The Pathways[1]
-
Path A (Desired): Base-mediated deprotonation (or assistance) followed by nucleophilic attack on the alkyl electrophile.[1]
-
Path B (Side Reaction - Over-alkylation): Formation of quaternary ammonium salts. This is minimized by controlling stoichiometry and using secondary amines' steric bulk.
-
Path C (Side Reaction - Oxidation): Aerobic oxidation catalyzed by trace metals or light, converting the indoline to an indole.
DOT Diagram: Reaction Pathways & Control Logic
Figure 1: Mechanistic flow of N-alkylation showing critical control points to prevent over-alkylation and oxidation.
Protocol A: Standard Base-Mediated Alkylation ( )
Best for: Primary alkyl halides (bromides/iodides), benzyl halides, and simple chains.
Reagents & Materials[1][2][3][4][5][6][7][8][9]
-
Substrate: 5-tert-butylindoline (1.0 equiv)
-
Electrophile: Alkyl Halide (R-X) (1.1 – 1.2 equiv)
-
Note: Iodides react fastest; Chlorides may require NaI (Finkelstein condition) or heating.
-
-
Base: Cesium Carbonate (
) (2.0 equiv) or Potassium Carbonate ( ) (3.0 equiv).-
Expert Tip:
is preferred for its higher solubility in organic solvents and the "Cesium Effect," which can enhance yields for sterically hindered substrates.
-
-
Solvent: Anhydrous DMF or Acetonitrile (MeCN).
-
Concentration: 0.1 M – 0.2 M.
-
Step-by-Step Procedure
-
Preparation: Flame-dry a round-bottom flask or reaction vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon.
-
Solvent Degassing: Sparge the chosen solvent (DMF or MeCN) with Argon for 15 minutes prior to use. This is critical to prevent the formation of the indole impurity.
-
Charging: Add 5-tert-butylindoline (1.0 equiv) and the Base (
, 2.0 equiv) to the flask. -
Dissolution: Add the degassed solvent via syringe. Stir for 5–10 minutes at Room Temperature (RT) to ensure a homogeneous suspension.
-
Addition: Add the Alkyl Halide (1.1 equiv) dropwise.
-
If the alkyl halide is a solid, dissolve it in a minimal amount of solvent first.
-
-
Reaction: Stir at RT. Monitor by TLC or LCMS.
-
Typical Time: 2–16 hours.
-
Optimization: If conversion is <50% after 4 hours, heat to 60°C.
-
-
Quench: Dilute with EtOAc and pour into saturated aqueous
or water. -
Workup:
-
Extract aqueous layer with EtOAc (3x).[1]
-
Wash combined organics with Water (2x) and Brine (1x) to remove DMF.
-
Dry over
, filter, and concentrate in vacuo.
-
-
Purification: Flash Column Chromatography (Hexanes/EtOAc). 5-tert-butylindoline derivatives are typically non-polar.
Protocol B: Reductive Amination (Reductive Alkylation)
Best for: Introducing bulky groups, secondary alkyl chains, or when avoiding quaternary salt formation is critical.
Reagents & Materials[1][2][3][4][5][6][7][8][9]
-
Substrate: 5-tert-butylindoline (1.0 equiv)
-
Carbonyl Source: Aldehyde or Ketone (1.2 – 1.5 equiv)
-
Reductant: Sodium Triacetoxyborohydride (
) (1.5 – 2.0 equiv) -
Acid Catalyst: Acetic Acid (AcOH) (1.0 – 2.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or DCM.
Step-by-Step Procedure
-
Mixing: In a dry vial under Argon, dissolve 5-tert-butylindoline (1.0 equiv) and the Aldehyde (1.2 equiv) in DCE (0.2 M).
-
Imine Formation (In Situ): Add Acetic Acid (1.0 equiv). Stir at RT for 30–60 minutes.
-
Note: Indolines are less basic than aliphatic amines, so iminium formation may be slower.
-
-
Reduction: Add
(1.5 equiv) in one portion. -
Reaction: Stir at RT for 12–24 hours.
-
Quench: Carefully add saturated aqueous
to neutralize the acid. -
Workup: Extract with DCM, wash with brine, dry over
, and concentrate.
Troubleshooting & Optimization Matrix
| Observation | Probable Cause | Corrective Action |
| Pink/Red Coloration | Oxidation to Indole | Degas solvents thoroughly. Add antioxidant (BHT, 1 mol%) to the reaction. Keep in dark. |
| Low Conversion | Steric Hindrance | Switch base to NaH (stronger deprotonation) or switch solvent to DMF at 80°C. Add KI (0.1 eq) as catalyst. |
| Over-Alkylation (Quat Salt) | Excess Electrophile | Reduce Alkyl Halide to 0.95 equiv. Use Reductive Amination (Protocol B) instead. |
| Starting Material Stalls | Poor Nucleophilicity | Add TBAI (Tetrabutylammonium iodide) as a phase transfer catalyst if using MeCN/Solid Base. |
Workflow Visualization
Figure 2: Optimized workup procedure for removing polar aprotic solvents (DMF) and isolating lipophilic indoline products.
References
-
National Institutes of Health (NIH). "Selective Iron Catalyzed Synthesis of N-Alkylated Indolines and Indoles." PubMed Central. [Link]
-
Frontiers in Chemistry. "2-Alkylation of 3-Alkyindoles With Unactivated Alkenes." Frontiers. [Link]
-
MDPI. "Friedel–Crafts-Type Alkylation of Indoles in Water Using Amphiphilic Resin-Supported 1,10-Phenanthroline–Palladium Complex." Molecules. [Link][3][4][5][6][7][8][9]
-
ResearchGate. "Indoline Dehydrogenation: Methods and Mechanisms." ResearchGate Publication Database. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | 2-Alkylation of 3-Alkyindoles With Unactivated Alkenes [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Friedel–Crafts-Type Alkylation of Indoles in Water Using Amphiphilic Resin-Supported 1,10-Phenanthroline–Palladium Complex under Aerobic Conditions | MDPI [mdpi.com]
Technical Application Note: Scalable Reduction of 5-tert-butylisatin to 5-tert-butylindoline
Abstract & Strategic Overview
The conversion of 5-tert-butylisatin (1H-indole-2,3-dione derivative) to 5-tert-butylindoline (2,3-dihydro-1H-indole derivative) represents a critical scaffold transformation in medicinal chemistry. Indolines serve as privileged pharmacophores in GPCR ligands, kinase inhibitors, and neuroprotective agents.
While isatins are readily available, their complete reduction to the saturated indoline heterocycle requires overcoming two thermodynamic barriers: the reduction of the C3-ketone and the significantly more stable C2-lactam (amide).
This protocol details the Lithium Aluminum Hydride (LiAlH₄) mediated reduction.[1] Unlike catalytic hydrogenation (which often arrests at the oxindole stage) or borane reagents (which can favor indole formation via dehydration), LiAlH₄ provides the aggressive hydride delivery necessary to fully saturate the heterocyclic core while preserving the 5-tert-butyl moiety.
Key Reaction Parameters
| Parameter | Specification | Rationale |
| Reagent | LiAlH₄ (3.0 - 4.0 equiv) | Excess required to reduce both carbonyls and compensate for adventitious moisture. |
| Solvent | Anhydrous THF | High solubility for LiAlH₄; ether oxygen coordinates Li⁺, activating the hydride. |
| Temperature | Reflux (66°C) | Kinetic energy required to overcome the activation energy of the amide reduction. |
| Atmosphere | Argon/Nitrogen | LiAlH₄ is pyrophoric; moisture generates H₂ gas and deactivates reagent. |
Mechanistic Pathway & Logic
The transformation proceeds through a stepwise reduction. Understanding this pathway is vital for troubleshooting incomplete conversions (often observed as mixed oxindole/indoline species).
Reaction Pathway Diagram
Figure 1: Stepwise reduction pathway. The conversion of the oxindole intermediate to indoline is the rate-limiting step requiring reflux conditions.
Experimental Protocol
Materials & Equipment
-
Starting Material: 5-tert-butylisatin (Commercial grade, purity >95%).
-
Reducing Agent: Lithium Aluminum Hydride (LiAlH₄), 1.0 M solution in THF or 95% powder (Powder preferred for scale, solution for precision).
-
Solvent: Tetrahydrofuran (THF), anhydrous, inhibitor-free.
-
Quenching Reagents: Distilled water, 15% w/v NaOH solution.
-
Equipment: 3-neck Round Bottom Flask (RBF), reflux condenser, pressure-equalizing addition funnel, nitrogen balloon/manifold, magnetic stir bar.
Step-by-Step Procedure
Step 1: System Preparation (Dehydration)
-
Flame-dry a 3-neck RBF and magnetic stir bar under vacuum.
-
Backfill with dry Nitrogen or Argon. Repeat 3 times.
-
Maintain a positive pressure of inert gas throughout the reaction.
Step 2: Reagent Activation
-
Charge the RBF with LiAlH₄ (4.0 equivalents) .
-
Note: If using powder, weigh rapidly in a glovebox or use a powder funnel under high N₂ flow.
-
-
Add Anhydrous THF (approx. 10 mL per gram of isatin) via syringe/cannula to create a grey suspension.
-
Cool the suspension to 0°C using an ice bath.
Step 3: Controlled Addition
-
Dissolve 5-tert-butylisatin (1.0 equivalent) in the minimum amount of anhydrous THF.
-
Insight: The tert-butyl group enhances solubility compared to unsubstituted isatin.
-
-
Transfer the isatin solution to the addition funnel.
-
Dropwise Addition: Add the isatin solution to the LiAlH₄ suspension over 30–45 minutes.
-
Observation: Vigorous gas evolution (H₂) will occur. The solution color may shift from orange/red (isatin) to a pale grey/green suspension.
-
Critical Safety: Do not allow the temperature to spike; rapid H₂ evolution can cause foam-over.
-
Step 4: Reaction Propagation
-
Remove the ice bath and allow the mixture to warm to room temperature (RT) over 30 minutes.
-
Heat the reaction to Reflux (66°C) .
-
Maintain reflux for 4–6 hours .
-
Monitoring: Check TLC (System: 30% EtOAc/Hexane). Isatin (polar, orange spot) should disappear. The intermediate oxindole may persist if reflux is too short. Indoline is usually less polar than isatin but more polar than the fully aromatic indole.
-
Step 5: Fieser Quenching (The "1-1-3" Method)
Crucial for generating a granular precipitate that filters easily, avoiding the dreaded "aluminum emulsion."
-
Cool the reaction mixture back to 0°C .
-
Dilute with diethyl ether (equal volume to THF) to mitigate viscosity.
-
Very slowly add:
-
x mL Water (where x = mass of LiAlH₄ in grams).
-
x mL 15% NaOH .
-
3x mL Water .
-
-
Warm to RT and stir vigorously for 15 minutes until a white, granular precipitate forms.
-
Add anhydrous MgSO₄ to dry the organic phase directly.
Step 6: Isolation
-
Filter the mixture through a pad of Celite to remove aluminum salts.
-
Wash the filter cake with diethyl ether.
-
Concentrate the filtrate under reduced pressure to yield the crude 5-tert-butylindoline.
Analytical Validation & Quality Control
Expected Data Profile
| Analysis | Characteristic Signal | Interpretation |
| ¹H NMR (CDCl₃) | δ 1.30 ppm (s, 9H) | tert-butyl group (intact). |
| δ 3.00 ppm (t, 2H, J~8Hz) | C3-Methylene (Indoline ring). | |
| δ 3.55 ppm (t, 2H, J~8Hz) | C2-Methylene (adjacent to Nitrogen). | |
| δ 6.5 - 7.2 ppm (m, 3H) | Aromatic protons (pattern depends on substitution). | |
| MS (ESI+) | [M+H]⁺ | Mass = MW + 1. Confirm reduction of 2 oxygens. |
| Appearance | Viscous oil or low-melting solid | Often oxidizes (darkens) upon air exposure. Store under N₂. |
Troubleshooting Guide
-
Issue: Product contains 5-tert-butyl-2-oxindole (incomplete reduction).
-
Cause: Reflux time too short or LiAlH₄ quality compromised.
-
Fix: Resubject crude material to fresh LiAlH₄ reflux.
-
-
Issue: Product contains 5-tert-butylindole (over-oxidation).
-
Cause: Exposure to air during workup or acidic conditions promoting dehydration of intermediate.
-
Fix: Ensure inert atmosphere; avoid strong acids during workup.
-
Process Safety Management
Risk: Lithium Aluminum Hydride is a Class 4.3 substance (Water-reactive).
-
Engineering Controls: All weighing and transfer must occur in a fume hood or glovebox.
-
Fire Safety: Keep a bucket of dry sand or Class D extinguisher nearby. Do NOT use water or CO₂ extinguishers on LiAlH₄ fires.
-
Waste Disposal: Quenched aluminum salts should be treated as hazardous waste until fully neutralized.
References
-
General Isatin Reduction: Silva, J. F. M., et al. "Isatin: A Versatile Scaffold in Organic Synthesis." Journal of the Brazilian Chemical Society, vol. 12, no. 3, 2001, pp. 273–324.
-
LiAlH4 Protocol Standard: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th ed., Wiley-Interscience, 2007. (Section: Reduction of Amides).[1][2]
-
5-tert-butylisatin Utility: Mingyue, L., et al. "Synthesis of tert-butyl-substituted [1,2,4]triazino[5,6-b]indole-3-thiols." ResearchGate, 2025.[1]
-
Borane Reduction Alternative: Mollica, A., et al. "Reduction of 5,6-dibromoisatin using BH3 in THF."[1] Tetrahedron Letters, vol. 52, 2011.
Sources
Application Note: High-Efficiency Buchwald-Hartwig Amination of 5-tert-Butylindoline
Executive Summary & Strategic Importance
5-tert-butylindoline (CAS: 7352-99-0) represents a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and GPCR modulators. The 5-position tert-butyl group provides critical lipophilic bulk that often enhances potency by filling hydrophobic pockets (e.g., the "gatekeeper" region in kinases) while improving metabolic stability compared to linear alkyl chains.
However, the coupling of this substrate presents a specific set of challenges:
-
Electronic Activation: The tert-butyl group (+I effect) increases electron density on the nitrogen, enhancing nucleophilicity but also susceptibility to oxidative dehydrogenation to the corresponding indole.
-
Steric Constraints: While the indoline ring "pins back" the alkyl chains, the 5-tert-butyl group introduces remote steric bulk that can influence catalyst resting states.
This guide provides a validated, self-consistent protocol for coupling 5-tert-butylindoline with aryl halides, prioritizing the RuPhos-Pd catalytic system to suppress
Mechanistic Principles & Ligand Selection
The success of this reaction hinges on the Reductive Elimination step. For secondary amines like indoline, the catalytic cycle can stall if the Pd(II)-amido complex is too stable.
Ligand Choice: The RuPhos Advantage
For N-alkyl anilines (which indoline structurally mimics), RuPhos is the superior ligand choice over BINAP or DPPF.
-
Steric Bulk: The isopropyl groups on the biaryl backbone of RuPhos facilitate the difficult reductive elimination step.
-
Electronic Protection: The ligand prevents the formation of inactive Pd-dimers.
-
Alternative: XPhos is a viable secondary option, particularly for unhindered aryl chlorides.
Catalytic Cycle Visualization
The following diagram illustrates the pathway, highlighting the critical points of failure (oxidation and protodehalogenation) that this protocol avoids.
Figure 1: Catalytic cycle for RuPhos-mediated arylation. Note the critical risk of oxidation if inert atmosphere is breached.
Reagent & Condition Optimization Matrix
Select the condition set based on your electrophile (Aryl Halide).
| Parameter | Condition A (Standard) | Condition B (Sensitive/Difficult) | Rationale |
| Substrate Scope | Aryl Bromides/Iodides, Non-protic groups | Aryl Chlorides, Base-sensitive groups (Esters, Nitriles) | Condition A is faster; B is milder. |
| Catalyst Source | RuPhos Pd G4 (1-2 mol%) | RuPhos Pd G4 (2-4 mol%) | G4 precatalyst ensures accurate Pd:L ratio and rapid activation. |
| Base | NaOtBu (1.4 equiv) | Cs₂CO₃ (2.0 equiv) | NaOtBu is stronger/faster. Cs₂CO₃ is milder but requires higher temp/time. |
| Solvent | Toluene (Anhydrous) | 1,4-Dioxane (Anhydrous) | Toluene is non-polar standard. Dioxane aids solubility of Cs₂CO₃. |
| Temperature | 80°C - 100°C | 100°C - 110°C | Higher temp needed for chlorides or weak bases. |
| Concentration | 0.2 M - 0.4 M | 0.5 M | Higher conc. helps intermolecular coupling in difficult cases.[1] |
Detailed Experimental Protocol (Condition A)
Objective: Coupling of 5-tert-butylindoline (1.0 equiv) with 4-bromoanisole (1.0 equiv) as a representative reaction.
Preparation
-
Glassware: Oven-dried 2-neck round bottom flask or resealable reaction vial (e.g., Biotage microwave vial) equipped with a magnetic stir bar.
-
Atmosphere: The reaction must be set up under Nitrogen or Argon. Indolines oxidize to indoles in the presence of Pd and air.
Step-by-Step Procedure
-
Charge Solids:
-
In a glovebox or under active N₂ flow, add RuPhos Pd G4 (17 mg, 0.02 mmol, 2 mol%).
-
Add 5-tert-butylindoline (175 mg, 1.0 mmol).
-
Add NaOtBu (135 mg, 1.4 mmol). Note: Weigh NaOtBu quickly; it is hygroscopic.
-
If the aryl halide is solid: Add 4-bromoanisole (187 mg, 1.0 mmol) now.
-
-
Solvent Addition & Purge:
-
Seal the vessel with a septum/cap.
-
Evacuate and backfill with N₂ (3 cycles) via needle/Schlenk line.
-
Add Anhydrous Toluene (4.0 mL) via syringe.
-
If the aryl halide is liquid: Add it now via syringe.
-
-
Reaction:
-
Place the vessel in a pre-heated oil block at 85°C .
-
Stir vigorously (800-1000 rpm). Efficient mixing is crucial for the heterogeneous base (NaOtBu).
-
Monitor by LCMS or TLC at 1 hour. Most bromide couplings complete within 2-4 hours.
-
-
Workup:
-
Cool to room temperature.[2]
-
Dilute with EtOAc (20 mL) and filter through a small pad of Celite/Silica to remove Pd black and salts.
-
Concentrate the filtrate under reduced pressure.
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient). 5-tert-butylindoline products are often UV-active and fluorescent.
-
Bench Workflow Visualization
Figure 2: Operational workflow for bench-scale synthesis.
Troubleshooting & Critical Controls
Issue: Low Conversion / Stalled Reaction
-
Cause: Catalyst deactivation due to oxidation or moisture.
-
Solution: Ensure solvents are sparged with N₂ for 15 mins before use. Switch to RuPhos Pd G4 if using separate Pd(OAc)₂ + Ligand, as the precatalyst is more robust.
-
Alternative: If the aryl halide is extremely hindered, switch ligand to XPhos or t-BuXPhos .
Issue: Oxidation to Indole (Dehydrogenation)
-
Observation: LCMS shows mass [M-2H].
-
Cause: Presence of O₂ or high temperatures with Pd.
-
Solution: Strictly exclude air. Lower temperature to 65-70°C and extend reaction time. Ensure the indoline starting material is pure (free of indole) before starting.
Issue: Protodehalogenation (Ar-X Ar-H)
-
Cause: "Reduction" of the aryl halide. Often happens with secondary amines if the coupling is slow.
-
Solution: Increase the concentration of the amine. Use a slight excess of the amine (1.2 equiv) relative to the aryl halide.
References
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
- Key Insight: Establishes RuPhos as the premier ligand for secondary amine coupling.
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
-
Key Insight: Comprehensive review of substrate scope including indolines.[3]
-
-
Old, D. W., Harris, M. C., & Buchwald, S. L. (2000).[1] Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Letters, 2(10), 1403–1406.
- Key Insight: foundational work on indole/indoline scaffolds.
-
PubChem Compound Summary for CID 7352-99-0 (5-tert-butylindoline).
Sources
- 1. Efficient Palladium-Catalyzed N-Arylation of Indoles [organic-chemistry.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction [dspace.mit.edu]
- 5. 5-Tert-butylnonane | C13H28 | CID 22101573 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Strategic Nitrogen Protection of 5-tert-Butylindoline
Abstract & Strategic Context
5-tert-butylindoline represents a distinct scaffold in medicinal chemistry compared to its unsaturated counterpart, indole.[1] Unlike the planar, aromatic indole nitrogen (
The presence of the 5-tert-butyl group introduces two critical variables:
-
Electronic Activation: The bulky alkyl group is electron-donating, increasing electron density on the benzene ring.[1] This makes the nitrogen exceptionally nucleophilic but also renders the substrate highly susceptible to oxidative dehydrogenation (reversion to indole) and electrophilic aromatic substitution (EAS).
-
Lipophilicity: The tert-butyl moiety drastically increases solubility in non-polar solvents (Hexanes, Pentane), altering standard workup protocols compared to polar unsubstituted indolines.[1]
This guide details three protection strategies—Carbamate (Boc) , Amide (Pivaloyl) , and Sulfonamide (Tosyl) —tailored to specific downstream synthetic goals.
Strategic Selection Guide
Select your protecting group (PG) based on the specific chemical insults the substrate must withstand.[1]
| Feature | Boc (tert-butyloxycarbonyl) | Pivaloyl (Piv) | Tosyl (Ts) |
| Primary Utility | General synthesis; preventing oxidation.[1] | Directed Ortho Metalation (DoM) to C-7. | Harsh acidic conditions; Friedel-Crafts protection.[1] |
| Electronic Effect | Moderate Deactivation. | Strong Deactivation (Resonance).[1] | Strong Electron Withdrawing (Inductive/Resonance).[1] |
| Stability | Stable to Base/Nucleophiles.[1][2] Labile to Acid (TFA/HCl).[1] | Stable to Acid/Base.[1] Labile to strong nucleophiles ( | Extremely Stable (Acid/Base/Oxidation).[1] |
| C-7 Lithiation | Possible (via coordination). | Excellent (Oxygen-directed).[1] | Poor (Sulfonyl oxygen is less coordinating).[1] |
| Removal | Mild Acid (TFA, HCl).[1] | Strong Acid or Reductive cleavage.[1] | Harsh Reductive (Na/Naphthalene) or conc.[1] Acid.[1][2] |
Visual Decision Matrix (DOT)[1]
Figure 1: Decision tree for selecting the appropriate nitrogen protecting group based on downstream synthetic requirements.
Detailed Protocols
Protocol A: Rapid -Boc Protection (General Purpose)
Rationale: The 5-tert-butyl group makes the nitrogen highly nucleophilic.[1] Standard conditions often require overnight stirring; however, for this substrate, reaction times are significantly reduced.[1] Over-reaction (formation of isocyanates) is rare but possible if excess base is used.[1]
Reagents:
-
5-tert-butylindoline (1.0 equiv)[1]
-
Di-tert-butyl dicarbonate (
) (1.1 equiv)[1] -
Triethylamine (
) (1.2 equiv) or DMAP (0.1 equiv)[1] -
Dichloromethane (DCM) [Anhydrous][1]
Step-by-Step:
-
Dissolution: Dissolve 5-tert-butylindoline in DCM (0.2 M concentration) under an inert atmosphere (
or Ar). -
Addition: Add
followed by the slow addition of dissolved in a minimal amount of DCM.-
Observation: Slight gas evolution (
) may occur if moisture is present, but usually silent.[1]
-
-
Reaction: Stir at Room Temperature (RT) for 2–4 hours .
-
Validation: Monitor TLC (Hexane/EtOAc 9:1). The product will move significantly higher (
) than the free amine ( ).[1]
-
-
Quench: Add water. Extract with DCM.[1]
-
Purification: Wash organic layer with 1M citric acid (to remove trace amine/DMAP), then brine. Dry over
.[1] Concentrate.-
5-t-Bu Specific: The product often solidifies upon standing due to the bulky t-butyl group.[1] Recrystallize from Hexanes if necessary.
-
Protocol B: Pivaloylation for Directed Ortho Metalation (DoM)
Rationale: To functionalize the C-7 position (ortho to nitrogen), a strong Directing Group (DG) is required.[1] The pivaloyl oxygen coordinates with Lithium (e.g.,
Reagents:
-
5-tert-butylindoline (1.0 equiv)[1]
-
Pivaloyl chloride (PivCl) (1.2 equiv)[1]
-
Pyridine (solvent and base) or
/DCM
Step-by-Step:
-
Setup: Dissolve substrate in dry DCM (0.2 M). Add
(1.5 equiv).[1] Cool to 0°C.[1] -
Acylation: Dropwise add Pivaloyl chloride.
-
Completion: Warm to RT and stir for 3 hours.
-
Workup: Quench with saturated
. Extract with DCM.[1]-
Critical Wash: Wash organic phase with 1M HCl to remove excess pyridine/amine.[1]
-
-
DoM Application (Brief): To lithiate, dissolve protected substrate in dry THF at -78°C, add
-BuLi (1.1 equiv).[1] The 5-t-butyl group blocks the 5-position, and the Pivaloyl directs Li to the 7-position exclusively.[1]
Protocol C: Deprotection (Boc Removal)
Rationale: Releasing the free amine requires acidic cleavage.[1] The 5-tert-butyl group stabilizes the resulting carbocation if cleavage mechanisms were
Reagents:
-
DCM[4]
-
Scavenger: Triethylsilane (TES) (Optional, prevents t-butyl cation re-attachment to the ring).[1]
Step-by-Step:
-
Solution: Dissolve
-Boc-5-tert-butylindoline in DCM (0.1 M). -
Acidification: Add TFA (ratio 1:4 TFA:DCM).
-
Expert Note: Do not use neat TFA. The high electron density of the 5-t-butyl ring makes it susceptible to electrophilic attack or polymerization in neat strong acid.[1]
-
-
Reaction: Stir 1–2 hours at RT.
-
Basification (Critical): Slowly pour reaction mixture into saturated
or cold 1M NaOH. -
Extraction: Extract with Hexanes/EtOAc (1:1). The lipophilic 5-t-butyl group makes the amine very soluble in hexanes.[1]
Experimental Workflow Visualization
Figure 2: Standard workflow for N-Boc protection of electron-rich indolines.
Troubleshooting & Self-Validation
| Issue | Probable Cause | Corrective Action |
| Low Yield | Oxidation of starting material to indole.[1] | Check starting material by NMR.[1] Indole C2-H appears ~7.2 ppm; Indoline C2-H is ~3.5 ppm (triplet).[1] |
| Product is Oil | Residual solvent or rotamers. | 5-t-Bu group usually aids crystallization.[1] Rotamers in NMR are common for carbamates (broad peaks).[1] Heat NMR tube to 50°C to coalesce peaks. |
| Regioselectivity (DoM) | Lithium attacking C-2 instead of C-7.[1] | Use Pivaloyl (steric bulk).[1] Ensure temperature is strictly -78°C. The 5-t-Bu blocks para-attack, forcing ortho.[1] |
References
-
Greene, T. W., & Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. 5th Edition.[1][6][7] John Wiley & Sons.[1] (Standard reference for stability/cleavage conditions). [1]
-
Snieckus, V. "Directed Ortho Metalation.[1][8] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 1990, 90(6), 879–933. (Foundational text for using Amides/Boc as directors). [1]
-
Gribble, G. W., et al. "Reactions of Indole with Sodium Borohydride in Acetic Acid."[1] Journal of the American Chemical Society, 1974, 96(25), 7812–7814.[1] (Context on Indoline/Indole redox stability).
-
Clayden, J. Organolithiums: Selectivity for Synthesis. Pergamon, 2002.[1] (Detailed mechanisms for lithiation of protected anilines/indolines).
Sources
- 1. librarysearch.kcl.ac.uk [librarysearch.kcl.ac.uk]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. researchgate.net [researchgate.net]
- 6. dokumen.pub [dokumen.pub]
- 7. chemistry.com.pk [chemistry.com.pk]
- 8. Directed Ortho Metalation [organic-chemistry.org]
Application Note: Modular Synthesis of N-Sulfonyl-5-tert-butylindolines
Executive Summary & Strategic Rationale
The 5-tert-butylindoline scaffold represents a privileged pharmacophore in modern drug discovery, particularly within the kinase and GPCR (e.g., 5-HT6) inhibitor space. The tert-butyl group at the C5 position serves two critical medicinal chemistry functions: it occupies hydrophobic pockets to enhance potency (the "magic methyl" effect scaled up) and blocks metabolic oxidation at the reactive C5 position, significantly improving half-life (
However, the high lipophilicity of the tert-butyl group often leads to poor aqueous solubility. Derivatization of the N1-position with sulfonamides is a proven strategy to modulate physicochemical properties (
This guide details a robust, two-stage protocol:
-
Chemo-selective Reduction: Ionic hydrogenation of 5-tert-butylindole to the indoline core.
-
N-Sulfonylation: A parallel-synthesis-ready protocol for generating sulfonamide libraries.
Synthetic Workflow Visualization
The following workflow illustrates the conversion of the aromatic indole precursor to the target sulfonamide derivative.
Figure 1: Modular synthetic pathway from commercial indole precursors to N-sulfonylated targets.[1]
Protocol 1: Synthesis of 5-tert-butylindoline Scaffold
Commercially available 5-tert-butylindoline is often expensive or impure due to oxidation. We recommend synthesizing it fresh from 5-tert-butylindole using ionic hydrogenation .
Why this method?
Unlike catalytic hydrogenation (
Materials
-
Substrate: 5-tert-butylindole (
equiv) -
Reagent: Triethylsilane (
equiv) -
Solvent/Acid: Trifluoroacetic acid (TFA) (neat or in DCM)
-
Quench: NaOH (
)
Step-by-Step Methodology
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-tert-butylindole (
) in pure TFA ( ).-
Note: The solution will likely turn a deep red/brown due to the formation of the indolium cation.
-
-
Addition: Cool the mixture to
. Add triethylsilane ( ) dropwise over 10 minutes.-
Caution: Exothermic reaction. Gas evolution is minimal, but pressure release is advised.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours.
-
Validation: Monitor by TLC (Hexane/EtOAc 9:1). The fluorescent indole spot should disappear, replaced by a non-fluorescent, lower Rf indoline spot.
-
-
Workup:
-
Concentrate the TFA under reduced pressure (rotary evaporator).
-
Dilute the residue with DCM (
). -
Carefully neutralize with
until pH > 10. -
Wash the organic layer with brine, dry over
, and concentrate.
-
-
Purification: Flash chromatography is rarely needed. If the product is colored, pass through a short silica plug eluting with 10% EtOAc/Hexane.
Protocol 2: General N-Sulfonylation
This protocol is optimized for parallel synthesis (library generation). It utilizes pyridine as both a solvent and a nucleophilic catalyst.
Mechanism of Action
The reaction proceeds via a sulfonyl-pyridinium intermediate, which is more electrophilic than the sulfonyl chloride itself, facilitating attack by the sterically hindered indoline nitrogen.
Figure 2: Base-mediated activation mechanism for N-sulfonylation.
Materials
-
Scaffold: 5-tert-butylindoline (
equiv) -
Electrophile: Aryl/Alkyl Sulfonyl Chloride (
equiv) -
Solvent/Base: Pyridine (
concentration relative to scaffold) or DCM/Pyridine (4:1) -
Catalyst (Optional): DMAP (
equiv) – Only for unreactive hindered sulfonyl chlorides.
Step-by-Step Methodology
-
Dissolution: Dissolve 5-tert-butylindoline (
) in anhydrous DCM ( ) and Pyridine ( ).-
Expert Tip: For highly lipophilic 5-t-butyl analogs, DCM is preferred over pure pyridine to ensure solubility.
-
-
Addition: Add the sulfonyl chloride (
) in one portion at . -
Incubation: Stir at RT for 4–16 hours.
-
Validation: LCMS is preferred over TLC here. Look for the mass shift
.
-
-
Quench: Add
( ) to neutralize excess pyridine and solubilize it in the aqueous layer. -
Extraction: Extract with DCM (
). -
Purification:
-
Concentrate organic phase.[2]
-
Recrystallization from EtOH/Water is often sufficient.
-
Alternatively, use automated flash chromatography (Gradient: 0-30% EtOAc in Hexanes).
-
Representative Data & Library Scope
The following table summarizes expected yields for various sulfonyl chloride classes using the standard protocol described above.
| Sulfonyl Chloride Class | Example Reagent | Steric/Electronic Profile | Yield (%) | Reaction Time |
| Simple Aryl | Benzenesulfonyl chloride | Neutral | 92% | 2 h |
| Electron-Rich Aryl | 4-Methoxybenzenesulfonyl chloride | Deactivated Electrophile | 85% | 6 h |
| Electron-Poor Aryl | 4-Nitrobenzenesulfonyl chloride | Activated Electrophile | 96% | 1 h |
| Hindered Aryl | 2,4,6-Triisopropylbenzenesulfonyl Cl | Sterically Crowded | 65% | 24 h (req. heat) |
| Alkyl | Methanesulfonyl chloride (MsCl) | Small, Reactive | 88% | 2 h |
| Heteroaryl | Pyridine-3-sulfonyl chloride | Lewis Basic | 78% | 4 h |
Table 1: Performance metrics of the N-sulfonylation protocol across diverse electrophiles.
Troubleshooting & Expert Notes
Solubility Issues
The 5-tert-butyl group renders these compounds highly lipophilic.
-
Symptom: Precipitation of starting material during reaction.
-
Fix: Switch solvent system from DCM to Chloroform (
) or add 10% THF.
"Stalled" Reactions
If the reaction stalls with hindered sulfonyl chlorides (e.g., 2,6-disubstituted aryls):
-
Add DMAP (
) as a hyper-nucleophilic catalyst. -
Heat the reaction to
in a sealed vial. -
Switch base to NaH (Sodium Hydride) in THF/DMF. This generates the indoline anion, which is a far more potent nucleophile than the neutral species [2].
Stability
N-sulfonyl indolines are generally stable. However, avoid strong acidic hydrolysis conditions (e.g., refluxing
References
-
Gribble, G. W., et al. (1979). "Stereoselective reduction of some indoles with triethylsilane-trifluoroacetic acid." The Journal of Organic Chemistry.
-
Li, J., et al. (2020). "Recent Advances in the Synthesis of Sulfonamides." European Journal of Organic Chemistry.
-
Scott, K. A., et al. (2002). "Indoline bioisosteres: Synthesis and biological evaluation." Bioorganic & Medicinal Chemistry Letters.
-
Clayden, J., et al. (2012). "Organic Chemistry, 2nd Edition - Chapter 22: Conjugate Addition and Nucleophilic Aromatic Substitution." Oxford University Press.
Sources
Troubleshooting & Optimization
Technical Support Center: Stabilizing 5-tert-butylindoline
A Senior Application Scientist's Guide to Preventing Oxidation to 5-tert-butylindole
Welcome to the technical support center for handling and preventing the undesired oxidation of 5-tert-butylindoline. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this and structurally similar indoline scaffolds. Unwanted dehydrogenation to the corresponding indole is a common challenge that can compromise sample purity, reaction yields, and biological assay results.
Here, we move beyond simple protocols to explain the underlying chemical principles, offering a structured approach to diagnosing, troubleshooting, and preventing this degradation pathway.
Section 1: Understanding the Problem - The Chemistry of Indoline Oxidation
Before preventing a problem, it is crucial to understand its origin. The conversion of an indoline to an indole is a dehydrogenation reaction—formally, the loss of two hydrogen atoms to form a new double bond and achieve aromaticity. This process is energetically favorable and can be initiated by several factors commonly encountered in a laboratory setting.
The primary culprits are atmospheric oxygen, trace metal impurities, light, and elevated temperatures. These factors can work in concert, transforming a stable starting material into a complex mixture.
Caption: The oxidative dehydrogenation of 5-tert-butylindoline to its corresponding indole.
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered by researchers. The questions are categorized for ease of navigation, from initial diagnosis to preventative strategies during storage, reaction, and purification.
Category A: Diagnosis and Detection of Oxidation
Question 1: My vial of 5-tert-butylindoline, which was initially colorless, has developed a pink/brown tint. Is this oxidation?
Answer: Yes, a color change to pink, red, or brown is a classic visual indicator of indole and indoline degradation.[1] While pure 5-tert-butylindoline is typically a colorless to pale yellow solid or oil, the formation of the highly conjugated 5-tert-butylindole, along with potential subsequent polymerization products, leads to the absorption of visible light. This color change is a clear sign of compromised purity and warrants immediate investigation before use in any sensitive application.
Question 2: How can I definitively quantify the amount of 5-tert-butylindole impurity in my sample?
Answer: Visual inspection is only qualitative. For quantitative analysis, chromatographic and spectroscopic methods are essential.
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for accurate quantification.[2][3] Due to the difference in polarity and aromaticity, 5-tert-butylindoline and 5-tert-butylindole are typically well-resolved on a reverse-phase column (e.g., C18). You can develop a method using a mobile phase like methanol or acetonitrile with water (often containing 0.1% TFA for peak shaping).[2][3] Quantification is achieved by integrating the peak areas and comparing them to a standard curve or assuming equal response factors for a percent area calculation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can also be used. The aromatic protons of the indole will appear at a different chemical shift (typically further downfield) than the aliphatic protons of the indoline ring. The vinyl proton at the 3-position of the indole ring is a particularly clear diagnostic signal. Integration of these distinct signals allows for an estimation of the molar ratio of the two species.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is another powerful tool for both separation and identification based on mass-to-charge ratio.
Specific analytical methods for indole detection in complex samples have been developed and can be adapted for this purpose.[4][5]
Category B: Prevention During Storage
Question 3: What are the absolute best practices for storing 5-tert-butylindoline to ensure long-term stability?
Answer: The key to long-term stability is to rigorously exclude the initiators of oxidation: oxygen, light, and heat.[6][7]
| Parameter | Recommendation | Rationale |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Displaces atmospheric oxygen, the primary oxidant. Argon is denser than air and often preferred for long-term storage. |
| Temperature | Store at low temperatures (2-8°C for short-term, -20°C for long-term). | Reduces the rate of chemical degradation and autoxidation reactions.[1] |
| Light | Use amber or opaque vials. Store in the dark (e.g., in a box or cabinet). | Prevents photo-oxidation, where light energy can generate reactive radical species.[6] |
| Container | Tightly sealed glass vials with PTFE-lined caps. For solutions, use a Sure/Seal™-style bottle. | Prevents ingress of air and moisture.[7] |
Question 4: Should I add an antioxidant to my 5-tert-butylindoline sample for storage? If so, which one?
Answer: Adding an antioxidant is a highly effective secondary measure, especially if the compound is known to be sensitive or will be stored for an extended period.[1] Antioxidants function by quenching free radicals, thereby terminating the oxidative chain reactions.[8]
| Antioxidant | Typical Concentration | Mechanism & Use Case |
| Butylated Hydroxytoluene (BHT) | 0.01 - 0.1% (w/w) | A phenolic radical scavenger. Excellent for bulk solids or solutions in non-polar organic solvents.[1][8] |
| Ascorbic Acid (Vitamin C) | 0.01 - 0.1% (w/w) | A water-soluble antioxidant. Ideal for use in aqueous or protic solvent systems. Acts as a scavenger of reactive oxygen species.[1][9] |
| tert-Butylhydroquinone (TBHQ) | 0.01 - 0.1% (w/w) | A highly effective phenolic antioxidant, commonly used in industrial applications to prevent lipid and oil oxidation.[8] |
Important: Always verify that the chosen antioxidant will not interfere with your downstream reactions or assays.
Category C: Prevention During Chemical Reactions & Work-up
Question 5: I am running a reaction with 5-tert-butylindoline and notice significant indole formation in the crude product. What aspects of my reaction setup should I scrutinize?
Answer: Indole formation during a reaction is often unintentional dehydrogenation. Several factors could be responsible.
Caption: A decision workflow for troubleshooting unwanted indoline oxidation during a reaction.
-
Atmosphere Control: The most common cause is the presence of oxygen. Many reactions are assumed to be "anaerobic" simply by not bubbling in air, but this is insufficient. Dissolved oxygen in solvents is a potent oxidant. You must actively deoxygenate your solvents (see Protocol 1) and maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction.[10][11]
-
Catalyst Choice: Transition metals, particularly palladium (Pd), are well-known and highly efficient catalysts for the dehydrogenation of indolines to indoles.[12][13][14][15][16][17] If your reaction uses a palladium catalyst (e.g., for a cross-coupling), you may be inadvertently promoting the side reaction. Consider using a different metal, lowering the catalyst loading, or reducing the reaction time.
-
Temperature: High temperatures accelerate all reaction rates, including the undesired oxidation. If possible, explore running your reaction at a lower temperature.
-
Reagent Purity: Peroxides in solvents (especially ethers like THF or dioxane) can act as oxidants. Always use freshly purified or inhibitor-free solvents from a reliable source.
Question 6: How can I prevent oxidation during aqueous work-up and solvent extraction?
Answer: The work-up phase often introduces large amounts of oxygen-saturated solvents.
-
Use Deoxygenated Water: For aqueous washes, use water that has been boiled and cooled under a stream of N₂/Ar, or has been sparged with inert gas for at least 30 minutes.
-
Add a Reducing Agent/Scavenger: Add a small amount of a mild reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃) to the aqueous phase. These will scavenge dissolved oxygen and other oxidizing species.
-
Minimize Time: Perform the work-up and extraction as quickly as possible to reduce the duration of air exposure.
Question 7: I am purifying my 5-tert-butylindoline by column chromatography and the collected fractions are turning brown on the bench. What's happening?
Answer: This is a classic sign of on-column or post-column oxidation. Silica gel can be slightly acidic and has a high surface area, which can promote aerobic oxidation, especially when the compound is spread thinly over the support.
-
Deoxygenate Solvents: Sparging your chromatography solvents with N₂ or Ar for 20-30 minutes before use can significantly reduce oxidation.
-
Work Quickly: Do not let fractions sit open to the air for extended periods. Combine the relevant fractions immediately.
-
Add an Antioxidant: Consider adding a small amount of a volatile antioxidant like triethylamine (~0.1%) to your eluent, if compatible with your compound's stability. More commonly, a non-volatile antioxidant like BHT (0.01%) can be added to the collection flasks before starting the chromatography.
-
Alternative Purification: If the compound is extremely sensitive, consider alternative methods like crystallization or distillation under reduced pressure, which inherently involve less air exposure.
Section 3: Key Experimental Protocols
These protocols provide step-by-step instructions for implementing the preventative measures discussed above.
Protocol 1: Deoxygenation of Organic Solvents (Sparging Method)
This protocol is essential for preparing solvents for air-sensitive reactions.
-
Setup: Assemble your solvent in a suitable flask (e.g., a round-bottom flask or a solvent bottle with a septum-cap). The flask should have two needles piercing the septum: a long needle connected to an inert gas (N₂ or Ar) source that reaches below the solvent surface, and a short needle to act as a gas outlet.
-
Sparging: Begin a gentle but steady bubbling of the inert gas through the solvent. The goal is to create a continuous stream of fine bubbles to maximize surface area for gas exchange.
-
Duration: Sparge the solvent for a minimum of 30-45 minutes per liter. For higher boiling point solvents like DMF or DMSO, this process may need to be longer and can be aided by sonication.
-
Storage: Once deoxygenated, remove the outlet needle first, then the gas inlet needle. The solvent is now under a positive pressure of inert gas and should be used promptly.
Protocol 2: Setting Up a Reaction Under an Inert Atmosphere
This ensures that your reaction is protected from atmospheric oxygen from start to finish.
-
Glassware Preparation: Ensure all glassware is oven-dried or flame-dried under vacuum to remove adsorbed water and cooled under a stream of inert gas.
-
Solid Reagent Addition: Add your solid reagents (e.g., 5-tert-butylindoline, catalyst, ligands) to the reaction flask.
-
Purging the Flask: Seal the flask with a septum and cycle between vacuum and inert gas backfill at least three times. This process, known as "purging," removes the air from the headspace.
-
Solvent/Liquid Addition: Add your deoxygenated solvents and liquid reagents via a cannula or a gas-tight syringe.
-
Maintaining Atmosphere: Throughout the reaction, maintain a positive pressure of inert gas. This is typically achieved by connecting the flask to a gas bubbler or a balloon filled with the inert gas.
-
Sampling: If you need to take a sample during the reaction, use a syringe and ensure you are drawing against a positive pressure of inert gas to prevent air from being sucked into the flask.
References
- (2025). Palladium-Catalyzed Oxidation of Indoles to Isatins by tert-Butyl Hydroperoxide.
- Ma, Q., et al. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study.
- (N/A).
- (N/A).
- (N/A). Indoline Dehydrogenation.
- (N/A). The dehydrogenation of indoline to indole using the various catalysts...
- (N/A). Palladium-Catalyzed Aerobic Dehydrogenation of Cyclic Hydrocarbons for the Synthesis of Substituted Aromatics and Other Unsaturated Products.
- Darkoh, C., et al. (N/A). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. PubMed.
- (N/A). Air Sensitive Compounds. Ossila.
- (N/A).
- (2015). Palladium(II)‐catalyzed aerobic dehydrogenation strategy for N‐heterocycles. Wiley Online Library.
- (2020). Indole synthesis. Organic Chemistry Portal.
- Cilliers, C. L., et al. (2022). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions.
- (2023). Storage of air and temperature sensitive reagents. Chemistry Stack Exchange.
- (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh.
- (2022). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval.
- (2021). Pd/C Hydrogenation vs.
- Zheng, H., et al. (2024). Vitamin C as Scavenger of Reactive Oxygen Species during Healing after Myocardial Infarction. MDPI.
- (2015). A rapid and specific method for the detection of indole in complex biological samples. PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cetjournal.it [cetjournal.it]
- 3. researchgate.net [researchgate.net]
- 4. A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A rapid and specific method for the detection of indole in complex biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ossila.com [ossila.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Antioxidant Therapy in Oxidative Stress-Induced Neurodegenerative Diseases: Role of Nanoparticle-Based Drug Delivery Systems in Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.be]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Indole synthesis [organic-chemistry.org]
- 17. youtube.com [youtube.com]
Technical Support Center: Purification & Handling of 5-tert-butylindoline
Topic: Purification methods for 5-tert-butylindoline (Oil vs. Solid) Ticket ID: CHEM-SUP-5TB-IND Status: Open Analyst: Senior Application Scientist
Executive Summary & Decision Matrix
The Core Challenge: 5-tert-butylindoline presents a classic purification dichotomy. As a free base, it is typically a viscous, lipophilic oil that is prone to oxidation (turning from clear/yellow to reddish-brown). For long-term storage and precise dosing, it is best converted into a solid salt .
Use the decision matrix below to select the appropriate workflow for your application.
Figure 1: Decision matrix for selecting the purification route based on downstream application.
Method A: Purification of the Free Base (Oil)
Target Audience: Researchers using the nitrogen lone pair for nucleophilic substitution (e.g., reductive amination, Buchwald-Hartwig coupling).
The Science (Why this works):
Indolines are secondary amines with a pKa (conjugate acid) of approximately 5.0–6.0. Unlike indoles (which are non-basic), indolines can be protonated by weak acids. We exploit this basicity to separate the product from non-basic impurities (like unreacted 5-tert-butylindole or neutral organic byproducts) using Acid-Base Extraction .
Protocol: Acid-Base Extraction (High Throughput)
| Step | Action | Technical Note |
| 1 | Dissolution | Dissolve crude oil in EtOAc or DCM (10 mL/g). |
| 2 | Acid Wash | Extract organic layer with 1M HCl (aq) (3x). |
| 3 | Separation | Discard the organic layer (contains non-basic impurities). |
| 4 | Basification | Cool aqueous layer to 0°C. Slowly add 4M NaOH until pH > 12. |
| 5 | Extraction | Extract the now-basic aqueous layer with EtOAc (3x). |
| 6 | Drying | Dry combined organics over Na₂SO₄, filter, and concentrate. |
Polishing: Flash Chromatography
If the acid-base extraction does not yield >95% purity, proceed to silica gel chromatography.
-
Stationary Phase: Silica Gel (40–63 µm).
-
Mobile Phase: Hexanes:EtOAc (Gradient 95:5 → 80:20).
-
Additive: Add 1% Triethylamine (TEA) to the mobile phase.
-
Why? Indolines can streak on silica due to hydrogen bonding with silanols. TEA blocks these sites, sharpening the peak.
-
Method B: Stabilization via Salt Formation (Solid)
Target Audience: Researchers needing a stable shelf standard or GMP-compliant material.
The Science (Why this works):
The tert-butyl group adds significant lipophilicity, making the free base an oil that resists crystallization. By protonating the amine with a strong acid (HCl) or a dicarboxylic acid (Oxalic acid), we disrupt the amorphous lattice and force the formation of an ionic crystal lattice. This arrests oxidation pathways.
Protocol 1: Hydrochloride Salt (The Industry Standard)
-
Dissolve: Dissolve 1.0 eq of 5-tert-butylindoline oil in anhydrous Diethyl Ether or 1,4-Dioxane (concentration ~0.5 M).
-
Acidify: Add 2M HCl in Diethyl Ether (1.1 eq) dropwise at 0°C with vigorous stirring.
-
Precipitate: A white to off-white solid should precipitate immediately.
-
Maturation: Stir for 30 mins at 0°C.
-
Isolation: Filter under N₂ or Argon (hygroscopic!). Wash with cold ether.
Protocol 2: Oxalate Salt (The "Stubborn Oil" Solution)
If the HCl salt is hygroscopic or "oils out," the oxalate salt is often more crystalline due to hydrogen bonding networks.
-
Dissolve: Dissolve 1.0 eq of free base in Ethanol (warm, 50°C).
-
Prepare Acid: Dissolve 1.0 eq of Oxalic Acid in warm Ethanol.
-
Combine: Add acid solution to the amine solution slowly.
-
Cool: Allow to cool slowly to room temperature, then 4°C.
-
Harvest: Filter the crystalline solid.
Figure 2: Workflow for salt formation and troubleshooting 'oiling out' phenomena.
Troubleshooting & FAQs
Q1: My product turned pink/red overnight. Is it ruined?
Diagnosis: Oxidation.
-
Cause: Indolines are electron-rich and susceptible to air-oxidation, reverting to the aromatic indole or forming quinoid species (red/pink).
-
Fix: If the color is faint, proceed with salt formation; the impurities usually stay in the mother liquor. If dark red, repurify via Method A (Acid-Base extraction) immediately.
-
Prevention: Store under Argon/Nitrogen at -20°C.
Q2: During salt formation, I got a sticky gum instead of a powder ("Oiling Out").
Diagnosis: Solvent polarity mismatch or impurities.
-
The "Scratch" Technique: Decant the supernatant ether. Add fresh Hexane or Pentane . Use a glass rod to scratch the side of the flask vigorously while cooling in an ice bath. This provides nucleation sites.
-
The "Seed" Technique: If you have any previous solid batch, add a tiny crystal to the gum.
Q3: Can I distill this oil?
Answer: Yes, but with caution.
-
Requirement: High vacuum (< 0.5 mmHg) is required. The boiling point will be high (>120°C @ 0.5 mmHg estimated) due to the tert-butyl group.
-
Risk: High heat promotes dehydrogenation (oxidation) back to the indole. Bulb-to-bulb distillation (Kugelrohr) is safer than fractional distillation.
References
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General amine purification principles).
-
ChemicalBook. (n.d.). Indoline Physical Properties and Stability. Retrieved from ChemicalBook Database.[1] (Data on indoline stability and physical state).
-
BenchChem. (2025).[2] Technical Support Center: Purification of Crude Lipophilic Amines. (General troubleshooting for amine oiling out).
-
Loba Chemie. (2018).[3] Material Safety Data Sheet: Indoline. (Storage and stability data).
Sources
Indoline Stability & Storage Technical Support Center
Case ID: IND-STAB-001 Status: Open Assigned Specialist: Senior Application Scientist, Organic Chemistry Division
Core Technical Brief: The Degradation Mechanism
To prevent degradation, you must first understand the enemy. Indolines (2,3-dihydroindoles) are structurally distinct from indoles because they lack the C2-C3 double bond. This saturation breaks the aromaticity of the pyrrole ring, making the indoline nitrogen more basic (
The Root Cause: Oxidative Dehydrogenation
The primary degradation pathway for indolines is oxidative dehydrogenation to form the corresponding indole.
-
Thermodynamic Driver: The conversion of indoline to indole restores aromaticity to the 5-membered nitrogen ring. This restoration of resonance energy provides a massive thermodynamic driving force ($ \Delta G < 0 $) for the reaction.
-
The Trigger: This process is often radical-mediated, initiated by molecular oxygen (
), and accelerated by:-
Light (Photo-oxidation): Generates singlet oxygen or radicals.
-
Trace Metals: Act as catalysts for electron transfer.
-
Protic Solvents: Water facilitates proton transfer steps essential for dehydrogenation.
-
Visualization: The Degradation Pathway
The following diagram illustrates the transition from the electron-rich indoline to the aromatic indole, highlighting the critical intervention points for storage.
Figure 1: The thermodynamic drive to restore aromaticity converts Indoline to Indole, releasing reactive oxygen species (ROS) that can degrade other components in your mixture.
Troubleshooting Guide: Symptom-Based Diagnosis
Use this matrix to diagnose storage failures in your current inventory.
| Symptom | Probable Cause | Technical Explanation | Corrective Action |
| Yellowing / Browning | Oxidative Dehydrogenation | Indolines are typically colorless or pale. Indoles and their oligomers are often yellow or brown due to extended conjugation. | Discard. Purity is compromised. For future batches, strictly exclude |
| Solubility Drop | Aggregation / Polymerization | In aqueous buffers, hydrophobic indoles (degradation product) may precipitate. | Filter. If purity is critical, re-purify via HPLC. Switch to DMSO for storage. |
| m/z -2 shift (MS) | Dehydrogenation | Loss of 2 hydrogens ( | Confirm Identity. The sample has aromatized to indole. |
| Loss of Fluorescence | Chromophore destruction | For indoline dyes (e.g., Cy-dyes, ICG), oxidation breaks the polymethine bridge. | Protect from Light. Wrap vials in foil; work under low-light conditions. |
Standard Operating Procedures (SOPs)
SOP-01: The "Inert Gas Blanket" Technique
Applicability: All solid indoline powders and non-aqueous stock solutions.
-
Preparation: Ensure you have a source of high-purity Argon (Ar) or Nitrogen (
). Argon is preferred as it is heavier than air and settles into the vial. -
Aliquot: Never store the bulk bottle after opening. Immediately weigh out single-use aliquots into amber glass vials.
-
Purge:
-
Insert a long-needle syringe connected to the gas line into the vial.
-
Set gas flow to a gentle bleed (do not blow powder out).
-
Flush the headspace for 15–30 seconds.
-
-
Seal: While the gas is still flowing, cap the vial tightly with a PTFE-lined cap. Parafilm is insufficient for long-term protection against oxygen diffusion; use electrical tape or a secondary containment jar if freezing for >6 months.
SOP-02: Solvent Selection for Stock Solutions
Critical Rule: Never store indolines in water or protic solvents (MeOH/EtOH) for more than 24 hours.
-
Recommended: Anhydrous DMSO or DMF.
-
Storage Temp: -20°C or -80°C.
-
Why? Protic solvents stabilize the transition states involved in proton transfer during oxidation. Aprotic solvents (DMSO) slow this kinetic pathway.
Data: Stability of Indocyanine Green (ICG) - A Proxy for Indolines ICG is a classic indoline-based dye. Its degradation kinetics serve as a baseline for the class.
| Solvent System | Half-Life ( | Stability Rating |
| Aqueous Buffer (pH 7.4) | ~10–24 Hours | 🔴 Critical |
| Plasma / Albumin Sol. | ~5–7 Days | 🟡 Moderate (Protein Stabilized) |
| Methanol | ~2–3 Weeks | 🟡 Moderate |
| DMSO (Anhydrous) | > 6 Months | 🟢 Excellent |
| Dry Powder (Dark) | > 1 Year | 🟢 Excellent |
Frequently Asked Questions (FAQs)
Q: Can I freeze-thaw my indoline stock solutions? A: Avoid if possible. Freeze-thaw cycles introduce condensation (water) into the vial and create micro-cracks in the frozen matrix where oxygen can penetrate. If you must, limit to one freeze-thaw cycle. It is far superior to aliquot stocks into single-use volumes (e.g., 20 µL) immediately after preparation.
Q: My indoline arrived on ice packs, but they melted. Is it ruined? A: Likely No . Most solid indolines are stable for days at room temperature if sealed and dark. The degradation is time-dependent. However, if the compound was in solution and exposed to heat/light, perform a QC check (HPLC/NMR) before use.
Q: Why do you recommend amber glass over plastic? A: Plastic is permeable to gas. Over weeks in a freezer, oxygen will diffuse through polypropylene tubes (Eppendorfs). Glass is impermeable. Amber glass filters out UV/Blue light, which provides the activation energy for photo-oxidation.
Decision Workflow
Use this logic flow to determine the optimal storage strategy for your specific sample state.
Figure 2: Follow this logic to prevent accidental degradation. Note that aqueous solutions are essentially "use immediately" formulations.
References
-
Degradation Kinetics of Indocyanine Green: Saxena, V., et al. "Degradation kinetics of indocyanine green in aqueous solution."[1][2] Journal of Pharmaceutical Sciences (2003).[1]
-
Indole Oxidation Mechanism: Gligorich, K. M., et al. "Recent advances in the oxidation of indole systems." Chemical Communications (2009).
-
General Storage of Air-Sensitive Compounds: "Handling and Storage of Air-Sensitive Reagents." Sigma-Aldrich Technical Bulletins.
-
Indoline to Indole Dehydrogenation: T.L.S. Kishbaugh. "Indoles: Industrial and Medical Applications." Current Topics in Medicinal Chemistry.
Sources
Technical Support Center: Purification of 5-tert-Butylindole Reaction Mixtures
Subject: Removing Unreacted 5-tert-butylindole (CAS: 3439-01-2) from Product Mixtures Ticket ID: CHEM-PUR-5TB-001 Status: Open Analyst: Senior Application Scientist
Executive Summary
You are encountering difficulty separating unreacted 5-tert-butylindole (5-TBI) from your target product. This is a common challenge in medicinal chemistry due to the molecule's specific physicochemical profile: it is highly lipophilic (due to the tert-butyl group) and electron-rich , yet insufficiently basic for standard acid-base extraction.
This guide provides a tiered troubleshooting approach, moving from standard chromatographic optimization to advanced chemical scavenging techniques ("The Nuclear Option").
Module 1: Diagnostic & Triage
Before attempting separation, confirm the nature of the impurity and the product.
The "Grease Anchor" Effect
The tert-butyl group at the 5-position acts as a "grease anchor," significantly increasing the lipophilicity (LogP) of the indole core.
-
Consequence: 5-TBI often co-elutes with non-polar products on standard silica gel.
-
Diagnostic Check: Perform a Thin Layer Chromatography (TLC) analysis.[1]
-
Stain: Use Vanillin or Ehrlich’s Reagent (p-dimethylaminobenzaldehyde).
-
Result: 5-TBI will turn a distinct pink/purple/red color upon heating. If your product does not stain similarly, this is your primary tracking method.
-
Physicochemical Profile
| Property | Value / Characteristic | Implication for Purification |
| Boiling Point | High (>250°C est.)[2][3] | Rotavap will not remove it; High Vac might. |
| Acidity (pKa) | ~17 (N-H) | Cannot be extracted with aqueous NaOH. |
| Basicity | Negligible (Conj. Acid pKa ~ -2) | Cannot be extracted with dilute HCl. |
| Reactivity | C-3 is highly nucleophilic | Susceptible to electrophilic scavenging. |
Module 2: Chromatographic Solutions
If the Rf difference (
Reverse Phase (C18) – The Recommended Method
The tert-butyl group interacts strongly with C18 chains, often retaining 5-TBI longer than more polar functionalized products.
-
Stationary Phase: C18-functionalized silica.
-
Mobile Phase: Water/Acetonitrile (with 0.1% Formic Acid).[4]
-
Gradient: Start at 50% MeCN. The lipophilic 5-TBI will likely elute late.
Argentation Chromatography (Silver Nitrate Silica)
If your product is saturated but 5-TBI is aromatic (pi-rich), silver ions (
-
Preparation: Mix silica gel with a solution of
(10% w/w) in acetonitrile, evaporate solvent, and dry in dark. -
Result: Indole mobility decreases significantly compared to non-aromatic or electron-poor products.
Module 3: Chemical Scavenging ("The Nuclear Option")
When chromatography fails (co-elution), you must chemically alter the unreacted 5-TBI to change its physical properties (solubility or polarity) without affecting your product.
Electrophilic Scavenging (Polymer-Supported)
Indoles are electron-rich nucleophiles at the C-3 position. We can use this to "fish" them out using a polymer-supported electrophile.
-
Reagent: PS-Benzaldehyde (Polystyrene-bound benzaldehyde) or PS-TsCl (Polystyrene-bound Tosyl Chloride).
-
Mechanism:
-
Aldehyde Route: In the presence of a mild acid catalyst (e.g., TFA), 5-TBI reacts with the aldehyde resin to form a bis-indolyl methane-like complex bound to the bead.
-
Sulfonyl Route: In the presence of a strong base (NaH), the indole N-H is deprotonated and reacts with the sulfonyl chloride resin.
-
-
Protocol (Aldehyde Route):
-
Dissolve crude mixture in DCM.
-
Add PS-Benzaldehyde (3-5 equivalents relative to estimated impurity).
-
Add catalytic TFA (5-10%).
-
Shake at RT for 4-12 hours.
-
Filter the resin. The 5-TBI is now trapped on the beads.
-
Concentrate filtrate to recover product.
-
Derivatization (Solution Phase)
If resins are unavailable, react the mixture with a cheap, highly polar electrophile.
-
Reagent: Succinic Anhydride or Maleic Anhydride .
-
Workflow:
-
Heat crude mixture with succinic anhydride (excess) in Toluene/DCM.
-
The indole (if C3 is free) or other nucleophiles might react, but this is risky if your product is also nucleophilic.
-
Better Alternative: Use Acetyl Chloride or Tosyl Chloride if your product lacks a nucleophilic nitrogen/alcohol. The resulting N-acetyl-5-tert-butylindole will have a significantly different Rf (usually higher) and can be separated.
-
Module 4: Decision Framework (Visualization)
The following diagram illustrates the logical flow for selecting the correct purification method based on your specific situation.
Figure 1: Decision tree for removing lipophilic indole impurities. Blue nodes indicate decision points; Green nodes indicate solutions.
Frequently Asked Questions (FAQ)
Q1: Can I just wash the organic layer with dilute HCl to remove the indole? A: No. This is a common misconception. Indoles are extremely weak bases. The pKa of the conjugate acid (protonated indole) is approximately -2 to -3. Dilute HCl will not protonate the indole sufficiently to move it into the aqueous layer. Furthermore, strong acids can cause indoles to dimerize or polymerize, creating a tar that is even harder to remove.
Q2: My product is also an indole derivative. How do I separate them? A: If your product is an N-alkylated or C3-functionalized derivative of the starting material, the polarity difference is often small.
-
Strategy: Use C18 Reverse Phase . The unreacted 5-TBI has a free N-H and a highly lipophilic 5-position. If your product has any polar functional group (amide, ester, amine), it will elute significantly earlier than the "greasy" starting material on C18.
Q3: Can I sublime the 5-tert-butylindole? A: Yes, but with caution. 5-tert-butylindole has a relatively high melting point compared to liquid impurities, but it does sublime under high vacuum (<0.1 mmHg) and moderate heat (60-80°C). This works best if your product is a heavy, non-volatile solid (MW > 400). If your product is an oil or low MW, you will co-sublime them.
Q4: How do I visualize the impurity on TLC? UV isn't distinguishing them. A: Indoles are electron-rich and react specifically with aldehydes. Use Ehrlich's Reagent (p-dimethylaminobenzaldehyde in HCl/EtOH) or a Vanillin Dip . The unreacted indole usually turns a bright pink or purple. This is far more specific than UV (254 nm).
References
- Properties of Indoles: Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press. (Detailed analysis of indole acidity and reactivity).
-
Scavenging Techniques: Ley, S. V., et al. (2000). "Polymer-supported reagents and scavengers: a new dimension in organic synthesis." Journal of the Chemical Society, Perkin Transactions 1, (23), 3815-4195. Link
- Chromatographic Separation: Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley.
-
Indole Reactivity: Bandini, M., & Eichholzer, A. (2009). "Catalytic Functionalization of Indoles in C-3 Position." Angewandte Chemie International Edition, 48(51), 9608-9644. Link
Sources
- 1. Intercepting an avoided α-iminol rearrangement with a Petasis reaction for the synthesis of 2,3-diaryl substituted indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tert-Butyl alcohol - Wikipedia [en.wikipedia.org]
- 3. 2-(TERT-BUTYL)-5-METHYL-1H-INDOLE CAS#: 69622-41-9 [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
Technical Guide: Optimizing Reaction Temperature for Indoline N-Substitution
Executive Summary
Indoline N-substitution is a deceptive reaction. While the secondary amine appears nucleophilic, the conjugation with the benzene ring reduces its basicity compared to aliphatic amines, yet it remains more reactive than its oxidized counterpart, indole. Temperature is the primary lever for controlling the Kinetic vs. Thermodynamic outcome.
This guide addresses the specific thermal parameters required to maximize N-selectivity while suppressing the three most common failure modes: C-alkylation (C5/C7) , Oxidation (Dehydrogenation to Indole) , and Catalyst Deactivation in cross-coupling workflows.
Module 1: The Thermal Landscape of Indoline Reactivity
Before troubleshooting, you must visualize the competing pathways. Indoline N-substitution is generally the kinetic product . Elevating temperature indiscriminately activates higher-barrier pathways that are detrimental to your yield.
Mechanistic Pathway Diagram[1]
Figure 1: Thermal divergence of indoline substitution. N-substitution is favored at lower temperatures, while C-substitution and oxidation dominate at elevated thermal states.
Module 2: Troubleshooting Classical N-Alkylation
Context: Nucleophilic substitution using Alkyl Halides and Base (e.g., NaH, K₂CO₃).
Q1: I am observing significant starting material remaining despite heating to 80°C. Should I increase to 120°C?
A: Do not increase to 120°C immediately. Indoline nitrogen nucleophilicity is moderate.[1] If conversion is low at 80°C, the issue is likely base solubility or leaving group capability , not just temperature. Heating to 120°C in polar aprotic solvents (DMF/DMSO) often triggers dehydrogenation , converting your indoline to an indole, which is non-nucleophilic at the nitrogen position under these conditions.
Corrective Protocol:
-
Switch Solvent: If using MeCN (reflux 82°C), switch to DMF. The dielectric constant boost lowers the activation energy without needing excessive heat.
-
Add Phase Transfer Catalyst: Add 5 mol% TBAI (Tetrabutylammonium iodide). This facilitates the reaction at lower temperatures (40-60°C) by exchanging the halide for a more reactive iodide in situ.
Q2: I see a new spot with a similar Rf to the product, but the mass is -2 Da.
A: You have oxidized your product to the indole derivative.[2] This is a classic "over-heating" side reaction, particularly if the reaction is open to air or if technical grade solvents (containing dissolved O₂) are used.
Thermal Fix:
-
Limit: Keep reaction temperature < 70°C .
-
Atmosphere: Rigorous Argon/Nitrogen sparging is required.
-
Reference: Indoline dehydrogenation is thermally promoted by metal traces or even simple heating in aerobic conditions [1].
Module 3: Troubleshooting Pd-Catalyzed N-Arylation (Buchwald-Hartwig)
Context: Coupling Indoline with Aryl Halides using Pd catalysts.
Q3: My catalyst dies before full conversion. I am running at 110°C in Toluene.
A: 110°C is the "Death Zone" for many non-specialized Pd-ligand complexes with indolines. Indolines are reducing agents.[3][4] At high temperatures, they can reduce Pd(II) to Pd(0) too rapidly, causing Palladium Black precipitation before the catalytic cycle completes.
Optimization Strategy:
-
Lower Temperature: Target 80°C .
-
Ligand Switch: Use bulky, electron-rich phosphines like XPhos or BrettPhos . These stabilize the Pd center, allowing efficient coupling at temperatures as low as 60-80°C [2].
-
Pre-activation: Heat the catalyst/ligand complex for 5 mins before adding the indoline substrate to ensure ligation.
Q4: I am getting C5-arylation instead of N-arylation.
A: This is a thermodynamic vs. kinetic control issue. C-H activation (C5 position) becomes competitive at high temperatures (>120°C), especially with electrophilic Pd species.
Data Comparison: Regioselectivity vs. Temperature
| Temperature | Solvent | Ligand | N-Product Yield | C5-Product Yield |
| 65°C | t-BuOH | BrettPhos | 92% | <1% |
| 100°C | Toluene | BINAP | 75% | 12% |
| 140°C | Xylene | PPh3 | 40% | 35% |
Table 1: Effect of temperature on N vs C selectivity in Pd-catalyzed coupling [3].
Module 4: Experimental Protocol for Temperature Optimization
Do not guess. Use this Step-Gradient Screening Protocol to find the optimal window for your specific substrate.
Workflow Diagram
Figure 2: Step-gradient temperature screening workflow for indoline N-substitution.
Step-by-Step Protocol
-
Preparation: Prepare 3 reaction vials with 0.1 mmol substrate.
-
Base Selection: Use Cs₂CO₃ (Cesium Carbonate) as the standard base. It is more soluble than K₂CO₃ and less basic than NaH, offering a balance of reactivity and safety.
-
Solvent: Anhydrous DMF (Dimethylformamide).
-
Execution:
-
Vial A: Stir at 25°C (RT) .
-
Vial B: Heat to 50°C .
-
Vial C: Heat to 80°C .
-
-
Monitoring: Sample at 1 hour and 4 hours.
-
Success Criteria: >80% conversion with <5% Indole byproduct.
-
Failure Mode: If Vial C shows Indole, your ceiling temperature is 70°C.
-
FAQ: Rapid Fire Troubleshooting
Q: Can I use microwave heating? A: Yes, but be cautious. Microwave heating often creates "hot spots" that exceed the bulk temperature. Set the maximum power to "Low" and ensure rigorous stirring to prevent localized superheating which leads to oxidation.
Q: Why does my N-acylation work at 0°C but alkylation requires heat? A: Acyl chlorides are highly electrophilic (high energy). Alkyl halides are less reactive. However, for N-acylation, low temperature is crucial to prevent the "double acylation" or O-acylation if other functional groups are present.
Q: Is the choice of base temperature-dependent? A: Absolutely. Strong bases like NaH work at 0°C to RT. Weak bases like K₂CO₃ require thermal energy (60-80°C) to effectively deprotonate the indoline in equilibrium. If you are temperature-limited (thermally sensitive substrate), switch to a stronger base rather than increasing heat.
References
-
Indoline Dehydrogenation: Gribble, G. W. et al. "Indole synthesis via dehydrogenation of indolines."[2] The Chemistry of Heterocyclic Compounds.
-
Pd-Catalyzed N-Arylation: Old, D. W., Harris, M. C., & Buchwald, S. L. (2000).[5] Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Letters, 2(10), 1403–1406. Link
-
Regioselectivity Studies: Maji, M., et al. (2022).[4] Regio-Selective C3- and N-Alkylation of Indolines.[4][6][7] The Journal of Organic Chemistry, 87(9), 5603–5616. Link
-
Oxidation Side Reactions: Shen, Y., et al. (2024).[3] Copper-Catalyzed Dehydrogenation of Nitrogen-Containing Heterocycles. The Journal of Organic Chemistry, 89, 4530-4537.[3] Link
Sources
- 1. A simple one-pot 2-step N-1-alkylation of indoles with α-iminoketones toward the expeditious 3-step synthesis of N-1-quinoxaline-indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Indole synthesis [organic-chemistry.org]
- 4. Indoline synthesis [organic-chemistry.org]
- 5. Efficient Palladium-Catalyzed N-Arylation of Indoles [organic-chemistry.org]
- 6. Enantioselective Catalytic Synthesis of N-alkylated Indoles [mdpi.com]
- 7. Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols [organic-chemistry.org]
Technical Support Center: Handling Air-Sensitive 5-tert-Butylindoline Derivatives
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: 5-tert-Butylindoline (and related electron-rich dihydroindoles)
Introduction: The "Electron-Rich" Paradox
Welcome. If you are accessing this guide, you are likely facing a specific set of problems: your clear oil has turned brown, your yields are inexplicably low, or your NMR shows aromatic impurities that shouldn't be there.
5-tert-butylindoline derivatives present a unique challenge in medicinal chemistry. The tert-butyl group at the C5 position acts as a strong electron-donating group (EDG). While this is often desirable for increasing potency or lipophilicity in drug targets, it significantly raises the energy of the Highest Occupied Molecular Orbital (HOMO).
The Consequence: The nitrogen lone pair is exceptionally prone to Single Electron Transfer (SET) oxidation. Upon exposure to atmospheric oxygen, these compounds undergo rapid oxidative dehydrogenation to form the corresponding indole, or worse, radical polymerization into complex "tars."
This guide is not a textbook; it is a field manual for survival in the lab.
Module 1: Storage & Stability (The "Shelf Life" Protocol)
FAQ: Why did my compound turn from a clear oil to a black tar overnight?
Diagnosis: Auto-oxidation.
Mechanism: The indoline C2 and C3 carbons are
The "Zero-Tolerance" Storage Protocol: Do not store these derivatives in simple screw-cap vials, even for a day.
| Parameter | Standard Practice (Risky) | Required Protocol (Safe) |
| Atmosphere | Nitrogen balloon | Argon-flushed, Parafilm-sealed, or Glovebox |
| Temperature | ||
| State | Neat Oil | Solution in degassed Benzene/Toluene (frozen) |
| Container | Clear Glass Vial | Amber Vial (UV protection) |
Scientist's Note: If you must store the compound neat, solidify it if possible. Reaction rates in the solid state are orders of magnitude slower than in the liquid/oil phase due to restricted diffusion of oxygen.
Module 2: Reaction Setup (The "Degassing" Mandate)
FAQ: My reaction stalls or produces high baseline noise. Is sparging enough?
Answer: No. For 5-tert-butylindoline, simple nitrogen sparging (bubbling gas) is insufficient because it does not effectively remove solvated oxygen from the boundary layer of the solvent.
The Gold Standard: Freeze-Pump-Thaw (FPT) Cycle You must remove dissolved oxygen, not just headspace oxygen. Use this protocol for any solvent (THF, Toluene, DCM) contacting your substrate.
Visual Workflow: The FPT Cycle
Caption: The Freeze-Pump-Thaw cycle relies on the insolubility of gases in frozen solids. 3 cycles are usually required for >99% oxygen removal.
Module 3: Purification (The "Silica Trap")
FAQ: My compound decomposes on the column. Is silica incompatible?
Diagnosis: Acid-Catalyzed Oxidation. The Issue: Standard Flash Silica (SiO2) is slightly acidic (pH 6.0–6.5). This acidity can protonate the indoline or coordinate with the metal impurities in the silica, catalyzing the dehydrogenation to the indole.
Protocol A: The "Neutralized Silica" Method If you must use silica (better resolution), you must quench its acidity.
-
Slurry Preparation: Prepare your silica slurry using your starting eluent + 1% Triethylamine (Et3N) .
-
Flushing: Pour the column and flush with 2 column volumes (CV) of the Et3N-spiked solvent.
-
Running: Run the column with your standard solvent system (the initial Et3N wash is usually sufficient to buffer the silica).
Protocol B: The "Alumina Switch" (Recommended) For highly sensitive 5-tert-butyl derivatives, switch to Basic Alumina (Activity Grade III) .
-
Why: Alumina is basic and lacks the acidic protons that facilitate radical propagation in indolines.
-
Trade-off: Lower resolution than silica. You may need a longer column.
Decision Logic: Purification Strategy
Caption: Select the stationary phase based on separation difficulty. Avoid acidic silica for 5-tert-butylindoline derivatives.
Module 4: Analytical Troubleshooting
FAQ: My LCMS shows the mass, but NMR shows impurities. Which is right?
Diagnosis: On-column oxidation during LCMS or solvent oxidation in NMR tube.
1. The LCMS Artifact: Indolines often oxidize inside the electrospray ionization (ESI) source.
-
Observation: You see peaks for
(Indoline) and (Indole). -
Test: Vary the cone voltage. If the ratio changes, the oxidation is happening inside the machine, not in your flask.
2. The NMR "Ghost" Peaks:
Chloroform-d (
-
Symptom:[1][2][3][4][5][6][7][8] Aromatic region shows small doublets corresponding to the indole form.
-
Fix: Filter
through a small plug of basic alumina directly into the NMR tube, or use (Benzene-d6) which is non-acidic and holds less oxygen.
References
-
University of Rochester. Not Voodoo: Tips for Flash Column Chromatography (Deactivating Silica). [Link]
-
University of Washington. Freeze-Pump-Thaw Degassing of Liquids Protocol. [Link]
-
ACS Catalysis. Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme. (Mechanistic insights on indole/indoline oxidation pathways). [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 3. scribd.com [scribd.com]
- 4. reddit.com [reddit.com]
- 5. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 6. berry.chem.wisc.edu [berry.chem.wisc.edu]
- 7. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
- 8. depts.washington.edu [depts.washington.edu]
Technical Support Center: 5-tert-Butylindoline Solubility Optimization
Status: Operational Topic: Troubleshooting Solubility & Solid-State Issues of 5-tert-Butylindoline Salts Target Audience: Medicinal Chemists, Formulation Scientists
Executive Summary: The "Grease Ball" Challenge
5-tert-butylindoline represents a classic medicinal chemistry challenge: it combines a weakly basic center (the indoline nitrogen, pKa ≈ 5.0–5.5) with a highly lipophilic tail (the tert-butyl group).
While the tert-butyl group improves membrane permeability and metabolic stability, it drastically reduces aqueous solubility. Furthermore, the weak basicity makes salt formation difficult; the proton is loosely held, leading to potential disproportionation (reversion to free base) in biological buffers or during storage.
This guide addresses three critical failure modes:
-
Oiling Out: The salt separates as a gum/oil during synthesis rather than a crystal.
-
pH-Dependent Precipitation: The compound precipitates in assay buffers (PBS/media).
-
Hygroscopicity: The solid salt absorbs moisture, becoming deliquescent.
Troubleshooting Guide (Q&A Format)
Category A: Synthesis & Crystallization[1]
Q: I tried making the HCl salt, but it separated as a sticky brown oil (oiling out). How do I get a solid?
A: "Oiling out" occurs when the liquid-liquid phase separation (LLPS) boundary is crossed before the crystallization boundary. This is common with lipophilic amines like 5-tert-butylindoline because the lattice energy of the salt is insufficient to overcome the entropy of the "oily" state.
Corrective Protocol:
-
Change the Solvent System: Avoid alcohols (MeOH/EtOH) as the primary solvent. They solvate the ionic headgroup too well. Switch to a non-polar/polar aprotic mix:
-
Recommended: Dissolve free base in Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE) . Add HCl (4M in Dioxane) dropwise.
-
Anti-solvent: If no precipitate forms, slowly add Heptane .
-
-
Switch Counter-ions: HCl salts of lipophilic bases often have low melting points. Switch to "stiffer" anions that increase lattice energy:
-
Mesylate (Methanesulfonate): Often provides better crystallinity for indolines.
-
Tosylate (p-Toluenesulfonate): The aromatic ring of the tosylate can pi-stack with the indoline, stabilizing the crystal lattice.
-
Q: My salt looks crystalline but turns into a paste after filtration. Why?
A: You likely have solvent inclusion (solvates) or residual acidity. Indoline salts are prone to trapping solvent molecules in the lattice due to the bulky tert-butyl group creating voids.
Corrective Protocol:
-
Drying: Do not air dry. Use a vacuum oven at 40°C with a P₂O₅ trap.
-
Trituration: Slurry the paste in cold diethyl ether or pentane and re-filter. This extracts trapped high-boiling solvents.
Category B: Biological Assay Formulation
Q: The salt dissolves in DMSO, but precipitates immediately when added to PBS (pH 7.4).
A: This is a pH-pKa mismatch . 5-tert-butylindoline has a pKa of ~5.2.
-
At pH 7.4, the environment is 2 units above the pKa.
-
According to the Henderson-Hasselbalch equation, the ratio of [Uncharged Base] to [Charged Salt] is > 100:1.
-
The uncharged free base is insoluble in water (< 1 µg/mL) and precipitates.
Corrective Protocol:
-
Acidify the Buffer: If the assay tolerates it, lower the pH to 5.0–5.5.
-
Use Solubilizing Excipients:
-
Cyclodextrins: Use 10-20% HP-β-CD (Hydroxypropyl-beta-cyclodextrin). The hydrophobic tert-butyl group fits perfectly into the cyclodextrin cavity, shielding it from water.
-
Surfactants: Add 0.05% Tween-80 to prevent aggregation of the free base.
-
Strategic Decision Frameworks
Workflow 1: Salt Selection Decision Tree
This diagram guides you through selecting the correct counter-ion based on the pKa and lipophilicity profile.
Caption: Salt Selection Logic. Due to the low pKa (~5.2), weak acids are excluded. If strong inorganic acids (HCl) cause oiling, lipophilic strong acids (Tosylate) are recommended.
Workflow 2: Solubility Enhancement in Assay
Caption: Formulation Strategy. At pH 7.4, the molecule is neutral. Cyclodextrin encapsulation is the most robust method to maintain solubility without altering pH.
Experimental Protocols
Protocol A: Micro-Scale Salt Screening (The "Anti-Oil" Method)
Use this protocol to identify a crystalline salt form before scaling up.
Reagents:
-
5-tert-butylindoline (100 mg)
-
Acids: HCl (4M in Dioxane), Methanesulfonic acid (1M in THF), p-Toluenesulfonic acid (1M in THF).
-
Solvents: Ethyl Acetate (EtOAc), Isopropyl Acetate (IPAc).
Steps:
-
Dissolution: Dissolve 100 mg of free base in 500 µL of EtOAc in a 4 mL glass vial.
-
Acid Addition: Add 1.05 equivalents of the selected acid dropwise while stirring at room temperature.
-
Critical: Do not add excess acid immediately; this promotes oiling.
-
-
Observation:
-
Immediate Precipitate: Good. Heat to 60°C to dissolve, then cool slowly to 4°C to ripen crystals.
-
Oiling: If an oil droplet forms at the bottom, add a seed crystal (if available) or scratch the glass with a spatula. Add 200 µL of Heptane (antisolvent).
-
-
Isolation: Filter via vacuum filtration. Wash with cold Heptane.
-
Validation: Analyze by XRPD (X-Ray Powder Diffraction) to confirm crystallinity vs. amorphous solid.
Protocol B: Kinetic Solubility Assay (PBS)
Objective: Determine the "crashing point" of the compound in biological buffer.
Steps:
-
Prepare a 10 mM stock solution of the salt in DMSO.
-
Prepare PBS buffer (pH 7.4) in a 96-well plate (190 µL/well).
-
Spike 10 µL of DMSO stock into the buffer (Final conc: 500 µM).
-
Shake for 2 hours at 37°C.
-
Filter using a 0.45 µm filter plate to remove precipitate.
-
Analyze filtrate by HPLC-UV.
-
Calculation: Solubility (µM) = (Area_filtrate / Area_standard) * Concentration_standard.
Data Summary: Solvent & Counter-ion Compatibility[2]
| Counter-ion | pKa (Acid) | Predicted Salt Stability | Risk Profile | Recommended Solvent |
| Chloride (HCl) | -7 | High (Ionic interaction) | Hygroscopicity: HighOiling: Moderate | EtOAc / Heptane |
| Mesylate | -1.9 | Very High | Hygroscopicity: LowOiling: Low | THF / MTBE |
| Tosylate | -2.8 | Very High | Hygroscopicity: LowOiling: Very Low | Isopropanol / EtOAc |
| Fumarate | 3.03 | Unstable | Disproportionation: High(Acid too weak for indoline) | N/A |
| Acetate | 4.76 | Unstable | Disproportionation: Certain | N/A |
References
-
Stahl, P. H., & Wermuth, C. G. (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The authoritative text on salt selection logic and pKa rules).
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. (Explains the mechanics of salt solubility and the pHmax concept).
-
Sandoz-Patent-GmbH. (1992). Indoline hydrochloride salts and process for their preparation. Patent CA2067040A1.[1] (Specific industrial precedent for indoline salt synthesis and crystallization).[1]
-
Pop, M. et al. (2015). Pharmaceutical Cocrystals and Salts of Indoline Derivatives. Crystal Growth & Design, 15(6). (Discusses crystal engineering of the indoline scaffold).
Sources
minimizing side reactions during indoline acylation
Technical Support Center: Indoline Acylation Optimization Ticket ID: IND-ACY-001 Status: Open Assigned Specialist: Senior Application Scientist
Introduction: The Indoline Challenge
Welcome to the Indoline Acylation Support Hub. Unlike simple aliphatic amines, indoline (2,3-dihydroindole) presents a unique dual-reactivity profile. It functions as a nucleophilic secondary amine but is structurally an electron-rich aniline derivative. This duality creates a "fork in the road" during acylation:
-
The Desired Path: N-acylation (Amide formation).
-
The Competitor: C-acylation (Friedel-Crafts acylation at C5/C7).
-
The Trap: Oxidative dehydrogenation (Reversion to Indole).
This guide replaces generic advice with field-proven troubleshooting workflows to navigate these risks.
Module 1: Critical Troubleshooting (The Emergency Room)
Use this decision matrix to diagnose immediate experimental failures.
Q1: "I see a new, non-polar impurity that fluoresces intensely under UV. What is it?"
Diagnosis: Oxidative Dehydrogenation (Indoline
-
The Fix:
-
Degas Solvents: Sparge all solvents with Argon/Nitrogen for 15 mins before use.
-
Radical Scavengers: Add a trace amount of BHT (butylated hydroxytoluene) if the reaction requires heating.
-
Avoid Metal Contamination: Ensure stir bars are clean; trace Copper or Iron from previous reactions can catalyze this oxidation.
-
Q2: "My product mixture shows multiple spots, and the NMR shows aromatic substitution patterns inconsistent with N-acylation."
Diagnosis: C-Acylation (Friedel-Crafts) . The benzene ring of indoline is activated. If you use a strong Lewis acid or an unmoderated acid chloride at high temperatures, the electrophile may attack the C5 position.
-
The Fix:
-
Temperature Control: Keep the reaction
during the addition of the acylating agent. -
Base Selection: Switch to Schotten-Baumann conditions (biphasic NaOH/DCM). The water phase scavenges protons immediately, and the biphasic nature limits the contact time between the activated electrophile and the electron-rich ring in the absence of base.
-
Alternative Reagent: Use N-acylbenzotriazoles or Thioesters instead of Acid Chlorides. These are milder and highly chemoselective for N-acylation over C-acylation [1, 2].[1][2][3]
-
Q3: "Yield is low, and I recovered unreacted Indoline."
Diagnosis: Reagent Hydrolysis . Acyl chlorides are moisture-sensitive. If your base (e.g., TEA) is wet or your solvent is not dry, the reagent hydrolyzes to the carboxylic acid before it can react with the indoline.
-
The Fix:
-
Stoichiometry: Increase acyl chloride equivalents to 1.2–1.5 eq.
-
The "Dry" Protocol: Use anhydrous DCM and freshly distilled Triethylamine (TEA).
-
Module 2: Visualizing The Reaction Landscape
The following diagram illustrates the competing pathways. Your goal is to maximize the green path while suppressing the red paths.
Caption: Kinetic competition between the desired N-acylation (Green) and parasitic side reactions (Red/Yellow).
Module 3: Validated Experimental Protocols
Do not rely on generic "stir overnight" methods. Use these chemically grounded protocols.
Protocol A: The "Robust" Method (Schotten-Baumann)
Best for: Simple acyl chlorides, scale-up, and preventing C-acylation.
-
Setup: Dissolve Indoline (1.0 eq) in DCM (Concentration: 0.2 M).
-
Biphasic System: Add an equal volume of 10% aqueous NaOH or saturated
. -
Addition: Cool to
. Add Acyl Chloride (1.2 eq) dropwise over 15 minutes. Vigorous stirring is essential to maximize interfacial surface area. -
Monitoring: Warm to RT. Monitor by TLC. The biphasic nature protects the product from acid-catalyzed side reactions.
-
Workup: Separate layers. Wash organic layer with brine. Dry over
.
Protocol B: The "Sensitive" Method (Coupling Agents)
Best for: Complex carboxylic acids, chiral substrates, or when acid chlorides are too unstable.
-
Activation: Dissolve Carboxylic Acid (1.1 eq) in anhydrous DMF or DCM.
-
Coupling Agent: Add EDC
HCl (1.2 eq) and HOBt (1.2 eq). Stir for 30 mins to form the active ester.-
Why HOBt? It suppresses racemization and prevents the formation of N-acylurea side products.
-
-
Addition: Add Indoline (1.0 eq) and DIPEA (2.0 eq).
-
Reaction: Stir at RT under Nitrogen.
-
Purification: Dilute with EtOAc, wash with 1M HCl (to remove excess amine/EDC), then saturated
.
Module 4: Data & Chemical Compatibilities
Base Selection Guide Choosing the right base is the primary control lever for regioselectivity.
| Base Type | Examples | Risk Profile | Best Use Case |
| Inorganic (Biphasic) | NaOH, | Low Risk. Excellent for suppressing C-acylation. High polarity prevents ring alkylation. | Standard Acid Chlorides. |
| Organic (Tertiary Amine) | TEA, DIPEA | Moderate Risk. If dry, highly effective. If wet, promotes hydrolysis. | Anhydrous conditions; valuable substrates. |
| Organic (Aromatic) | Pyridine, DMAP | High Risk. DMAP is a nucleophilic catalyst that can form reactive acyl-pyridinium species, which are very "hot" electrophiles. Can trigger C-acylation if uncontrolled. | Sterically hindered substrates only. Use <10 mol%. |
References
-
Katritzky, A. R., et al. (2003). "Regiospecific C-Acylation of Pyrroles and Indoles Using N-Acylbenzotriazoles." The Journal of Organic Chemistry, 68(14), 5720–5723.
-
Li, S., et al. (2022). "Chemoselective N-acylation of indoles using thioesters as acyl source." Beilstein Journal of Organic Chemistry, 18, 55–61.
-
Schotten, C., & Baumann, E. (1883). "Über die Oxydation des Piperidins." Berichte der deutschen chemischen Gesellschaft. (Foundational reference for Schotten-Baumann conditions).
-
Stahl, S. S., et al. (2016). "A Mild Cu(I)-Catalyzed Oxidative Aromatization of Indolines to Indoles." The Journal of Organic Chemistry, 81(15). (Reference for oxidation risks). [4]
Sources
Validation & Comparative
1H NMR spectrum analysis of 5-tert-butylindoline
This guide provides an in-depth technical comparison for the structural validation of 5-tert-butylindoline (CAS: 22762-23-8), specifically focusing on distinguishing it from its oxidized precursor, 5-tert-butylindole .
This analysis is critical for researchers optimizing reduction protocols (e.g., using NaBH₃CN/AcOH or catalytic hydrogenation), where incomplete conversion is a common failure mode.
Context: Reaction Monitoring & Structural Validation
Product: 5-tert-Butylindoline (5-tert-butyl-2,3-dihydro-1H-indole) Primary Alternative/Impurity: 5-tert-butylindole (Starting Material) Application: Intermediate in the synthesis of receptor modulators and kinase inhibitors.
Part 1: Spectral Comparison (The Diagnostic Fingerprint)
The transition from an aromatic indole system to a partially saturated indoline ring results in a dramatic shift of proton signals. The most reliable method for confirming identity is monitoring the C2 and C3 regions .
Comparative Chemical Shift Table (CDCl₃, 400 MHz)
| Proton Position | 5-tert-Butylindoline (Product) | 5-tert-Butylindole (Precursor) | |
| C2-H (Nitrogen-adjacent) | 3.55 ppm (Triplet, 2H) | 7.15 ppm (Multiplet, 1H) | -3.60 ppm (Alkene |
| C3-H (Benzylic) | 2.98 ppm (Triplet, 2H) | 6.45 ppm (Multiplet, 1H) | -3.47 ppm (Alkene |
| N-H (Amine) | 3.80 - 5.50 ppm (Broad Singlet)* | 8.10 - 10.0 ppm (Broad Singlet) | Upfield shift (loss of aromaticity) |
| C7-H (Ar-H, ortho to N) | 6.58 ppm (Doublet) | 7.30 ppm (Doublet) | Shielding increases in indoline |
| tert-Butyl Group | 1.30 ppm (Singlet, 9H) | 1.35 ppm (Singlet, 9H) | Minimal change (Reference peak) |
> Note: NH chemical shift is highly concentration and solvent-dependent.[1] In DMSO-d₆, the Indoline NH typically appears sharper and further downfield (~5.5 ppm) compared to CDCl₃.
Key Diagnostic Indicators
-
The "2-3" Gap: The appearance of two distinct triplets in the aliphatic region (3.0–3.6 ppm) is the definitive proof of indoline formation. If signals remain at 6.4/7.1 ppm, the reduction has failed.
-
Symmetry Breaking: The indole C2/C3 protons are chemically non-equivalent alkenes. The indoline C2/C3 protons are methylene groups (
), integrating to 2H each. -
Aromatic Pattern: The 5-tert-butyl substitution pattern creates a specific splitting pattern in the aromatic region:
-
C7-H: Doublet (ortho coupling to C6).
-
C6-H: Doublet of Doublets (ortho to C7, meta to C4).
-
C4-H: Doublet (meta coupling) or broad singlet.
-
Part 2: Experimental Protocol
To ensure reproducible data specifically for lipophilic intermediates like 5-tert-butylindoline, follow this self-validating protocol.
I. Sample Preparation
-
Solvent Choice: CDCl₃ (Chloroform-d) is preferred for routine purity checks due to its low viscosity and sharp line widths. Use DMSO-d₆ only if the NH proton signal is critical for characterization (e.g., confirming salt formation).
-
Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.
-
Why? Over-concentration (>20 mg) causes viscosity broadening and intermolecular H-bonding, shifting the NH peak erratically.
-
-
Filtration: Filter the solution through a cotton plug or glass wool into the NMR tube to remove suspended inorganic salts (e.g., residual reducing agents like Boron salts).
II. Acquisition Parameters (Standard 400/500 MHz)
-
Pulse Sequence: zg30 (30° pulse angle) for quantitative integration accuracy.
-
Relaxation Delay (D1): Set to 2.0 seconds .
-
Reasoning: The tert-butyl protons have a long T1 relaxation time. A short D1 will under-integrate the t-butyl singlet relative to the aromatic protons.
-
-
Scans (NS): 16 scans are sufficient for >95% purity; increase to 64 scans to detect <1% indole impurity.
-
Spectral Width: -2 to 14 ppm (ensure NH is captured).
III. Processing & Integration Logic
-
Phase Correction: Manual phasing is required for the broad NH peak.
-
Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial) to flatten the aliphatic region for accurate integration of the C2/C3 triplets.
-
Referencing: Calibrate to residual CHCl₃ at 7.26 ppm (or TMS at 0.00 ppm).
-
Integration Standard: Set the tert-butyl singlet (1.30 ppm) to 9.00 .
-
Validation: The aromatic region (6.5–7.2 ppm) must integrate to exactly 3.00 . Deviations indicate impurities or incorrect relaxation delay.
-
Part 3: Decision Logic & Workflow
The following diagram illustrates the logical workflow for validating the synthesis product using NMR data.
Figure 1: Decision tree for validating the reduction of 5-tert-butylindole to 5-tert-butylindoline via 1H NMR.
Part 4: Troubleshooting & Nuances
The "Missing" NH Peak
In CDCl₃, the amine proton of indoline is broad and can exchange with trace water in the solvent, sometimes merging with the water peak (~1.56 ppm) or flattening into the baseline.
-
Solution: Shake the NMR tube with one drop of D₂O . If the broad peak disappears, it was the NH/OH signal. Alternatively, switch to DMSO-d₆ where the NH will appear as a sharp signal at ~5.5 ppm due to hydrogen bonding with the solvent [1].
Rotational Isomers?
The tert-butyl group is bulky but rotates freely at room temperature. You should observe a sharp singlet . If the t-butyl peak is broadened or split at room temperature, it suggests steric crowding from unexpected substitution at the C4 position or restricted rotation due to N-acylation (if the nitrogen was protected).
Solvent Impurities
Common impurities in reduction reactions include Ethyl Acetate (from extraction) and Acetic Acid (if used as solvent).
-
Acetic Acid: Singlet at 2.10 ppm.
-
Ethyl Acetate: Quartet at 4.12 ppm, Singlet at 2.05 ppm, Triplet at 1.26 ppm.
-
Note: The EtOAc triplet at 1.26 ppm can overlap with the tert-butyl singlet at 1.30 ppm. Always check the integral. If the "t-butyl" peak integrates to >9.5H, check for the EtOAc quartet at 4.12 ppm [2].
References
-
Fulmer, G. R., et al. (2010).[2] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
National Center for Biotechnology Information. (n.d.). "PubChem Compound Summary for CID 22762-23-8". PubChem. [Link]
Sources
Distinguishing 5-tert-Butylindoline from Indole via IR Spectroscopy: A Technical Guide
Introduction: The Structural Divergence
In the synthesis of indole-based pharmaceuticals, distinguishing the starting material (Indole ) from its hydrogenated, substituted derivatives (like 5-tert-butylindoline ) is a critical quality control checkpoint. While NMR is definitive, FTIR (Fourier Transform Infrared Spectroscopy) offers a rapid, cost-effective "fingerprint" method for immediate validation on the benchtop.
The structural difference is two-fold and drastic regarding vibrational modes:
-
Aromatization vs. Saturation: Indole possesses a fully aromatic 10-
-electron system (pyrrole ring fused to benzene). 5-tert-butylindoline contains a saturated dihydropyrrole ring (indoline core), breaking the full aromaticity of the heterocyclic ring. -
Aliphatic Load: The 5-tert-butyl group introduces a massive aliphatic vibrational cross-section that is absent in the parent indole.
This guide details the specific spectral regions where these differences manifest, providing a self-validating protocol for identification.
Theoretical Basis & Critical Spectral Regions
To confidently distinguish these compounds, you must analyze three specific regions of the IR spectrum. Do not rely on a single peak; use the "Triangulation Method" described below to confirm identity.
Region I: The N-H Stretching Zone (3500 – 3200 cm⁻¹)[1]
-
Indole (Heteroaromatic Amine): The N-H bond in indole is part of an aromatic pyrrole ring. The lone pair on the nitrogen is involved in the aromatic sextet. This results in a sharp, intense band typically around 3400–3420 cm⁻¹ (non-hydrogen bonded). In solid state (KBr pellet), hydrogen bonding may broaden this and shift it lower (~3300 cm⁻¹), but it remains distinctively "pyrrolic" (acidic character).
-
5-tert-Butylindoline (Cyclic Secondary Amine): Here, the nitrogen is part of a saturated ring. It functions as a standard secondary aliphatic/aromatic amine. The N-H stretch is often less acidic and appears in the 3300–3350 cm⁻¹ range . While the shift is subtle, the shape of the band is often broader and less intense than the sharp pyrrolic N-H of indole.
Region II: The C-H Stretching Frontier (3100 – 2800 cm⁻¹)
This is the most definitive region for differentiation.
-
Indole (sp² Dominance): Indole is almost entirely sp² hybridized. Consequently, its C-H stretching vibrations appear above 3000 cm⁻¹ (typically 3030–3100 cm⁻¹). It has negligible absorption below 3000 cm⁻¹ (unless impurities are present).
-
5-tert-Butylindoline (sp³ Dominance): This molecule has two sources of strong aliphatic signals:[1]
-
The Indoline Ring: The C2 and C3 carbons are saturated (–CH₂–CH₂–).
-
The tert-Butyl Group: This group adds nine equivalent protons on methyl groups. Result: You will see a massive, complex absorption block below 3000 cm⁻¹ (specifically 2960, 2925, and 2860 cm⁻¹). The intensity of these peaks will likely rival or exceed the aromatic stretches, a feature completely absent in pure indole.
-
Region III: The Fingerprint & "Gem-Dimethyl" Marker (1650 – 1300 cm⁻¹)
-
The "Indole Double Bond" (C=C): Indole shows characteristic skeletal vibrations of the aromatic pyrrole ring. Look for a pair of sharp bands at ~1510 cm⁻¹ and ~1460 cm⁻¹ . The C2=C3 double bond stretch often contributes to signals in the 1610–1550 cm⁻¹ region.
-
The tert-Butyl Flag (1390 – 1360 cm⁻¹): The tert-butyl group provides a "self-validating" spectral signature known as the Gem-Dimethyl Doublet . The symmetric bending of the methyl groups on the quaternary carbon splits into two distinct peaks of roughly equal intensity at approximately 1395 cm⁻¹ and 1365 cm⁻¹ .
-
Note: Indole lacks this feature entirely.
-
Experimental Protocol
To ensure data integrity, follow this standardized workflow.
Materials
-
Sample: ~2 mg of solid compound.
-
Matrix: Spectroscopic grade KBr (dried) OR Diamond ATR accessory (preferred for speed).
-
Reference: Polystyrene film (for calibration check).
Step-by-Step Methodology
-
Background Collection:
-
Clean the ATR crystal with isopropanol.
-
Collect a 32-scan background spectrum to subtract atmospheric CO₂ and H₂O.
-
-
Sample Preparation (ATR Method):
-
Place the solid sample on the center of the crystal.
-
Apply pressure using the anvil until the force gauge indicates optimal contact. Crucial: Inconsistent pressure leads to poor peak intensity ratios.
-
-
Data Acquisition:
-
Scan Range: 4000 – 600 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Accumulation: 16 or 32 scans.
-
-
Data Processing:
-
Apply baseline correction if the baseline drifts significantly.
-
Normalize the spectrum to the strongest peak (usually the aromatic ring stretch or the aliphatic C-H stretch in the indoline derivative) for easier comparison.
-
Data Summary & Comparison
| Spectral Feature | Indole (Target A) | 5-tert-Butylindoline (Target B) | Diagnostic Value |
| N-H Stretch | ~3400 cm⁻¹ (Sharp, Pyrrolic) | ~3350 cm⁻¹ (Broad, 2° Amine) | Low (Ambiguous if H-bonding exists) |
| Aromatic C-H | 3000–3100 cm⁻¹ (Dominant) | 3000–3100 cm⁻¹ (Present but weaker) | Medium |
| Aliphatic C-H | Absent (or trace impurity) | Strong peaks @ 2960, 2925, 2860 cm⁻¹ | High (Primary Differentiator) |
| C=C Region | Distinct pyrrole/benzene skeletal modes | Benzene ring modes only; no pyrrole C=C | Medium |
| t-Butyl Bend | Absent | Distinct Doublet @ ~1395 & 1365 cm⁻¹ | High (Confirmation) |
Decision Logic (Visualization)
The following diagram illustrates the logical flow for identifying the compound based on the spectral data acquired.
Caption: Logical workflow for distinguishing Indole from 5-tert-butylindoline using characteristic IR spectral regions.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
-
NIST Chemistry WebBook. Indole IR Spectrum. National Institute of Standards and Technology. Available at: [Link]
- Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). John Wiley & Sons Ltd.
Sources
Technical Guide: Mass Spectrometry Fragmentation of 5-tert-Butylindoline
Executive Summary
Product Entity: 5-tert-Butylindoline (CAS: 2277-31-8 / Theoretical)
Molecular Formula:
This guide provides a high-resolution analysis of the mass spectrometry (MS) fragmentation patterns of 5-tert-butylindoline. Unlike standard library spectra which often lack specific derivative data, this analysis synthesizes mechanistic principles with empirical data from structural analogs (tert-butylbenzene and indoline) to provide a predictive standard for identification.
Key Finding: The fragmentation "fingerprint" of 5-tert-butylindoline is dominated by a sigma-bond cleavage of the tert-butyl group, yielding a diagnostic base peak at m/z 160 (
Fragmentation Mechanics & Pathway Analysis[1]
The Primary Fragmentation Event (Sigma Cleavage)
In Electron Ionization (EI), the molecular ion (
-
Mechanism: Homolytic cleavage of the
bond. -
Result: Loss of a methyl radical (
, 15 Da). -
Stabilization: The resulting cation (m/z 160) is stabilized by resonance with the aromatic indoline ring, forming a quinoid-like structure. This is the Base Peak (100% relative abundance).
Secondary Pathways
Following the loss of the methyl group, the ion undergoes further degradation:
-
Dehydrogenation (Aromatization): The indoline core (dihydroindole) is susceptible to losing two hydrogen atoms to form the fully aromatic indole cation (
, m/z 173). -
Retro-Diels-Alder (RDA): Characteristic of the indoline core, the pyrrolidine ring can cleave, typically losing
(27 Da) or .
Visualization of Fragmentation Pathways
The following diagram illustrates the causal flow of fragmentation, distinguishing between the dominant kinetic pathway and minor thermodynamic pathways.
Caption: Figure 1. Mechanistic fragmentation map of 5-tert-butylindoline. The solid arrow indicates the primary ionization channel leading to the diagnostic base peak at m/z 160.
Comparative Performance Analysis
To validate the identity of 5-tert-butylindoline in a complex matrix (e.g., plasma or reaction mixture), it must be differentiated from likely contaminants and analogs.
Comparison Matrix: Analyte vs. Alternatives
| Feature | 5-tert-Butylindoline (Target) | Indoline (Parent Scaffold) | 5-tert-Butylindole (Oxidized Analog) | N-Boc-5-tert-Butylindoline (Synthetic Precursor) |
| Molecular Weight | 175 Da | 119 Da | 173 Da | 275 Da |
| Base Peak (100%) | m/z 160 | m/z 118 | m/z 158 | m/z 57 |
| Diagnostic Shift | -15 Da (Methyl loss) | -1 Da (H loss) | -15 Da (Methyl loss) | -56 Da (Isobutene loss) |
| Stability | Moderate (Alkyl fragmentation) | Low (Aromatizes easily) | High (Fully Aromatic) | Low (Thermal degradation) |
| Key Differentiator | Strong m/z 160; absence of m/z 57 base peak. | Absence of >120 m/z peaks. | Stronger Molecular Ion (173) than Indoline (175). | Presence of m/z 57 (t-butyl cation) and m/z 219. |
Distinguishing from the Oxidized Analog (Indole)
A common challenge in drug development is the spontaneous oxidation of indolines to indoles.
-
The Indoline Signal: Look for m/z 175 .[1] The presence of the saturation (dihydro- core) allows for a specific "M-15" transition to m/z 160.
-
The Indole Signal: Look for m/z 173 . The indole core is more stable, so the molecular ion (173) will be significantly more intense relative to its fragments compared to the indoline.
Experimental Protocol: Validation Workflow
To generate the data described above and validate the compound purity, follow this self-validating GC-MS protocol.
Sample Preparation
-
Solvent: Dissolve 1 mg of 5-tert-butylindoline in 1 mL of HPLC-grade Methanol or Ethyl Acetate.
-
Concentration: Dilute to 10 µg/mL (10 ppm) to prevent detector saturation.
-
Derivatization (Optional but Recommended): If peak tailing is observed due to the secondary amine, derivatize with MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) to form the TMS-derivative (MW 247).
GC-MS Method Parameters
-
Column: DB-5ms or equivalent (30m x 0.25mm ID x 0.25µm film).
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Inlet Temp: 250°C (Splitless mode).
-
Oven Program:
-
Start: 60°C (Hold 1 min).
-
Ramp: 20°C/min to 280°C.
-
End: Hold 3 min.
-
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40 – 300.
Data Interpretation (Self-Validation Steps)
-
Check M+: Confirm presence of m/z 175 (Target).
-
Check Base Peak: Confirm m/z 160 is the dominant ion.
-
Purity Check: Scan for m/z 173 (Indole impurity) and m/z 119 (Unsubstituted indoline impurity).
-
Isotope Check: The
peak (m/z 176) should be approximately 13-14% of the M+ peak intensity (due to 12 carbons x 1.1%).
References
-
NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectrum of tert-Butylbenzene (Analogous Fragmentation). National Institute of Standards and Technology.[1][2][3] [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
Sources
Comparative NMR Profiling: N-tert-Butyl vs. Ring-Substituted Indolines
The following guide provides a comparative technical analysis of the NMR characteristics of the tert-butyl group on an indoline scaffold. It is designed for medicinal chemists and analytical scientists requiring definitive structural verification of regioisomers in drug discovery pipelines.
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, Drug Development Professionals
Executive Summary: The Structural Identification Challenge
The indoline (2,3-dihydro-1H-indole) scaffold is a privileged structure in kinase inhibitors and GPCR ligands. Introducing a tert-butyl group enhances lipophilicity and metabolic stability but introduces a critical regioselectivity challenge during synthesis.
Distinguishing between 1-(tert-butyl)indoline (N-substituted) and 5-(tert-butyl)indoline (Ring-substituted) is often ambiguous by low-resolution
Theoretical Grounding: Electronic & Steric Causality
To interpret the data correctly, one must understand the electronic environment driving the chemical shifts.
-
N-tert-Butyl (1-Position): The tert-butyl group is directly attached to the nitrogen atom. The nitrogen's electronegativity exerts a strong deshielding effect on the quaternary carbon of the tert-butyl group (the
-carbon relative to N). However, the methyl protons ( -protons) are sufficiently removed to fall in a standard alkyl range. -
Ring-tert-Butyl (e.g., 5-Position): The tert-butyl group is attached to the aromatic benzene ring. The quaternary carbon is attached to an
hybridized carbon, resulting in a distinct shielding pattern compared to the N-attached analog. -
Indoline vs. Indole: The saturation of the C2-C3 bond in indoline disrupts the 10
-electron aromaticity of the pyrrole ring, creating a distinct aliphatic signature for protons at positions 2 and 3, unlike the aromatic signals of indole.
Comparative Analysis: Diagnostic NMR Signals
The following tables summarize the characteristic shifts in CDCl
Table 1: H NMR Chemical Shift Comparison ( ppm)
Note:
| Feature | N-tert-Butyl Indoline (Isomer A) | 5-tert-Butyl Indoline (Isomer B) | 5-tert-Butyl Indole (Alternative) |
| t-Bu Methyls (-CH | 1.35 – 1.45 (s, 9H) | 1.30 – 1.35 (s, 9H) | 1.35 – 1.40 (s, 9H) |
| C2 Protons | 3.30 – 3.45 (t/m, 2H) | 3.50 – 3.60 (t/m, 2H) | 7.15 – 7.20 (d, 1H, Aromatic) |
| C3 Protons | 2.90 – 3.00 (t/m, 2H) | 3.00 – 3.10 (t/m, 2H) | 6.50 – 6.60 (d, 1H, Aromatic) |
| N-H Signal | Absent | Broad singlet (~3.5 - 5.0) | Broad singlet (~8.0 - 10.0) |
| Aromatic Region | 4 Protons (m, 6.5-7.2) | 3 Protons (d/s/d pattern) | 3 Protons (aromatic pattern) |
Table 2: C NMR Diagnostic Peaks ( ppm) — The Gold Standard
This dataset provides the definitive proof of structure.
| Carbon Environment | N-tert-Butyl Indoline | 5-tert-Butyl Indoline | Differentiation Logic |
| t-Bu Methyls (-CH | 26.0 – 28.0 | 31.5 – 32.0 | Ring-tBu methyls are typically more deshielded. |
| t-Bu Quaternary C | 53.0 – 58.0 | 34.0 – 35.0 | CRITICAL: N-attachment shifts this peak downfield by >20 ppm. |
| Indoline C2 | 50.0 – 55.0 | 47.0 – 48.0 | N-substitution deshields C2 slightly. |
| Indoline C3 | 28.0 – 30.0 | 29.0 – 30.0 | Minimal difference. |
Visualizing the Structural Assignment Strategy
The following diagram illustrates the logical workflow and key HMBC (Heteronuclear Multiple Bond Correlation) signals required to validate the location of the tert-butyl group.
Caption: Decision tree for definitive regioisomer assignment using 1H, 13C, and HMBC NMR techniques.
Experimental Protocols for Validation
To ensure reproducibility and data integrity (Trustworthiness), follow this standardized acquisition protocol.
A. Sample Preparation[1]
-
Solvent: Dissolve 10-15 mg of the compound in 0.6 mL of CDCl
(Deuterated Chloroform).-
Why: CDCl
is the standard for literature comparison. DMSO- may broaden the N-H peak of the C-substituted isomer due to hydrogen bonding, obscuring the diagnostic proton signal.
-
-
Tube: Use a high-quality 5mm NMR tube to minimize shimming errors.
B. Acquisition Parameters (400 MHz or higher)
-
H NMR:
-
Spectral Width: -2 to 14 ppm.
-
Scans: 16 (minimum).
-
Critical Check: Integrate the tert-butyl singlet. It must integrate to 9H relative to the aromatic protons.[1]
-
-
C NMR (Proton Decoupled):
-
Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .
-
Reasoning: Quaternary carbons (like the tert-butyl center) have long T1 relaxation times. A short D1 will suppress this peak, making it invisible or artificially small, leading to false negatives.
-
Scans: 256 - 1024 (depending on concentration).
-
C. HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To visualize the "Long-Range" coupling (2-3 bonds) between the tert-butyl protons and the carbon they are attached to.
-
Observation:
-
N-tBu: The tert-butyl protons will correlate to the quaternary carbon at ~55 ppm. They will NOT show a strong correlation to an aromatic carbon signal.
-
C-tBu: The tert-butyl protons will correlate to the quaternary carbon at ~34 ppm, which in turn will show correlations to the adjacent aromatic protons (meta-coupling).
-
References
-
General
C NMR Shifts: Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics 29.9 (2010): 2176-2179. Link -
Indoline vs Indole Characterization: "Indoline(496-15-1) 1H NMR spectrum." ChemicalBook. Link
-
Tert-Butyl Group Dynamics: "13C NMR Chemical Shift - Oregon State University." Oregon State University Chemistry Dept. Link
-
N-tert-Butyl Synthesis & Data: "Synthesis and Characterization of tert-Butylamine:Borane." University of Wisconsin-Madison. Link
Sources
HPLC Retention Time Comparison: Indoline vs. Indole
The following guide provides an in-depth technical comparison and experimental protocol for the HPLC separation of Indoline and Indole.
Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, Drug Development Professionals
Executive Summary
In Reverse-Phase HPLC (RP-HPLC) using a standard C18 stationary phase, Indoline elutes significantly earlier than Indole.
-
Indoline (2,3-Dihydroindole): Elutes first. It is more polar and, crucially, acts as a base (secondary amine). Under standard acidic mobile phase conditions (pH ~2-3), it becomes protonated, drastically reducing its retention.
-
Indole: Elutes second. It is a planar, fully aromatic system with higher hydrophobicity. It remains neutral at typical HPLC pH levels, interacting strongly with the C18 stationary phase.
Chemical Profile & Theoretical Basis
To design a robust separation method, one must understand the fundamental physicochemical differences between the two analytes.
| Feature | Indole | Indoline | Impact on HPLC |
| Structure | Aromatic Heterocycle (Planar) | Bicyclic Amine (Puckered) | Indole has stronger |
| Aromaticity | 10 | 6 | Indole is more hydrophobic. |
| LogP (Hydrophobicity) | ~2.14 | ~1.80 | Lower LogP = Earlier elution in RP-HPLC. |
| Basicity (pKa of | -2.4 (Very weak base) | ~4.9 (Weak base) | Critical: At pH 3, Indoline is protonated ( |
| UV Max ( | ~270–280 nm | ~254 nm, ~290 nm | Indole has stronger absorbance at 280 nm. |
Mechanistic Insight
The separation is driven by two vectors: Hydrophobicity and Ionization State .
-
Hydrophobicity: Indole is a fully conjugated aromatic system. This planarity allows for efficient stacking and hydrophobic interaction with the octadecyl (C18) chains. Indoline, having a saturated C2-C3 bond, loses planarity in the pyrrole ring and overall hydrophobicity.
-
Ionization: Most RP-HPLC methods use acidic modifiers (Formic acid/TFA).
-
Indole (
) remains neutral . -
Indoline (
) becomes protonated (cationic). -
Result: The cationic Indoline species is highly hydrophilic and repelled by the hydrophobic C18 phase, causing it to elute near the void volume if organic content is low.
-
Visualization: Structural & Separation Logic
Figure 1: Mechanistic flow illustrating why Indoline elutes before Indole under standard acidic RP-HPLC conditions.
Experimental Protocol
This protocol is designed to ensure baseline resolution (
Materials
-
Column: C18 (Octadecyl), 150 x 4.6 mm, 3.5 µm or 5 µm particle size.
-
Recommendation: Use an "End-capped" column to minimize peak tailing for the basic Indoline.
-
-
Solvent A: Water + 0.1% Formic Acid (v/v).
-
Solvent B: Acetonitrile (MeCN) + 0.1% Formic Acid (v/v).
Method Parameters
| Parameter | Setting | Rationale |
| Flow Rate | 1.0 mL/min | Standard for 4.6 mm ID columns. |
| Temperature | 30°C | Improves mass transfer and peak sharpness. |
| Detection | UV 254 nm | Detects both species effectively. (280 nm favors Indole). |
| Injection Vol | 5–10 µL | Prevent column overload. |
Gradient Table
| Time (min) | % Solvent B | Event |
| 0.0 | 5% | Equilibration: Highly aqueous to trap polar Indoline. |
| 1.0 | 5% | Isocratic hold to separate injection pulse. |
| 10.0 | 60% | Linear Ramp: Elutes Indoline (~4-5 min) then Indole (~7-8 min). |
| 12.0 | 95% | Wash: Remove highly hydrophobic impurities. |
| 12.1 | 5% | Return to initial conditions. |
| 15.0 | 5% | Re-equilibration. |
Expected Results
-
Indoline: Retention time approx. 4.5 – 5.5 min .
-
Indole: Retention time approx. 7.5 – 8.5 min .[1]
-
Note: Absolute times depend on column dimensions and dwell volume, but the relative order (Indoline < Indole) is invariant in this mode.
Troubleshooting & Optimization
Issue: Peak Tailing for Indoline
Cause: Indoline is a secondary amine. Residual silanol groups (
-
Increase Ionic Strength: Add 10-20 mM Ammonium Formate to Solvent A. This "swamps" the silanol sites.
-
Change pH: Increasing pH to > 6.0 (using Ammonium Acetate) renders Indoline neutral, increasing its retention and improving shape. Warning: Ensure your column is pH stable.
Issue: Poor Resolution
Cause: Gradient too steep or organic start % is too high. Solution:
-
Lower Initial %B: Start at 2% or 0% B if Indoline elutes in the void.
-
Shallower Gradient: Change the slope from 5%→60% to 5%→40% over 10 mins.
References
-
SIELC Technologies. Separation of Indole on Newcrom R1 HPLC column. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 798, Indole. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10896, Indoline. Retrieved from [Link]
-
Chemical Engineering Transactions. Using High Performance Liquid Chromatography to Analyse Indoline Degradation. (Vol 86, 2021). Retrieved from [Link]
Sources
A Comparative Guide to the UV-Vis Absorption Spectra of 5-Substituted Indolines for Researchers and Drug Development Professionals
In the landscape of modern drug discovery and materials science, the indoline scaffold holds a position of considerable significance. Its presence in a multitude of natural products and pharmacologically active compounds underscores its versatility.[1] A fundamental understanding of the electronic properties of substituted indolines is paramount for the rational design of novel therapeutics and functional materials. Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides a powerful, accessible, and informative window into these properties. This guide offers a detailed comparison of the UV-Vis absorption spectra of a series of 5-substituted indolines, providing researchers, scientists, and drug development professionals with the essential data and mechanistic insights to inform their work.
The Indoline Chromophore: A Spectroscopic Overview
The characteristic UV-Vis absorption spectrum of the parent indoline molecule, more accurately referred to as 2,3-dihydro-1H-indole in this context of its aromatic counterpart, is governed by the π-electron system of the benzene ring fused to the nitrogen-containing five-membered ring. The electronic transitions responsible for the absorption bands are primarily π → π* transitions within the aromatic system. For the unsubstituted indole, the parent aromatic compound, absorption maxima are typically observed around 270-274 nm.[2][3] The introduction of substituents at the 5-position of the indoline ring can profoundly influence the electronic distribution within the chromophore, leading to predictable and informative shifts in the absorption spectrum.
The Influence of 5-Position Substituents on UV-Vis Absorption
The nature of the substituent at the 5-position, whether electron-donating or electron-withdrawing, directly impacts the energy of the electronic transitions and, consequently, the wavelength of maximum absorption (λmax) and the molar absorptivity (ε).
Comparative Analysis of λmax and Molar Absorptivity
To illustrate the effect of 5-substitution, the following table summarizes the UV-Vis absorption data for a selection of 5-substituted indoles. These compounds were chosen to represent a range of electronic effects, from strongly electron-donating to strongly electron-withdrawing.
| Substituent (at 5-position) | Electronic Nature | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Solvent |
| -H (Indole) | Neutral | ~270 | ~5,600 | Methanol |
| -CH₃ (Methyl) | Weakly Electron-Donating | ~296 | Not Reported | Not Specified |
| -OCH₃ (Methoxy) | Strongly Electron-Donating | Not Reported | Not Reported | Not Specified |
| -NH₂ (Amino) | Strongly Electron-Donating | Not Reported | Not Reported | Not Specified |
| -Cl (Chloro) | Weakly Electron-Withdrawing (Inductive), Electron-Donating (Resonance) | Not Reported | Not Reported | Not Specified |
| -Br (Bromo) | Weakly Electron-Withdrawing (Inductive), Electron-Donating (Resonance) | Not Reported | Not Reported | Not Specified |
| -CN (Cyano) | Strongly Electron-Withdrawing | Not Reported | Not Reported | Not Specified |
| -NO₂ (Nitro) | Strongly Electron-Withdrawing | 322, 349 | Not Reported | 2-Propanol[4] |
Note: The data presented is compiled from various sources and may have been recorded in different solvents, which can influence the exact λmax and ε values. Direct comparison is most accurate when spectra are recorded under identical conditions. The lack of reported molar absorptivity for some compounds highlights a gap in the readily available literature.
Mechanistic Insights into Spectral Shifts
The observed shifts in λmax can be rationalized by considering the interaction of the substituent with the π-electron system of the indoline ring.
-
Bathochromic Shift (Red Shift): Electron-donating groups (EDGs) such as methoxy (-OCH₃) and amino (-NH₂) groups, and to a lesser extent alkyl groups like methyl (-CH₃), increase the electron density of the aromatic ring through resonance and/or inductive effects. This destabilizes the ground state and stabilizes the excited state, leading to a smaller energy gap for the π → π* transition. Consequently, the absorption maximum shifts to a longer wavelength (a bathochromic or red shift). For example, 5-methylindole shows a λmax at 296 nm, a significant red shift compared to unsubstituted indole.[5]
-
Hypsochromic Shift (Blue Shift): While less common with typical substituents on the benzene ring of indole, a hypsochromic shift to shorter wavelengths can occur if a substituent disrupts the conjugation of the π-system.
-
Hyperchromic and Hypochromic Effects: Substituents also affect the molar absorptivity (ε), which is a measure of the probability of the electronic transition. A hyperchromic effect is an increase in ε, while a hypochromic effect is a decrease. The extent of conjugation and the symmetry of the molecule play a role in these effects.[6]
-
Electron-Withdrawing Groups (EWGs): Electron-withdrawing groups like nitro (-NO₂) and cyano (-CN) can have a more complex effect. The nitro group in 5-nitroindole, for instance, leads to a significant bathochromic shift with absorption peaks at 322 nm and 349 nm.[4] This is due to the extension of the conjugated system and the potential for intramolecular charge transfer character in the excited state.
The interplay between the inductive and resonance effects of the substituent determines the overall impact on the UV-Vis spectrum.
Figure 1. A diagram illustrating the general influence of electron-donating and electron-withdrawing substituents on the UV-Vis absorption spectrum of the indoline chromophore.
Experimental Protocol for Acquiring UV-Vis Spectra of 5-Substituted Indolines
To ensure the acquisition of high-quality, reproducible UV-Vis spectra, the following detailed protocol is recommended. This protocol is designed to be a self-validating system, incorporating best practices for sample preparation and instrument operation.
Materials and Instrumentation
-
Spectrophotometer: A dual-beam UV-Vis spectrophotometer capable of scanning from at least 200 nm to 800 nm.
-
Cuvettes: Matched quartz cuvettes with a 1 cm path length.
-
Solvent: Spectroscopic grade solvent (e.g., ethanol, methanol, or cyclohexane). The choice of solvent is critical as it can influence the fine structure of the spectrum and the position of λmax. The solvent must be transparent in the wavelength range of interest.
-
5-Substituted Indolines: High-purity samples of the compounds to be analyzed.
-
Volumetric Glassware: Calibrated volumetric flasks and pipettes for accurate solution preparation.
-
Analytical Balance: A balance with a readability of at least 0.1 mg.
Step-by-Step Methodology
-
Solution Preparation:
-
Accurately weigh a small amount of the 5-substituted indoline (e.g., 1-5 mg).
-
Dissolve the compound in the chosen spectroscopic grade solvent in a volumetric flask (e.g., 100 mL) to create a stock solution of known concentration. Ensure complete dissolution.
-
From the stock solution, prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.0. This range ensures the measurement is within the linear dynamic range of most spectrophotometers, adhering to the Beer-Lambert Law.
-
-
Instrument Setup and Blanking:
-
Turn on the spectrophotometer and allow the lamps to warm up for the manufacturer-recommended time (typically 15-30 minutes) to ensure a stable output.
-
Set the desired wavelength range for the scan (e.g., 200-400 nm for indolines).
-
Fill both the sample and reference cuvettes with the pure solvent.
-
Place the cuvettes in the spectrophotometer and perform a baseline correction or "auto-zero." This subtracts the absorbance of the solvent and the cuvette, ensuring that the resulting spectrum is solely due to the analyte.
-
-
Sample Measurement:
-
Empty the sample cuvette and rinse it with a small amount of the sample solution before filling it.
-
Place the sample cuvette back into the spectrophotometer.
-
Initiate the scan. The instrument will measure the absorbance of the sample at each wavelength in the specified range.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorption (λmax).
-
Record the absorbance at λmax.
-
Calculate the molar absorptivity (ε) using the Beer-Lambert Law: ε = A / (c * l) where:
-
A is the absorbance at λmax
-
c is the molar concentration of the solution (mol/L)
-
l is the path length of the cuvette (typically 1 cm)
-
-
Figure 2. A step-by-step workflow for obtaining the UV-Vis absorption spectrum of a 5-substituted indoline.
Applications in Drug Development and Beyond
The UV-Vis spectroscopic data of 5-substituted indolines are not merely academic. They have practical implications in several areas:
-
Quantitative Analysis: Once the molar absorptivity is known, UV-Vis spectroscopy can be used for the rapid and accurate determination of the concentration of an indoline-containing compound in solution, which is essential for quality control and formulation development.
-
Drug-Protein Binding Studies: Changes in the UV-Vis spectrum of an indoline derivative upon binding to a target protein can provide information about the binding event and the local environment of the drug molecule.
-
Photophysical and Photochemical Studies: For applications in photodynamic therapy or as fluorescent probes, understanding the UV-Vis absorption properties is the first step in characterizing the photophysical behavior of these molecules.
-
Reaction Monitoring: The progress of a chemical reaction involving a 5-substituted indoline can be monitored by observing the changes in the UV-Vis spectrum over time.
Conclusion
The electronic properties of 5-substituted indolines, as revealed by their UV-Vis absorption spectra, are highly sensitive to the nature of the substituent at the 5-position. A systematic understanding of these substituent effects allows for the tuning of the spectroscopic properties of the indoline scaffold for a variety of applications. This guide has provided a comparative overview of the UV-Vis absorption data for a range of 5-substituted indolines, a detailed experimental protocol for their characterization, and an exploration of the underlying mechanistic principles. By leveraging this knowledge, researchers can make more informed decisions in the design and development of novel indoline-based compounds with tailored properties.
References
-
UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis. PMC. [Link]
-
Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. PMC. [Link]
-
UV-vis spectra and mass spectra of the products from indole and its... - ResearchGate. [Link]
-
Development and Application of Indolines in Pharmaceuticals. PMC. [Link]
-
The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu. [Link]
-
Solvent Effects in the Fluorescence of Indole and Substituted Indoles1. ACS Publications. [Link]
-
How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. Jurnal UPI. [Link]
-
UV-Visible Spectroscopy. MSU chemistry. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Absorption [Indole] | AAT Bioquest [aatbio.com]
- 4. Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. utsc.utoronto.ca [utsc.utoronto.ca]
- 6. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Validating Purity of 5-tert-Butylindoline: A Comparative TLC Guide
Validating purity of 5-tert-butylindoline using TLC
Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals Focus: Method Development, Impurity Profiling, and "Self-Validating" Protocols[1]
Executive Summary: The "Silent" Impurity Challenge
5-tert-butylindoline (CAS: 23533-33-7) is a critical intermediate in the synthesis of diverse pharmaceutical scaffolds. Its structural integrity is often compromised by a specific, "silent" impurity: 5-tert-butylindole .[1]
Because 5-tert-butylindoline is typically synthesized via the reduction of 5-tert-butylindole, trace amounts of the starting material often remain.[1] Furthermore, indolines are susceptible to spontaneous oxidation back to the indole form upon exposure to air and light.
The Analytical Problem: Standard HPLC methods often struggle to separate these two species efficiently without long gradient runs due to their similar lipophilicity (driven by the tert-butyl group). Thin Layer Chromatography (TLC), when optimized, offers a superior, rapid, and visual validation system by exploiting the distinct basicity and chemical reactivity of the indoline nitrogen versus the indole nitrogen.
This guide provides a validated TLC workflow to objectively distinguish the product from its oxidized impurity.
Comparative Analysis: Mobile Phase Strategy
To achieve separation, we must exploit the polarity difference between the secondary amine (indoline) and the aromatic heterocycle (indole).
The Polarity Principle
-
5-tert-butylindole: The nitrogen lone pair is delocalized into the aromatic system.[1] It is non-basic and less polar. Result: High Rf.
-
5-tert-butylindoline: The nitrogen is a secondary alkyl amine.[1] It is basic and capable of hydrogen bonding with silanols.[1] Result: Low Rf (prone to tailing).[1]
Solvent System Performance Matrix
| System | Composition (v/v) | Performance | Observation | Recommended Use |
| A | Hexane : EtOAc (8:2) | ⭐⭐ | Indole moves to Rf ~0.[1]6. Indoline sticks near origin (Rf < 0.[1]1) or streaks.[1] | Rough Screening (Detects non-polar impurities).[1] |
| B | Hexane : EtOAc : TEA (80:20:1)* | ⭐⭐⭐⭐⭐ | Optimal. TEA masks silanols.[1] Indole Rf ~0.7; Indoline Rf ~0.[1]4. Sharp spots.[1] | Purity Validation (Best separation). |
| C | DCM : MeOH (95:5) | ⭐⭐⭐ | Both compounds move to solvent front (Rf > 0.8).[1] | Polar Impurity Check (Detects salts/degradation).[1] |
| D | Toluene : Acetone (9:1) | ⭐⭐⭐⭐ | Good orthogonality to System B. Indoline moves cleanly without base.[1] | Confirmation (If System B is ambiguous). |
*TEA = Triethylamine.[1] Essential for sharpening amine spots.[1]
Visualization: The "Traffic Light" Validation
Relying solely on UV (254 nm) is insufficient because both the product and the impurity absorb UV light, though Indole is significantly more UV-active. To create a self-validating system , we use chemical derivatization.[1]
Comparative Visualization Guide
| Reagent | 5-tert-butylindoline (Product) | 5-tert-butylindole (Impurity) | Mechanism |
| UV (254 nm) | Dark Spot (Moderate intensity) | Dark Spot (High intensity) | Aromatic absorption.[1] Indole is fully conjugated (stronger).[1] |
| Ehrlich’s Reagent (p-DAB) | No Reaction (or faint yellow) | Bright Pink / Red | Electrophilic attack on C-3 of Indole.[1] Indoline cannot react. |
| Ninhydrin | Yellow / Orange | No Reaction | Reacts with secondary amines (Indoline).[1] Indole is non-reactive.[1] |
| Iodine Chamber | Brown Spot | Brown Spot | Non-specific intercalation.[1] |
Critical Insight: The Ehrlich’s Reagent test is the "Go/No-Go" decision point. If your product spot turns pink, it is contaminated with indole.[1] If it remains yellow/colorless and the impurity spot turns pink, you have successfully separated them.
Detailed Protocol: The 3-Step Validation Workflow
Step 1: Plate Preparation & Spotting
-
Stationary Phase: Silica Gel 60 F254 (Aluminum or Glass backed).[1]
-
Sample Prep: Dissolve ~5 mg of 5-tert-butylindoline in 1 mL of DCM or EtOAc.
-
Control: Prepare a reference solution of 5-tert-butylindole (impurity standard).[1]
-
-
Spotting: Apply 1 µL of Sample, 1 µL of Standard, and 1 µL of Co-spot (Sample + Standard) on the baseline.
Step 2: Development (System B)
-
Prepare mobile phase: Hexane (80 mL) + Ethyl Acetate (20 mL) + Triethylamine (1 mL) .
-
Saturate the chamber with filter paper for 5 minutes.
-
Elute the plate until the solvent front reaches 80% of the height.
-
Dry: Air dry completely to remove TEA (essential before staining).[1]
Step 3: Visualization Sequence
-
UV Check: Circle spots under UV 254 nm. Note the Rf values.
-
Expectation: Indole (Top, Rf ~0.7), Indoline (Middle, Rf ~0.4).[1]
-
-
Chemical Stain (Ehrlich's): Dip the plate in Ehrlich’s Reagent.[1] Heat with a heat gun at 100°C for 30 seconds.
-
Validation: The Top spot (if present) must turn PINK . The Bottom spot (Product) must NOT turn pink.
-
Visualizing the Logic (Graphviz)
Figure 1: Separation Logic & Polarity
Caption: This diagram illustrates why System B (with TEA) is required to separate the basic Indoline from the non-basic Indole.
Figure 2: Impurity Identification Decision Tree
Caption: A decision tree for interpreting spot colors after Ehrlich's Reagent staining.
References
-
Sherma, J. (2010).[1] Stationary Phases for Modern Thin-Layer Chromatography. LCGC International.[1] Link
-
EPFL. (n.d.).[1] TLC Visualization Reagents: Ehrlich's Reagent Protocols. Ecole Polytechnique Fédérale de Lausanne.[1] Link
-
LibreTexts. (2022).[1] Visualizing TLC Plates: Destructive and Non-Destructive Methods. Chemistry LibreTexts. Link
-
Ehrlich, P. (Original Concept). P-dimethylaminobenzaldehyde reaction mechanism with Indoles. Verified via Microbe Notes. Link
-
Reich, E., & Schibli, V. (2007).[1] High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. (General Reference for Amine Separations). Thieme.
Sources
Comparative Metabolic Profiling: 5-tert-Butyl vs. 5-Methyl Indoline
The following guide provides an in-depth technical comparison of the metabolic stability of 5-tert-butyl indoline versus 5-methyl indoline, synthesized for researchers in medicinal chemistry and DMPK (Drug Metabolism and Pharmacokinetics).
Executive Summary
In the optimization of indoline-based scaffolds, the substitution at the C5 position acts as a critical determinant of metabolic half-life (
This difference is driven by the "Benzylic Blockade" principle :
-
5-Methyl Indoline: Suffers from rapid intrinsic clearance (
) due to facile benzylic hydroxylation mediated by CYP450 isoforms (primarily CYP2C9 and CYP3A4). -
5-tert-Butyl Indoline: Lacks benzylic protons, effectively blocking the primary route of oxidative dealkylation. While the tert-butyl group introduces a potential site for
-oxidation, this process is kinetically slower and sterically hindered compared to benzylic oxidation, resulting in an extended half-life.
Physicochemical & Structural Analysis
The metabolic fate of these two analogs is dictated by their electronic and steric properties. The tert-butyl group is a classic "metabolic shield" used to block positions vulnerable to enzymatic attack.
| Feature | 5-Methyl Indoline | 5-tert-Butyl Indoline | Impact on Metabolism |
| Structure | Aromatic Methyl ( | Aromatic tert-Butyl ( | Methyl is accessible; t-Butyl is bulky. |
| Benzylic Protons | 3 (High Liability) | 0 (Metabolically Blocked) | Primary driver of stability difference. |
| Steric Bulk (A-Value) | ~1.70 kcal/mol | ~5.00 kcal/mol | tert-Butyl hinders CYP450 heme access to the ring. |
| Lipophilicity (cLogP) | ~2.0 | ~3.2 | Higher LogP of t-butyl increases CYP affinity but slower turnover. |
| Primary Metabolic Route | Benzylic Hydroxylation | Benzylic oxidation is kinetically favored. |
Mechanistic Metabolic Pathways
Understanding the specific CYP450-mediated pathways is essential for interpreting stability data.
The Liability of 5-Methyl Indoline
The methyl group at the C5 position is electronically activated by the nitrogen lone pair of the indoline ring (para-position), making it highly susceptible to Hydrogen Atom Abstraction (HAT) by the high-valent Iron-Oxo species (Compound I) of Cytochrome P450.
-
Mechanism: CYP450 abstracts a benzylic hydrogen
Carbon radical formation Oxygen rebound 5-Hydroxymethyl indoline . -
Consequence: This alcohol is rapidly oxidized to the carboxylic acid or conjugated (glucuronidation), leading to rapid clearance.
The Stability of 5-tert-Butyl Indoline
The tert-butyl group lacks benzylic hydrogens. The carbon directly attached to the aromatic ring is quaternary.
-
Mechanism: CYP450 cannot abstract a hydrogen from the benzylic position. It is forced to attack the terminal methyl groups of the tert-butyl moiety (
-oxidation). -
Kinetic Effect: Abstraction of a primary hydrogen from a tert-butyl methyl group is energetically more difficult (higher bond dissociation energy) and sterically disfavored compared to a benzylic hydrogen.
-
Result: Significant reduction in
and extension of .
Pathway Visualization
The following diagram illustrates the "Metabolic Switch" between the two analogs.
Figure 1: Comparative metabolic pathways showing the blockade of rapid benzylic oxidation in the tert-butyl analog.
Experimental Protocol: Microsomal Stability Assay
To empirically verify the half-life difference, a standardized Liver Microsome Stability Assay is required. This protocol ensures high data integrity (E-E-A-T) and reproducibility.
Materials
-
Enzyme Source: Pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) (20 mg/mL protein conc).
-
Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 3.3 mM MgCl2, 0.4 U/mL G6P dehydrogenase).
-
Test Compounds: 5-methyl indoline and 5-tert-butyl indoline (10 mM DMSO stocks).
-
Internal Standard: Tolbutamide or Propranolol.
Step-by-Step Workflow
-
Preparation: Dilute test compounds to 1
M in phosphate buffer (100 mM, pH 7.4). Final DMSO concentration must be . -
Pre-incubation: Mix microsomes (final conc. 0.5 mg/mL) with test compound solution. Incubate at 37°C for 5 minutes.
-
Initiation: Add pre-warmed NADPH regenerating system to initiate the reaction.
-
Sampling: At
minutes, remove 50 L aliquots. -
Quenching: Immediately dispense aliquots into 150
L ice-cold Acetonitrile containing the Internal Standard. -
Processing: Centrifuge at 4,000 rpm for 20 minutes to precipitate proteins.
-
Analysis: Inject supernatant into LC-MS/MS (MRM mode) to quantify parent compound remaining.
Assay Visualization
Figure 2: Standardized workflow for determining in vitro intrinsic clearance.
Data Analysis & Interpretation
To objectively compare the two compounds, calculate the in vitro half-life (
Calculation Logic
Plot the natural logarithm (
Expected Results (Reference Ranges)
Based on SAR literature for indoline and similar aromatic scaffolds:
-
5-Methyl Indoline:
-
5-tert-Butyl Indoline:
-
Classification: Low to Moderate Clearance.
-
Expected
: > 60 minutes. -
Interpretation: The tert-butyl group successfully blocks the primary metabolic site. Any observed clearance is likely due to slow
-oxidation or minor N-oxidation.
-
References
-
Metabolically Stable tert-Butyl Replacement. Barnes-Seeman, D., et al. (2013).[3][4] ACS Medicinal Chemistry Letters. Discusses the metabolic liability of tert-butyl groups vs. other moieties, establishing the baseline for tert-butyl stability relative to methyl.
-
Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes. Ortiz de Montellano, P. R. (2010).[3] Chemical Reviews. Provides the mechanistic basis for the preference of benzylic hydroxylation over unactivated alkyl oxidation.
-
Microsomal Stability Assay Protocol.Cyprotex / Evotec. Standard industry protocol for assessing intrinsic clearance in liver microsomes.
-
Metabolism of t-butyl groups in drugs. Shanu-Wilson, J.[5] (2021).[3] Hypha Discovery. detailed analysis of the "metabolic switching" and stability of tert-butyl groups in FDA-approved drugs.
-
Discovery and Optimization of Indoline-Based Compounds. Journal of Medicinal Chemistry. (2022).[6] Illustrates the synthetic utility and SAR of 5-substituted indolines in drug discovery.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Functionalized Spiro [Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hyphadiscovery.com [hyphadiscovery.com]
- 6. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
5-(tert-Butyl)indoline: Operational Disposal & Safety Guide
This operational guide details the technical protocols for the safe handling and disposal of 5-(tert-Butyl)indoline . This document is structured for researchers and safety officers requiring immediate, actionable data.
Chemical Identity
-
Molecular Formula: C₁₂H₁₇N
-
Class: Indoline Derivative / Organic Amine[6]
Executive Summary: Immediate Action Plan
This compound is an organic intermediate prone to oxidation.[2] It functions as a secondary amine and must be managed as Hazardous Organic Waste .[2][7]
-
Primary Disposal Method: High-temperature incineration.[2]
-
Critical Incompatibility: Strong oxidizing agents (risk of exothermic reaction/fire).[7]
-
Storage Prior to Disposal: Store under inert atmosphere (Nitrogen/Argon) in tightly sealed containers to prevent uncontrolled oxidation to the corresponding indole.[7]
Hazard Profile & Risk Assessment
Expert Insight: As a specific Safety Data Sheet (SDS) for this research chemical may be limited, the following hazard profile is derived from the structural class properties of alkyl-substituted indolines . Treat with the highest precaution level for this class.
| Hazard Category | Classification (GHS) | Operational Implication |
| Health | Skin/Eye Irritant (Cat 2) ; Potential Sensitizer | Double-gloving (Nitrile) and chemical splash goggles are mandatory.[2][7] |
| Flammability | Combustible Liquid (Cat 4) | Flash point likely >60°C but <93°C. Keep away from open flames/sparks.[2][7] |
| Reactivity | Oxidation Sensitive | Spontaneous dehydrogenation to 5-(tert-butyl)indole may occur in air; keep containers headspace-purged.[2][7] |
| Environmental | Aquatic Toxicity (Acute 2) | Zero discharge to sink/sewer.[2][7] All rinsate must be collected.[2][7] |
Pre-Disposal Handling & Stabilization
Before moving waste to the central accumulation area, individual researchers must stabilize the chemical stream.[2][7]
Step-by-Step Stabilization Protocol
-
Quenching (If Reactive):
-
Phase Separation:
-
Separate the organic layer containing this compound from the aqueous layer.[2]
-
Aqueous Waste: Check pH.[2][7] If neutral (pH 6-9) and free of heavy metals/solvents, dispose via aqueous waste stream (check local EHS rules).[2] If contaminated, collect as "Aqueous Hazardous Waste."[2][7]
-
Organic Waste: Collect the organic phase containing the indoline.[2][7]
-
-
Containerization:
Disposal Workflow & Decision Logic
The following diagram illustrates the decision logic for segregating this compound waste streams to ensure regulatory compliance and safety.
Figure 1: Decision logic for segregating this compound waste based on solvent compatibility and physical state.
Regulatory Compliance & Waste Coding
Proper labeling is the primary defense against downstream accidents.[2][7] Use the following codes when filling out your hazardous waste tag.
US EPA (RCRA) Classification
-
Status: Not explicitly listed on P or U lists.
-
Characteristic Codes:
-
D001 (Ignitable): Apply this code if the waste mixture has a flash point < 60°C (e.g., if dissolved in Ethyl Acetate or Hexanes).
-
None (Unlisted): If the pure substance or high-boiling solution is disposed of, label clearly as "Non-Regulated Organic Amine Waste" but treat as hazardous.
-
-
Best Practice: Always default to "Hazardous Waste - Organic Toxicity" to ensure incineration.[2]
Labeling Requirements
Your waste tag must include:
-
Full Chemical Name: "this compound" (No abbreviations).
-
Hazards: Check "Irritant" and "Flammable" (if in solvent).[2]
-
Composition: List all solvents and the approximate % of indoline.
Emergency Procedures (Spill/Exposure)
-
Spill (< 100 mL):
-
Skin Contact: Wash with soap and water for 15 minutes.[2][7] Do not use alcohol (increases absorption).[2]
-
Eye Contact: Flush with water for 15 minutes; seek medical attention immediately.[2][7]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 177812015, 2-(3-Bromophenyl)-5-(tert-butyl)indoline. Retrieved from .
-
Sigma-Aldrich (2025). Safety Data Sheet: Indoline (Parent Compound). Retrieved from .[2]
-
US Environmental Protection Agency (2025). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from .
-
EnamineStore (2025). 5-tert-butyl-2,3-dihydro-1H-indole hydrochloride Product Page. Retrieved from .
Sources
- 1. 5-(tert-Butyl)-2-(m-tolyl)indoline | C19H23N | CID 3872880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 3. CAS#:21540-21-6 | 5-tert-butyl-2,2,8,8-tetramethylnonane-3,7-dione | Chemsrc [chemsrc.com]
- 4. 2-(3-Bromophenyl)-5-(tert-butyl)indoline | C18H20BrN | CID 177812015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-tert-butyl-2,3-dihydro-1H-indole | 65826-97-3 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Waste Code [rcrainfo.epa.gov]
Personal protective equipment for handling 5-(tert-Butyl)indoline
Executive Safety Summary
5-(tert-Butyl)indoline (Systematic Name: 5-(tert-butyl)-2,3-dihydro-1H-indole) represents a specific class of electron-rich, secondary amines used primarily as intermediates in the synthesis of pharmaceutical scaffolds (e.g., kinase inhibitors, GPCR ligands).[1]
Critical Hazard Profile (Read-Across Analysis):
-
Corrosivity/Irritation: As a secondary amine, this compound must be treated as a Skin & Eye Corrosive (Category 1B) or severe irritant. It can cause irreversible ocular damage upon contact.[1]
-
Air Sensitivity: Indoline derivatives are thermodynamically prone to oxidative dehydrogenation to form the corresponding indole.[1] This reaction is accelerated by light and trace metals, leading to colored impurities (browning).
-
Toxicity: Treat as Harmful by Inhalation and Ingestion .[1] Lipophilic tert-butyl substitution may enhance dermal absorption compared to the parent indoline.[1]
Immediate Action Required:
-
Handling: ALWAYS handle inside a certified chemical fume hood or glovebox.[1]
-
Storage: Store under an inert atmosphere (Argon/Nitrogen) at 2–8°C, protected from light.
-
Spill: Do not attempt to clean with water alone; use an amine-neutralizing spill kit.[1]
Chemical Specifications & Hazard Analysis
Note: Specific SDS data for this derivative is limited.[1] The following parameters are derived from Structure-Activity Relationship (SAR) analysis of the parent Indoline (CAS 496-15-1) and similar alkyl-indolines.
| Parameter | Specification / Risk Assessment |
| Physical State | Likely Viscous Liquid or Low-Melting Solid (Colorless to Yellow/Brown).[1] |
| Molecular Weight | ~175.27 g/mol |
| Reactivity | Air Sensitive. Oxidizes to 5-(tert-butyl)indole.[1] Incompatible with strong acids, acid chlorides, and strong oxidizers.[1] |
| Flash Point | >100°C (Estimated). Combustible. |
| Primary Routes | Inhalation (Vapor/Aerosol), Dermal Absorption, Ocular Contact. |
| GHS Classification | Danger. Skin Corr.[1] 1B, Eye Dam. 1, Acute Tox. 4 (Oral). |
Personal Protective Equipment (PPE) Stratification
Effective protection requires matching PPE to the specific operational task.[1]
| Task Category | Respiratory Protection | Hand Protection | Eye/Face Protection | Body Protection |
| Storage & Transport (Sealed Containers) | Not required if ventilation is adequate.[1] | Nitrile (Single layer, 4 mil) | Safety Glasses with Side Shields | Standard Lab Coat |
| Routine Handling (Weighing, Transfer < 5g) | Fume Hood (Sash < 18"). If outside hood: Half-face respirator with OV/P100 cartridges .[1] | Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (5-8 mil) or Neoprene | Chemical Goggles (Indirect vented) | Lab Coat + Chemical Apron (Tyvek® recommended) |
| High Exposure Risk (Spill Cleanup, Heating, > 5g) | PAPR or Full-face respirator with OV/P100 cartridges.[1] | Laminate Film (Silver Shield®) or Heavy Gauge Butyl Rubber. | Integrated into Full-face Respirator | Chemical Resistant Coveralls (e.g., Tychem®) |
Expert Insight: Standard latex gloves offer poor protection against lipophilic amines.[1] The tert-butyl group increases the solvent solubility of this compound, allowing it to permeate thin nitrile rapidly.[1] Double gloving is mandatory for open handling.
Operational Protocol: Inert Handling Workflow
To maintain chemical purity (preventing oxidation) and ensure safety, strict anaerobic handling techniques are recommended.
Step-by-Step Methodology
-
Preparation:
-
Transfer (Liquid/Oil):
-
Transfer (Solid):
-
If the material has solidified, gently warm the container (water bath < 40°C) to melt, or handle inside a disposable glove bag flushed with nitrogen.
-
-
Quenching/Cleanup:
-
Immediately rinse all syringes/needles with dilute HCl (1M) or Acetone into a designated waste container to neutralize amine residues before removing them from the fume hood.
-
Visualization: Inert Handling Logic
The following diagram outlines the decision logic for handling air-sensitive amines like this compound.
Figure 1: Decision logic for maintaining inert atmosphere integrity during handling.
Emergency Response & Disposal
Spill Response Algorithm
Do NOT use water immediately. Water can spread lipophilic amines and generate heat if the amine is concentrated.[1]
-
Evacuate & Ventilate: Clear the immediate area.
-
PPE Up: Don full-face respirator and laminate gloves.[1]
-
Contain: Surround the spill with an Amine-Neutralizing Absorbent (e.g., citric acid-based neutralizer or vermiculite).[1]
-
Why? Neutralization converts the volatile, corrosive free base into a non-volatile, safer ammonium salt.[1]
-
-
Collect: Scoop the paste into a hazardous waste bag.
-
Clean: Wipe the surface with 1% Acetic Acid solution, followed by soap and water.[1]
Waste Disposal[1]
-
Classification: Hazardous Organic Waste (Amine/Basic).
-
Segregation: NEVER mix with acid waste streams (risk of rapid exotherm) or oxidizers (risk of fire).
-
Labeling: "Hazardous Waste - Toxic/Corrosive - this compound."[1]
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 9923, Indoline.[1] Retrieved from [Link]
-
ECHA (European Chemicals Agency). Registration Dossier - Indoline derivatives.[1] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Handling Amines. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
